molecular formula C15H11N3O B1253306 UM4118

UM4118

Cat. No.: B1253306
M. Wt: 249.27 g/mol
InChI Key: RZQZPRDJYGINCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

UM4118, also known as this compound, is a useful research compound. Its molecular formula is C15H11N3O and its molecular weight is 249.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27 g/mol

IUPAC Name

N-quinolin-8-ylpyridine-2-carboxamide

InChI

InChI=1S/C15H11N3O/c19-15(13-7-1-2-9-16-13)18-12-8-3-5-11-6-4-10-17-14(11)12/h1-10H,(H,18,19)

InChI Key

RZQZPRDJYGINCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C(=O)NC2=CC=CC3=C2N=CC=C3

Synonyms

N-(8-Quinolyl)pyridine-2-carboxamide
N-qpca

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of UM4118: A Copper-Dependent Approach to Targeting Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Acute Myeloid Leukemia (AML) remains a formidable challenge in oncology, with significant unmet needs for therapies that can overcome resistance and target specific genetic vulnerabilities. Recent groundbreaking research has unveiled a novel therapeutic agent, UM4118, with a unique mechanism of action that diverges from conventional kinase inhibition. This technical guide provides a comprehensive overview of this compound, detailing its function as a copper ionophore that selectively induces a non-canonical form of cell death known as cuproptosis in AML cells. A key finding is the heightened sensitivity of AML subtypes harboring SF3B1 mutations, establishing a new synthetic lethal paradigm. This document outlines the core mechanism, summarizes critical preclinical data, provides detailed experimental methodologies, and visualizes the key pathways and workflows.

Core Mechanism of Action: Induction of Cuproptosis

This compound was identified through a phenotypic screen of a 10,000-compound library against a diverse panel of 56 primary AML patient samples.[1] The compound was optimized from an initial hit to a potent, specific, and non-genotoxic molecule.[1] Contrary to many targeted therapies in AML, this compound does not inhibit signaling kinases like FLT3. Instead, it functions as a copper ionophore, a molecule that binds and transports copper ions across cellular membranes, leading to a rapid increase in intracellular copper concentration.[1]

This acute copper overload triggers a recently discovered form of programmed cell death termed "cuproptosis".[1] This process is distinct from other cell death mechanisms like apoptosis or ferroptosis. The primary target of copper overload is the mitochondrial respiratory chain.[1][2]

The key molecular events in this compound-induced cuproptosis are:

  • Copper Shuttling: this compound facilitates the transport of extracellular copper into the mitochondrial matrix.

  • TCA Cycle Targeting: Excess copper directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle.[3]

  • Protein Aggregation: This binding leads to the aggregation of lipoylated proteins, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key enzyme in the pyruvate (B1213749) dehydrogenase (PDH) complex.[1][3][4]

  • Proteotoxic Stress: The aggregation of DLAT and other proteins induces profound proteotoxic stress.[3]

  • Fe-S Cluster Protein Destabilization: The copper overload also leads to the loss of iron-sulfur (Fe-S) cluster proteins, further crippling mitochondrial function.[1][3]

  • Cell Death: The combination of proteotoxic stress and mitochondrial collapse culminates in rapid cell death.[1]

This mechanism is potentiated in cells with high mitochondrial respiration and is less effective under hypoxic conditions, underscoring the central role of mitochondrial function.[1]

Signaling Pathway Diagram

UM4118_Mechanism cluster_extracellular Extracellular Space cluster_cell AML Cell cluster_mito Mitochondrion Cu2_ext Copper (Cu2+) This compound This compound Cu2_ext->this compound Binds TCA TCA Cycle DLAT Lipoylated DLAT (Component of PDH Complex) DLAT_agg DLAT Aggregation DLAT->DLAT_agg Causes FeS_Proteins Fe-S Cluster Proteins Resp_Inhibition Mitochondrial Respiration Inhibition FeS_Proteins->Resp_Inhibition Contributes to Proteotoxic_Stress Proteotoxic Stress DLAT_agg->Proteotoxic_Stress Leads to Proteotoxic_Stress->Resp_Inhibition Contributes to Cell_Death Cuproptosis Resp_Inhibition->Cell_Death Induces Cu2_mito Cu2+ Cu2_mito->DLAT Directly Binds Cu2_mito->FeS_Proteins Destabilizes This compound->Cu2_mito Transports into Mitochondria UM4118_Workflow cluster_Discovery Discovery Phase cluster_Mechanism Mechanism of Action Validation Screen High-Throughput Screen (10,000 compounds vs 56 AML samples) Hit_ID Hit Identification (S767 shows activity against SF3B1-mut & adverse risk AML) Screen->Hit_ID Optimization Structure-Activity Relationship (SAR) Optimization Hit_ID->Optimization UM4118_dev Development of this compound (Potent & Specific Molecule) Optimization->UM4118_dev CRISPR_Screen CRISPR-Cas9 Loss-of-Function Screen (Identifies ABCB7 loss as synthetic lethal) UM4118_dev->CRISPR_Screen Hypothesis Hypothesis Formulation: This compound is a Copper Ionophore Inducing Cuproptosis CRISPR_Screen->Hypothesis Cu_Assays Copper Synergy & Chelation Assays Hypothesis->Cu_Assays Mito_Resp Mitochondrial Respiration Assays (Seahorse) Hypothesis->Mito_Resp DLAT_Agg DLAT Aggregation Analysis (Immunofluorescence, Western Blot) Hypothesis->DLAT_Agg Validation Mechanism Confirmed: This compound induces Cuproptosis Cu_Assays->Validation Mito_Resp->Validation DLAT_Agg->Validation

References

An In-depth Technical Guide to UM4118: Structure, Chemical Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UM4118, identified by its CAS number 324530-92-9, is a potent copper ionophore with the chemical name N-(quinolin-8-yl)picolinamide. This small molecule has garnered significant interest in the scientific community for its ability to induce a novel form of regulated cell death known as cuproptosis. By facilitating the transport of copper ions across cellular membranes, this compound disrupts mitochondrial homeostasis, leading to the aggregation of lipoylated proteins and the generation of reactive oxygen species (ROS), ultimately culminating in cell death. This technical guide provides a comprehensive overview of the chemical structure, properties, and the detailed molecular mechanism of action of this compound. It includes a compilation of its chemical and physical data, a detailed description of the cuproptosis signaling pathway induced by this compound, and a summary of experimental protocols for its study.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a quinoline (B57606) ring system linked to a picolinamide (B142947) moiety.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name N-(quinolin-8-yl)picolinamide[1]
CAS Number 324530-92-9[2][3][4][5]
Molecular Formula C15H11N3O[2][3][5]
Molecular Weight 249.27 g/mol [4][5]
SMILES O=C(NC1=CC=CC2=CC=CN=C21)C3=NC=CC=C3[2][3]
Appearance Off-white to light yellow solid[2]
Purity ≥98% (HPLC)[5]
Solubility Soluble in DMSO[2]
Storage Powder: -20°C for 3 years. In DMSO: -80°C for 6 months.[2]

Mechanism of Action: Induction of Cuproptosis

This compound functions as a copper ionophore, a molecule that can bind to copper ions and transport them across biological membranes, such as the plasma membrane and mitochondrial membranes.[2][3] This activity is central to its ability to induce cuproptosis, a recently discovered form of programmed cell death distinct from apoptosis, necroptosis, and ferroptosis.[6][7]

The proposed signaling pathway for this compound-induced cuproptosis is as follows:

UM4118_Cuproptosis_Pathway This compound This compound UM4118_Cu This compound-Cu²⁺ Complex This compound->UM4118_Cu Binds Cu_ext Extracellular Copper (Cu²⁺) Cu_ext->UM4118_Cu Cu_int Intracellular Copper (Cu²⁺) UM4118_Cu->Cu_int Transports across Cell Membrane Cell_Membrane Cell Membrane Mitochondrion Mitochondrion FDX1 FDX1 Cu_int->FDX1 Enters Mitochondrion Cu_mito Mitochondrial Copper (Cu⁺) FDX1->Cu_mito Reduces Cu²⁺ to Cu⁺ DLAT Lipoylated DLAT Cu_mito->DLAT Directly Binds FeS_Cluster Fe-S Cluster Protein Loss Cu_mito->FeS_Cluster Causes ROS ROS Production Cu_mito->ROS Promotes TCA_Cycle TCA Cycle Proteins Protein_Aggregation Protein Aggregation DLAT->Protein_Aggregation Induces Cuproptosis Cuproptosis Protein_Aggregation->Cuproptosis FeS_Cluster->Cuproptosis ROS->Cuproptosis

Figure 1: Signaling pathway of this compound-induced cuproptosis.

Detailed Steps of the Pathway:

  • Copper Chelation and Transport: this compound binds to extracellular copper ions (Cu²⁺), forming a lipid-soluble complex. This complex facilitates the transport of copper across the cell membrane and into the cytoplasm.[8]

  • Mitochondrial Accumulation and Reduction: The this compound-copper complex translocates to the mitochondria. Within the mitochondrial matrix, the reductase FDX1 reduces Cu²⁺ to its more toxic form, Cu⁺.[9]

  • Targeting of Lipoylated Proteins: The accumulation of Cu⁺ in the mitochondria leads to its direct binding to lipoylated components of the tricarboxylic acid (TCA) cycle. A key target is dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase complex.[6]

  • Induction of Proteotoxic Stress: The binding of copper to these lipoylated proteins induces their aggregation and leads to the loss of iron-sulfur cluster proteins. This cascade of events results in significant proteotoxic stress.[6][7]

  • Generation of Reactive Oxygen Species (ROS): The excess copper within the mitochondria also catalyzes the production of reactive oxygen species (ROS), leading to oxidative stress and further cellular damage.[6]

  • Cell Death: The combination of proteotoxic stress and oxidative stress ultimately triggers cuproptosis, a regulated form of cell death.[6]

Experimental Protocols

The following are generalized protocols for studying the effects of this compound on cancer cell lines. Specific concentrations and incubation times may need to be optimized depending on the cell line and experimental objectives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of this compound on cell proliferation.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control. The IC50 value can be determined by plotting cell viability against the log of the this compound concentration.[10]

Apoptosis/Cuproptosis Detection (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic/necrotic, and necrotic cells.

Methodology:

  • Cell Treatment: Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10][11]

Measurement of Mitochondrial Membrane Potential (JC-1 Staining)

This assay is used to assess the effect of this compound on mitochondrial integrity.

Methodology:

  • Cell Treatment: Treat cells with this compound as described above.

  • JC-1 Staining: Incubate the treated cells with JC-1 staining solution (5 µg/mL) for 20 minutes at 37°C.

  • Washing: Wash the cells twice with PBS.

  • Fluorescence Microscopy or Flow Cytometry: Analyze the cells using a fluorescence microscope or flow cytometer. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low mitochondrial membrane potential, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates mitochondrial depolarization.[12]

Experimental Workflow Diagram:

Experimental_Workflow Start Start: Cancer Cell Culture Treatment Treat with this compound (Varying Concentrations and Times) Start->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Apoptosis_Detection Apoptosis/Cuproptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Detection Mito_Potential Mitochondrial Potential Assay (JC-1 Staining) Treatment->Mito_Potential IC50 Determine IC50 Cell_Viability->IC50 Flow_Cytometry Flow Cytometry Analysis Apoptosis_Detection->Flow_Cytometry Fluorescence_Analysis Fluorescence Analysis Mito_Potential->Fluorescence_Analysis

Figure 2: General experimental workflow for studying this compound.

Conclusion

This compound is a valuable research tool for investigating the novel cell death pathway of cuproptosis. Its well-defined chemical structure and properties, combined with its specific mechanism of action as a copper ionophore, make it a potent inducer of cell death in various cancer models. The experimental protocols outlined in this guide provide a framework for researchers to explore the therapeutic potential of this compound and to further elucidate the intricate molecular mechanisms of cuproptosis. Further research into the in vivo efficacy and safety profile of this compound is warranted to translate its promising preclinical activity into clinical applications.

References

An In-Depth Technical Guide to Copper Ionophores in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Copper is an essential trace element vital for numerous biological processes, but its homeostasis is frequently dysregulated in cancer.[1] Malignant cells often exhibit elevated copper levels, which are exploited to enhance proliferation, angiogenesis, and metastasis.[2][3] This dependency creates a therapeutic vulnerability that can be targeted by copper ionophores—small molecules that bind copper and transport it across cellular membranes, leading to a toxic accumulation of intracellular copper.[4][5] This guide delves into the core mechanisms of copper ionophore-mediated cytotoxicity, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved. The primary mechanisms include the induction of a novel form of cell death termed "cuproptosis," the generation of cytotoxic reactive oxygen species (ROS), and the inhibition of the proteasome system, collectively leading to selective cancer cell death.[4][6][7]

The Role of Copper in Cancer Biology

Copper is a critical cofactor for enzymes involved in a wide range of cellular functions, including mitochondrial respiration, antioxidant defense, and signaling.[8][9] Cancer cells often have a higher demand for copper compared to normal cells, exhibiting increased copper levels in both tumor tissues and patient serum.[3][10] This accumulation is linked to the promotion of key tumorigenic processes:

  • Tumor Growth and Proliferation: Copper is essential for the activity of various growth factors and signaling proteins that drive cell proliferation.[1][2]

  • Angiogenesis: Copper is a potent pro-angiogenic factor, activating factors like Vascular Endothelial Growth Factor (VEGF) and Fibroblast Growth Factor 1 (FGF1) to stimulate the formation of new blood vessels that supply tumors.[10][11]

  • Metastasis: Copper-dependent enzymes, such as lysyl oxidase (LOX), are crucial for remodeling the extracellular matrix, a key step in cancer cell invasion and metastasis.[12]

  • Signaling Pathways: Copper can directly bind to and modulate the activity of kinases in critical cancer-related pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][13]

This elevated copper dependency in cancer cells makes copper metabolism an attractive target for therapeutic intervention.[2][10]

Copper Ionophores as a Therapeutic Strategy

Copper ionophores are lipophilic molecules that form complexes with copper ions, facilitating their transport across biological membranes and increasing their intracellular bioavailability.[4] Unlike copper chelators, which aim to deplete copper levels, ionophores intentionally induce copper overload within cancer cells to trigger cell death.[4][5][7] This process of copper-dependent cytotoxicity is referred to as "cuproptosis."[7] Several classes of compounds, including dithiocarbamates (e.g., Disulfiram), bis(thiosemicarbazones) (e.g., Cu-GTSM), 8-hydroxyquinolines (e.g., Clioquinol), and others like Elesclomol, have been identified as potent copper ionophores with significant anticancer activity.[4][11]

Core Mechanisms of Action

Copper ionophores induce cancer cell death through multiple interconnected mechanisms. The primary pathways are the induction of cuproptosis, the generation of reactive oxygen species (ROS), and the inhibition of the proteasome system.

Cuproptosis: A Novel Copper-Dependent Cell Death Pathway

Cuproptosis is a recently identified form of regulated cell death distinct from apoptosis, necroptosis, and ferroptosis.[4][6] It is triggered by the direct binding of excess intracellular copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[14]

The key steps are as follows:

  • Copper Influx: Copper ionophores transport extracellular copper (Cu²⁺) into the cell.

  • Mitochondrial Accumulation: The copper is shuttled to the mitochondria, where it is reduced to its more toxic Cu⁺ form.[4]

  • Target Binding: Cu⁺ directly binds to lipoylated proteins, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a component of the pyruvate (B1213749) dehydrogenase (PDH) complex.[14][15]

  • Protein Aggregation & Stress: This binding causes the aggregation of lipoylated proteins and the subsequent loss of iron-sulfur cluster proteins, leading to proteotoxic stress.[12][14]

  • Cell Death: The disruption of the TCA cycle and overwhelming proteotoxic stress ultimately result in cell death.[14][15]

The mitochondrial enzyme ferredoxin 1 (FDX1) is a key upstream regulator of this process, and its expression levels may predict sensitivity to cuproptosis-inducing agents.[7][15]

Cuproptosis_Pathway cluster_membrane Cell Membrane cluster_mito Mitochondrion Ionophore Copper Ionophore (e.g., Elesclomol) Cu_int Intracellular Cu²⁺ Ionophore->Cu_int Transport Cu_ext Extracellular Cu²⁺ Cu_ext->Ionophore FDX1 FDX1 (Reductase) Cu_int->FDX1 Cu_plus Cu⁺ TCA_Proteins Lipoylated TCA Cycle Proteins (e.g., DLAT) Cu_plus->TCA_Proteins Direct Binding FDX1->Cu_plus Reduction Aggregation Protein Aggregation TCA_Proteins->Aggregation FeS_loss Fe-S Cluster Protein Loss TCA_Proteins->FeS_loss Stress Proteotoxic Stress Aggregation->Stress FeS_loss->Stress Death Cuproptosis (Cell Death) Stress->Death

Caption: The Cuproptosis Signaling Pathway.
Generation of Reactive Oxygen Species (ROS)

Copper's ability to cycle between its Cu⁺ and Cu²⁺ oxidation states makes it a potent catalyst for redox reactions. The accumulation of copper inside cancer cells via ionophores leads to a massive increase in the production of ROS, such as superoxide (B77818) radicals and hydroxyl radicals.[4][7] Cancer cells already operate under a state of elevated basal oxidative stress, making them more vulnerable to further ROS insults than normal cells.[11][16] This excessive oxidative stress damages lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[7]

ROS_Pathway Ionophore Copper Ionophore + Cu²⁺ Cu_Accumulation Intracellular Copper Accumulation Ionophore->Cu_Accumulation Redox_Cycling Redox Cycling (Cu²⁺ ↔ Cu⁺) Cu_Accumulation->Redox_Cycling ROS ↑ Reactive Oxygen Species (ROS) Redox_Cycling->ROS Fenton-like reactions Damage Oxidative Damage (Lipids, Proteins, DNA) ROS->Damage Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Apoptosis Apoptosis (Cell Death) Damage->Apoptosis Mito_Dysfunction->Apoptosis

Caption: ROS-Mediated Apoptotic Pathway.
Proteasome Inhibition

The ubiquitin-proteasome system (UPS) is critical for protein quality control and is often hyperactive in cancer cells to manage the high load of misfolded proteins resulting from rapid proliferation. Disulfiram, when complexed with copper (Cu-DSF), has been shown to be a potent inhibitor of the 26S proteasome.[4][11] It targets the NPL4 protein, an essential component of the p97-UFD1-NPL4 segregase complex, which is crucial for processing ubiquitinated proteins for degradation.[11] Inhibition of the UPS leads to an accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and apoptosis.

Quantitative Efficacy Data

The in vitro potency of copper ionophores is typically quantified by the half-maximal effective concentration (EC₅₀), inhibitory concentration (IC₅₀), or lethal dose (LD₅₀). These values vary depending on the specific compound, cancer cell line, and experimental conditions.

CompoundCancer Cell LineParameterValue (µM)Citation
Cu-DSF Nasopharyngeal Carcinoma (CNE-2Z)EC₅₀0.32[7][11]
Cu-DSF Normal Nasopharyngeal Epithelial (NP69)EC₅₀1.5[7][11]
Cu-GTSM Prostate Cancer (PC3)LD₅₀1.5[11]
Cu-ATSM Prostate Cancer (PC3)LD₅₀7.0[11]

Note: The lower EC₅₀ value for Cu-DSF in cancer cells compared to normal epithelial cells highlights its selective toxicity.[7][11]

Key Experimental Protocols

Evaluating the efficacy and mechanism of copper ionophores involves a standard set of in vitro and in vivo assays.

In Vitro Cell Viability Assay (e.g., MTT Assay)

This protocol determines the concentration of an ionophore required to inhibit cell viability by 50% (IC₅₀).

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, 4T1) in 96-well plates at a predetermined density and allow them to adhere overnight.[17]

  • Compound Treatment: Prepare serial dilutions of the copper ionophore compound. Treat the cells with these concentrations for a specified period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the untreated control. Plot the percentage of cell viability against the compound concentration and use a dose-response model to calculate the IC₅₀ value.[17]

In_Vitro_Workflow Start Start Seed Seed Cancer Cells in 96-well Plates Start->Seed Treat Treat with Serial Dilutions of Copper Ionophore Seed->Treat Incubate Incubate for 24-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan Crystals (DMSO) MTT->Solubilize Read Measure Absorbance (Plate Reader) Solubilize->Read Analyze Calculate Cell Viability & Determine IC₅₀ Read->Analyze End End Analyze->End

Caption: General workflow for an in vitro cell viability assay.
In Vivo Tumor Model (Syngeneic Mouse Model)

This protocol assesses the anti-tumor efficacy of an ionophore in a living organism.

  • Tumor Cell Implantation: Inject a suspension of cancer cells (e.g., 4T1 murine breast cancer cells) subcutaneously or orthotopically into immunocompetent mice (e.g., BALB/c).[17][18]

  • Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 50-100 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups (e.g., vehicle control, copper ionophore, positive control like cisplatin).[17] Administer the treatments via a clinically relevant route (e.g., intravenous, intraperitoneal) according to a predetermined schedule.

  • Monitoring: Monitor tumor volume (using calipers), body weight (as a measure of toxicity), and overall animal health regularly throughout the study.[19][20]

  • Endpoint & Analysis: At the end of the study, euthanize the animals and excise the tumors. Measure the final tumor weight and volume. Tissues may be collected for further analysis (e.g., histology, biomarker analysis). Analyze for statistically significant reductions in tumor growth in the treated groups compared to the control.[17][20]

Rationale for Cancer Cell Selectivity

Copper ionophores exhibit a preferential toxicity towards cancer cells over normal cells, which is a critical feature for a successful therapeutic agent.[11] This selectivity is attributed to several intrinsic properties of cancer cells:

  • Elevated Copper Levels: Cancer tissues naturally contain higher concentrations of copper, providing more substrate for the ionophore to transport.[11][12]

  • Increased ROS Susceptibility: Cancer cells have a higher basal level of ROS and often have compromised antioxidant defense systems (e.g., lower glutathione (B108866) levels), making them more vulnerable to the pro-oxidant effects of copper ionophores.[11][16]

  • High Metabolic Rate: The reliance of many cancer cells on mitochondrial respiration makes them particularly sensitive to agents that disrupt the TCA cycle, like inducers of cuproptosis.[4][14]

  • Overexpression of Targets: Some cancer cells overexpress specific proteins or receptors that can be targeted by copper-ionophore complexes, such as the ClC-3 chloride channel in nasopharyngeal carcinoma.[7][11]

Challenges and Future Directions

Despite promising preclinical results, the clinical translation of copper ionophores faces challenges. Issues include the rapid degradation of some compounds (e.g., Disulfiram) and potential off-target toxicity.[11] Future research is focused on developing strategies to enhance selectivity and efficacy, such as:

  • Nano-Drug Delivery Systems: Encapsulating ionophores in nanoparticles to improve stability and achieve targeted delivery to tumor tissues.[12]

  • Prodrug Strategies: Designing "pro-ionophores" that are activated only within the unique tumor microenvironment (e.g., by high ROS or low pH).[7][11]

  • Combination Therapies: Combining copper ionophores with conventional chemotherapy, radiotherapy, or other targeted agents to overcome drug resistance and enhance therapeutic outcomes.[4][15]

Conclusion

Targeting the dysregulated copper metabolism in cancer cells with copper ionophores is a highly promising therapeutic strategy. By inducing multiple cell death mechanisms, including the novel pathway of cuproptosis and severe oxidative stress, these compounds can selectively eliminate malignant cells. A deep understanding of their mechanisms, quantitative efficacy, and the rationale for their selectivity is crucial for the ongoing development of this class of drugs. With continued innovation in drug delivery and combination strategies, copper ionophores hold the potential to become a valuable component of the oncologist's toolkit.

References

An In-depth Technical Guide on the Therapeutic Targeting of SF3B1-Mutant Leukemia with the Copper Ionophore UM4118

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive technical overview of the novel therapeutic agent UM4118 and its mechanism of action in selectively targeting leukemia cells harboring mutations in the splicing factor 3B subunit 1 (SF3B1). It consolidates key quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways and experimental workflows.

Executive Summary

Mutations in the splicing factor 3B subunit 1 (SF3B1) are prevalent in various hematological malignancies, including myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] These mutations confer a unique vulnerability that can be exploited for therapeutic intervention. Recent groundbreaking research has identified this compound, a potent and specific copper ionophore, which demonstrates remarkable efficacy against SF3B1-mutant leukemia cells.[3][4] this compound induces a novel form of copper-dependent cell death known as cuproptosis. The sensitivity of SF3B1-mutant cells to this compound is underpinned by the mutation-induced missplicing of the mitochondrial iron-sulfur cluster transporter ABCB7, leading to a state of iron-sulfur cluster (ISC) deficiency that is synthetically lethal with copper overload.[3][4] This guide delves into the core scientific principles of this therapeutic strategy, presenting the data, experimental protocols, and molecular pathways that form the basis of this promising approach in precision oncology.

The Role of SF3B1 Mutations in Leukemia

SF3B1 is a core component of the spliceosome, the cellular machinery responsible for intron removal from pre-mRNA.[5] Mutations in SF3B1 are among the most common in MDS and are also found in a subset of AML cases.[1][6] These mutations are not loss-of-function but rather confer a neomorphic activity, leading to the recognition of aberrant branch point sequences during splicing.[7] This results in the missplicing of a distinct set of transcripts, a key event being the aberrant splicing of the ABCB7 transporter.[3][4] The presence of an SF3B1 mutation is a defining feature of MDS with ring sideroblasts (MDS-RS) and has prognostic implications.[1][2]

This compound: A Novel Copper Ionophore Targeting a Genetic Vulnerability

This compound was identified through a high-throughput screen for compounds that selectively target SF3B1-mutated and poor-prognosis AML.[3] It is an optimized analog of a hit compound, S767, and functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes, particularly into the mitochondria.[3][4] This influx of copper disrupts cellular homeostasis and triggers cuproptosis, a recently described form of regulated cell death that is distinct from other cell death pathways like apoptosis.[3][8]

Quantitative Data on this compound and Elesclomol (B1671168) Efficacy

The selective potency of this compound and the related copper ionophore elesclomol against SF3B1-mutant leukemia has been demonstrated in both primary patient samples and cell line models.

CompoundCell TypeSF3B1 StatusIC50 (nM)Fold Difference (WT/Mutant)Reference
This compound Primary AML SamplesMutant~10-100Significantly Lower vs WT[3]
Primary AML SamplesWild-Type>1000[3]
K562 Cell LineMutant (K700E)~50~4[3]
K562 Cell LineWild-Type~200[3]
Elesclomol BEAT AML CohortMutantSignificantly Lower vs WT-[3]
K562 Cell LineMutant (K700E)~25~3[3]
K562 Cell LineWild-Type~75[3]
Experimental ConditionCell LineParameter MeasuredThis compound EffectElesclomol EffectReference
Clonogenic PotentialK562 SF3B1-mutantColony FormationDecreasedDecreased[3]
Mitochondrial RespirationOCI-AML5Maximal Respiration (OCR)ImpairedImpaired[3]
DLAT AggregationOCI-AML5ImmunofluorescenceIncreasedIncreased[3]

Signaling Pathways and Mechanisms of Action

The selective targeting of SF3B1-mutant leukemia by this compound is a multi-step process that begins with the genetic lesion and culminates in cuproptosis.

SF3B1 Mutation-Induced Missplicing of ABCB7

The K700E mutation in SF3B1, a common hotspot mutation, alters the splicing machinery's recognition of the 3' splice site of intron 8 in the ABCB7 pre-mRNA. This leads to the inclusion of a cryptic exon, resulting in a frameshift and a premature stop codon. The mutant transcript is then degraded via nonsense-mediated decay (NMD), leading to reduced levels of functional ABCB7 protein.

SF3B1_Mutation_Effect SF3B1_WT Wild-Type SF3B1 Spliceosome Spliceosome Assembly SF3B1_WT->Spliceosome SF3B1_Mut Mutant SF3B1 (e.g., K700E) SF3B1_Mut->Spliceosome ABCB7_preRNA ABCB7 pre-mRNA Spliceosome->ABCB7_preRNA binds to Canonical_Splicing Canonical Splicing ABCB7_preRNA->Canonical_Splicing with WT SF3B1 Aberrant_Splicing Aberrant Splicing (Cryptic 3' splice site usage) ABCB7_preRNA->Aberrant_Splicing with Mutant SF3B1 ABCB7_mRNA Correctly Spliced ABCB7 mRNA Canonical_Splicing->ABCB7_mRNA ABCB7_ab_mRNA Aberrantly Spliced ABCB7 mRNA (with premature stop codon) Aberrant_Splicing->ABCB7_ab_mRNA ABCB7_Protein Functional ABCB7 Protein ABCB7_mRNA->ABCB7_Protein translation NMD Nonsense-Mediated Decay (NMD) ABCB7_ab_mRNA->NMD Reduced_ABCB7 Reduced ABCB7 Protein NMD->Reduced_ABCB7 leads to

Caption: Effect of SF3B1 mutation on ABCB7 splicing.

Synthetic Lethality of ISC Deficiency and Copper Overload

ABCB7 is a mitochondrial transporter crucial for the export of iron-sulfur clusters (ISCs) from the mitochondria to the cytoplasm. ISCs are essential cofactors for numerous proteins involved in DNA replication and repair, metabolism, and iron homeostasis. The reduced expression of ABCB7 in SF3B1-mutant cells leads to an ISC deficiency, which destabilizes ISC-containing proteins. This creates a cellular state that is highly vulnerable to further metabolic stress. This compound, by acting as a copper ionophore, introduces an excess of copper into the mitochondria. This copper overload exacerbates the instability of ISC-containing proteins and also leads to the aggregation of lipoylated proteins of the TCA cycle, such as DLAT. The combination of these two insults triggers cuproptosis.

Cuproptosis_Pathway cluster_Mitochondrion Mitochondrion Reduced_ABCB7 Reduced ABCB7 ISC_Deficiency Iron-Sulfur Cluster (ISC) Deficiency Reduced_ABCB7->ISC_Deficiency leads to ISC_Proteins ISC-Containing Proteins (e.g., LIAS) ISC_Deficiency->ISC_Proteins destabilizes Mito_Respiration_Inhibition Inhibition of Mitochondrial Respiration ISC_Proteins->Mito_Respiration_Inhibition instability leads to Copper_Overload Copper Overload Copper_Overload->ISC_Proteins further destabilizes DLAT Lipoylated DLAT Copper_Overload->DLAT induces DLAT_Aggregation DLAT Aggregation DLAT->DLAT_Aggregation Proteotoxic_Stress Proteotoxic Stress DLAT_Aggregation->Proteotoxic_Stress Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis Mito_Respiration_Inhibition->Cuproptosis This compound This compound This compound->Copper_Overload acts as a copper ionophore

Caption: this compound-induced cuproptosis in SF3B1-mutant cells.

Experimental Protocols

This section outlines the key experimental methodologies employed in the study of this compound and SF3B1-mutant leukemia. For full, detailed protocols, refer to the supplementary materials of Moison et al., Sci. Adv. 2024;10:eadl4018.

Cell Culture
  • Cell Lines: K562 (SF3B1 wild-type and CRISPR-Cas9 engineered K700E mutant) and OCI-AML5 cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Primary Samples: Primary AML patient samples were cultured in RPMI-1640 with 20% FBS, 1% penicillin-streptomycin, and a cytokine cocktail.

CRISPR-Cas9 Screening

A genome-wide CRISPR-Cas9 loss-of-function screen was performed in an AML cell line to identify genes whose knockout confers resistance or sensitivity to the parent compound of this compound.

CRISPR_Workflow AML_Cells AML Cell Line (e.g., OCI-AML5) Lentiviral_Library Lentiviral sgRNA Library Transduction AML_Cells->Lentiviral_Library Cell_Pool Pool of Cells with Single Gene Knockouts Lentiviral_Library->Cell_Pool Treatment Treatment with S767 (this compound parent) Cell_Pool->Treatment Resistant_Cells Enrichment of Resistant Cells Treatment->Resistant_Cells Genomic_DNA Genomic DNA Extraction Resistant_Cells->Genomic_DNA Sequencing Next-Generation Sequencing of sgRNAs Genomic_DNA->Sequencing Analysis Bioinformatic Analysis (Identification of sensitizing genes) Sequencing->Analysis

Caption: Workflow for CRISPR-Cas9 screening.

Cuproptosis Assays
  • DLAT Aggregation: Cells were treated with this compound or elesclomol, with or without copper supplementation. Cells were then fixed, permeabilized, and stained with an anti-DLAT antibody followed by a fluorescently labeled secondary antibody. DLAT aggregates were visualized and quantified by immunofluorescence microscopy.

  • Mitochondrial Respiration: Oxygen consumption rate (OCR) was measured using a Seahorse XF Analyzer. Cells were treated with this compound or elesclomol, and the maximal mitochondrial respiration capacity was determined following the injection of an uncoupling agent.

ABCB7 Missplicing Analysis
  • RT-PCR: RNA was extracted from SF3B1-mutant and wild-type cells. Reverse transcription was performed to generate cDNA. PCR was then carried out using primers flanking the cryptic splice site in ABCB7. The PCR products were resolved on an agarose (B213101) gel to visualize the correctly spliced and misspliced transcripts.

Conclusion and Future Directions

The discovery of this compound and the elucidation of its mechanism of action represent a significant advancement in the targeted therapy of SF3B1-mutant leukemia. The synthetic lethal interaction between the SF3B1 mutation-induced ISC deficiency and this compound-mediated copper overload provides a clear rationale for the clinical development of copper ionophores for this genetically defined patient population. Future research should focus on clinical trials to evaluate the safety and efficacy of this compound or similar compounds in patients with SF3B1-mutant MDS and AML. Furthermore, the identification of SF3B1 mutations as a predictive biomarker for response to copper ionophore-based therapies is a critical step towards personalized medicine in the treatment of leukemia. The exploration of combination therapies, potentially with agents that further disrupt cellular metabolic homeostasis, may also yield synergistic effects and overcome potential resistance mechanisms.

References

The Discovery and Development of UM4118: A Copper Ionophore for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of UM4118, a novel copper ionophore with potent activity against acute myeloid leukemia (AML). All quantitative data is summarized in structured tables, and detailed experimental protocols for key studies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy with a poor prognosis, particularly in patient subgroups with specific genetic mutations. The discovery of novel therapeutic agents with targeted mechanisms of action is a critical unmet need. Recent research has highlighted the dysregulation of copper homeostasis as a potential vulnerability in cancer cells. This compound has emerged from these efforts as a potent copper ionophore that induces a form of copper-dependent cell death known as cuproptosis, showing particular efficacy in AML models.

Discovery of this compound

This compound was identified through a systematic drug discovery process involving a phenotypic screen followed by a structure-activity relationship (SAR) optimization campaign.

Initial High-Throughput Screening

The journey to this compound began with a high-throughput screening of a 10,000-compound library against 56 primary AML patient samples. This screen identified an initial hit compound, S767, which demonstrated increased sensitivity towards AMLs with SF3B1 mutations and those with adverse risk profiles[1].

Structure-Activity Relationship (SAR) Studies and Optimization

The initial hit, S767, was subjected to a rigorous SAR study to enhance its potency and selectivity. Approximately 100 analogs were synthesized and evaluated. The optimization strategy focused on molecules exhibiting at least a two-fold lower IC50 value in cells with depleted levels of the mitochondrial transporter ABCB7. This effort led to the identification of this compound, an "open-form" analog, which displayed nanomolar potency that was further enhanced in ABCB7-deficient cells[1].

Quantitative Data

The cytotoxic activity of this compound was evaluated across various AML cell lines and patient samples under different conditions. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Cell Line / ConditionThis compound IC50 (nM)Elesclomol (B1671168) IC50 (nM)Deferasirox (B549329) IC50 (nM)
OCI-AML5 (Regular Media)1525>10000
OCI-AML5 (+ 5 µM Copper)12>10000
OCI-AML5 (+ 100 µM BCS)>1000>1000>10000
Table 1: In vitro cytotoxicity of this compound in the OCI-AML5 cell line under varying copper concentrations. BCS (Bathocuproine disulfonate) is a copper chelator. Data extracted from Moison et al., 2024.[1]
Primary AML SpecimenSF3B1 Mutation StatusS767 IC50 (nM)This compound IC50 (nM)
Patient 1Mutated508
Patient 2Mutated6010
Patient 3Mutated457
Patient 4Wild-type25050
Patient 5Wild-type30065
Patient 6Wild-type45080
Table 2: IC50 values of S767 and this compound in primary AML patient samples with and without SF3B1 mutations. Data extracted from Moison et al., 2024.[1]

Mechanism of Action: Induction of Cuproptosis

This compound functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes, leading to a toxic accumulation of intracellular copper and subsequent cell death via cuproptosis.

Copper-Dependent Cytotoxicity

The cytotoxic effects of this compound are highly dependent on the presence of extracellular copper. Supplementation of culture media with copper significantly enhances its potency, while copper chelation abrogates its activity[1]. This confirms that this compound's mechanism of action is reliant on its ability to shuttle copper into the cell.

Induction of Cuproptosis

The accumulation of intracellular copper induced by this compound triggers cuproptosis, a recently described form of regulated cell death. Key evidence for this includes:

  • DLAT Protein Aggregation: this compound treatment leads to the aggregation of the lipoylated mitochondrial enzyme dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a hallmark of cuproptosis[1].

  • Mitochondrial Respiration Dependence: The cytotoxicity of this compound is dependent on mitochondrial respiration[1].

  • Genetic Dependencies: A CRISPR-Cas9 loss-of-function screen revealed that the knockdown of genes involved in the pyruvate (B1213749) dehydrogenase complex (PDC), including DLAT, PDHB, and PDHA1, rescues cells from this compound-induced cell death. Conversely, the knockdown of genes involved in glycolysis (HK2, PFKP) showed synthetic lethality with this compound treatment[1].

Signaling Pathways and Molecular Interactions

The following diagram illustrates the proposed mechanism of action for this compound.

UM4118_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion Extracellular Copper Extracellular Copper This compound This compound Extracellular Copper->this compound Binds Intracellular Copper Intracellular Copper This compound->Intracellular Copper Transports Mitochondrion Mitochondrion Intracellular Copper->Mitochondrion Accumulates in TCA_Cycle TCA Cycle (Lipoylated Proteins, e.g., DLAT) Intracellular Copper->TCA_Cycle Targets Protein_Aggregation Protein Aggregation & Proteotoxic Stress TCA_Cycle->Protein_Aggregation Leads to Cuproptosis Cuproptosis (Cell Death) Protein_Aggregation->Cuproptosis Induces

Caption: Mechanism of this compound-induced cuproptosis.

Experimental Protocols

Detailed methodologies for the key experiments that characterized this compound are outlined below. These protocols are based on the methods described in Moison et al., 2024.

Cell Viability Assay
  • Cell Seeding: AML cell lines were seeded in 96-well plates at a density of 1 x 10^4 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin.

  • Compound Treatment: Cells were treated with a serial dilution of this compound, elesclomol, or deferasirox for 72 hours. For copper supplementation and chelation experiments, the media was supplemented with 5 µM CuCl2 or 100 µM BCS, respectively.

  • Viability Assessment: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a microplate reader.

  • Data Analysis: IC50 values were calculated using a non-linear regression model with a variable slope in GraphPad Prism software.

DLAT Aggregation Immunofluorescence
  • Cell Culture and Treatment: OCI-AML5 cells were cultured on coverslips and treated with this compound (50 nM) or elesclomol (100 nM) with or without 5 µM CuCl2 for 6 hours.

  • Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde for 15 minutes and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining: Cells were blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour, followed by incubation with a primary antibody against DLAT overnight at 4°C. After washing, cells were incubated with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Imaging: Coverslips were mounted on slides with a DAPI-containing mounting medium, and images were acquired using a confocal microscope.

CRISPR-Cas9 Loss-of-Function Screen
  • Library and Transduction: A genome-wide CRISPR-Cas9 knockout library was transduced into OCI-AML5 cells expressing Cas9.

  • Compound Screening: The transduced cell population was treated with a lethal concentration (LC80) of this compound for 14 days.

  • Genomic DNA Extraction and Sequencing: Genomic DNA was extracted from the surviving cells, and the sgRNA sequences were amplified by PCR and subjected to next-generation sequencing.

  • Data Analysis: Gene-level enrichment scores were calculated to identify genes whose knockout conferred resistance or sensitivity to this compound.

The following diagram illustrates the workflow for the CRISPR-Cas9 screen.

CRISPR_Screen_Workflow Start OCI-AML5-Cas9 Cells Transduction Transduction Start->Transduction Library Lentiviral CRISPR Library Library->Transduction Selection Puromycin Selection Transduction->Selection Treatment This compound Treatment (14 days) Selection->Treatment gDNA_Extraction gDNA Extraction Treatment->gDNA_Extraction Sequencing NGS Sequencing of sgRNAs gDNA_Extraction->Sequencing Analysis Data Analysis (Gene Enrichment) Sequencing->Analysis

Caption: Workflow for the CRISPR-Cas9 screen to identify genetic modifiers of this compound sensitivity.

Conclusion and Future Directions

This compound represents a promising new therapeutic candidate for the treatment of AML, particularly for patient populations with SF3B1 mutations. Its well-defined mechanism of action as a copper ionophore that induces cuproptosis provides a strong rationale for its further development. Future studies should focus on in vivo efficacy in relevant animal models of AML, as well as comprehensive ADME and toxicology profiling to support its potential translation to the clinic. The selective vulnerability of certain AML subtypes to copper-induced cell death opens a new avenue for targeted cancer therapy.

References

A Technical Guide to UM4118: A Novel Copper Ionophore for the Treatment of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UM4118, a novel copper ionophore with potent anti-leukemic activity, particularly in poor-prognosis Acute Myeloid Leukemia (AML). The document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the associated signaling pathways.

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy with a pressing need for novel therapeutic strategies, especially for patients with adverse-risk features.[1] Recent research has identified a novel compound, this compound, which demonstrates significant cytotoxic effects against AML cells.[1] this compound was developed through the optimization of a hit compound, S767, identified in a phenotypic screen of 56 primary AML patient samples.[1] This compound acts as a copper ionophore, inducing a non-canonical, mitochondrial-based form of cell death known as cuproptosis.[1][2] Notably, this compound shows heightened activity in AMLs with mutations in the splicing factor 3b subunit 1 (SF3B1) and those with complex karyotypes.[1]

Quantitative Data: In Vitro Efficacy of this compound

The cytotoxic activity of this compound has been quantified across various AML cell lines and primary patient samples. The tables below summarize the half-maximal inhibitory concentration (IC50) values, providing a comparative view of its potency.

Table 1: IC50 Values of this compound and Related Compounds in OCI-AML5 Cells [1]

CompoundConditionIC50 (µM)
This compound Regular Media0.1 µM
+ 5 µM Copper (Cu)< 0.01 µM
+ 10 µM Iron (Fe)0.1 µM
+ 10 µM Zinc (ZnCl2)0.1 µM
+ 100 µM BCS (Copper Chelator)> 10 µM
Elesclomol (B1671168) Regular Media0.1 µM
+ 5 µM Copper (Cu)< 0.01 µM
+ 100 µM BCS (Copper Chelator)> 10 µM
Deferasirox Regular Media> 10 µM
+ 10 µM Iron (Fe)> 10 µM

Table 2: IC50 Values of S767 and this compound in Primary AML Specimens [1]

AML Specimen SubgroupCompoundMedian IC50
SF3B1-mutated S767Lower
This compound Significantly Lower
Non-SF3B1-mutated S767Higher
This compound Higher

Mechanism of Action: Induction of Cuproptosis

This compound functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes, leading to their accumulation within the mitochondria.[1] This intracellular copper overload triggers a specific form of cell death termed cuproptosis.[1][2][3] The key molecular events in this compound-induced cuproptosis include:

  • Increased Intramitochondrial Copper: this compound directly increases the concentration of copper within the mitochondria.[1]

  • DLAT Aggregation: The excess copper promotes the aggregation of dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key lipoylated component of the pyruvate (B1213749) dehydrogenase complex.[1] This aggregation is a hallmark of cuproptosis and leads to proteotoxic stress.[1]

  • Impairment of Mitochondrial Respiration: The disruption of the tricarboxylic acid (TCA) cycle, through the aggregation of essential components like DLAT, indirectly impairs maximal mitochondrial respiration.[1]

  • Iron-Sulfur Cluster Deficiency: A crucial finding is that deficiency in iron-sulfur cluster (ISC) biogenesis enhances sensitivity to copper-mediated cell death.[1] This is particularly relevant for SF3B1-mutated AMLs.

  • Role of ABCB7: The mitochondrial ISC transporter ABCB7 is often misspliced and downregulated in SF3B1-mutated leukemia.[1] The loss of ABCB7 function creates a synthetic lethal interaction with this compound, making these cells highly vulnerable to the copper ionophore.[1] Overexpression of ABCB7 can partially rescue these cells from copper-induced death.[1]

This mechanism is distinct from other forms of programmed cell death, as inhibitors of apoptosis (caspase inhibitors) and ferroptosis (ferrostatin-1) do not rescue cells from this compound-induced cytotoxicity.[1]

UM4118_Signaling_Pathway cluster_extracellular Extracellular cluster_cell AML Cell cluster_mito Mitochondrion This compound This compound MitoCopper Increased Mitochondrial Cu²⁺ This compound->MitoCopper Copper Ionophore Copper Copper (Cu²⁺) DLAT DLAT MitoCopper->DLAT Binds to Lipoylated DLAT DLAT_agg DLAT Aggregation DLAT->DLAT_agg Induces Aggregation TCA TCA Cycle DLAT_agg->TCA Disrupts Cuproptosis Cuproptosis (Cell Death) DLAT_agg->Cuproptosis Leads to Resp Mitochondrial Respiration TCA->Resp Impairs Resp->Cuproptosis Contributes to ISC Iron-Sulfur Cluster Biogenesis ISC->MitoCopper Deficiency enhances copper sensitivity ABCB7 ABCB7 ABCB7->ISC Transports ISC precursors SF3B1_mut SF3B1 Mutation SF3B1_mut->ABCB7 Downregulates (via missplicing)

Caption: Signaling pathway of this compound-induced cuproptosis in AML cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and further investigation of this compound's therapeutic potential.

1. Cell Viability and Drug Synergy Assays

  • Cell Culture: OCI-AML5 cells are cultured in regular media. For specific experimental conditions, the media is supplemented with 5 µM copper (Cu), 10 µM iron (Fe), 10 µM zinc (ZnCl2), or the copper chelator BCS (100 µM).[1] Primary AML specimens are cultured in fetal bovine serum (FBS)-free media.[1]

  • Drug Exposure: Cells are exposed to varying concentrations of this compound, elesclomol, or deferasirox.

  • Viability Assessment: Cell viability is assessed after a defined period (e.g., 72 hours) using standard methods like CellTiter-Glo.

  • IC50 Determination: Dose-response curves are generated, and IC50 values are calculated.

  • Synergy Calculation: For drug combination studies (e.g., this compound and copper), the Bliss synergy method is used to determine synergistic interactions.[1]

2. CRISPR-Cas9 Loss-of-Function Screen

  • Library Transduction: A genome-wide CRISPR-Cas9 loss-of-function library is transduced into AML cells.

  • Drug Treatment: The transduced cell population is treated with this compound.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both treated and untreated cell populations. The guide RNA (gRNA) sequences are amplified via PCR and subjected to next-generation sequencing.

  • Data Analysis: The abundance of each gRNA is quantified. Genes for which gRNA depletion is observed in the this compound-treated group are identified as synthetic lethal partners.

3. DLAT Immunofluorescence

  • Cell Treatment: AML cells are treated with this compound or elesclomol, with or without copper supplementation.

  • Fixation and Permeabilization: Cells are fixed and permeabilized to allow for antibody penetration.

  • Immunostaining: Cells are incubated with a primary antibody against DLAT, followed by a fluorescently labeled secondary antibody.

  • Imaging: The localization and aggregation of DLAT are visualized using fluorescence microscopy.

4. Mitochondrial Respiration Assay (Seahorse)

  • Cell Seeding: OCI-AML5 cells (100,000 cells per well) are seeded in a Seahorse XF assay plate.[1]

  • Drug Exposure: Cells are exposed to DMSO (control), this compound, elesclomol, or mubritinib (B1684479) (positive control for ETC inhibition) for 24 hours.[1]

  • Oxygen Consumption Rate (OCR) Measurement: The Seahorse XF Analyzer is used to measure the OCR, providing readouts for basal and maximal mitochondrial respiration.

  • Data Analysis: The effect of each compound on maximal respiration is quantified and compared to the control.

5. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Mitochondrial Copper Measurement

  • Mitochondrial Isolation: Mitochondria are isolated from this compound-treated and control AML cells using differential centrifugation.

  • Sample Preparation: The isolated mitochondria are lysed, and the protein concentration is determined.

  • ICP-MS Analysis: The samples are analyzed by ICP-MS to quantify the concentration of copper and other metals.

  • Data Normalization: The mitochondrial copper levels are normalized to the protein concentration to allow for comparison between samples.

Experimental_Workflow cluster_screening Primary AML Specimen Screening cluster_optimization Lead Optimization cluster_validation Mechanism of Action & Validation start 56 Primary AML Patient Samples screen Phenotypic Screen with 10,000 Compound Library start->screen hit Identification of Hit Compound S767 screen->hit sar Structure-Activity Relationship (SAR) Studies hit->sar optimization Optimization of S767 sar->optimization This compound Development of this compound (Potent & Specific) optimization->this compound mechanism Elucidation of Cuproptosis Mechanism This compound->mechanism biomarker Identification of SF3B1 as a Biomarker mechanism->biomarker

Caption: Workflow for the discovery and development of this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic agent for AML, particularly for patient populations with limited treatment options. Its novel mechanism of action, centered on the induction of cuproptosis, provides a new avenue for targeted cancer therapy. The identification of SF3B1 mutations as a predictive biomarker for this compound sensitivity is a significant step towards personalized medicine in AML.[1]

Future research should focus on the preclinical and clinical development of this compound. Its distinct structure from other copper ionophores like elesclomol and disulfiram (B1670777) may offer different pharmacodynamic and pharmacokinetic properties, potentially leading to successful in vivo applications.[1] Further investigation into the interplay between copper homeostasis, ISC biogenesis, and splicing factor mutations will likely uncover additional therapeutic vulnerabilities in AML and other cancers.

References

The Biological Functions of Copper in Cell Death: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper, an essential trace metal, is emerging as a critical regulator of programmed cell death. Beyond its established roles as an enzymatic cofactor, copper's ability to directly influence and trigger distinct cell death pathways has opened new avenues for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth exploration of the mechanisms underlying copper-dependent cell death, with a primary focus on the recently elucidated pathway of cuproptosis. We will delve into the core molecular machinery, key signaling cascades, and provide detailed experimental protocols for the investigation of these processes. Furthermore, this guide presents a consolidated view of quantitative data on the efficacy of copper ionophores and the proteomic consequences of copper-induced cellular stress, offering a valuable resource for researchers and drug development professionals in this rapidly evolving field.

Introduction: Copper Homeostasis and its Link to Cell Fate

Cellular copper levels are tightly regulated by a network of transporters and chaperones to ensure sufficient supply for vital processes while preventing toxic accumulation. The primary copper importer is SLC31A1 (also known as CTR1), while ATP7A and ATP7B are responsible for copper efflux.[1] Disruptions in this delicate balance can lead to a variety of pathological conditions. Notably, many cancer cells exhibit an elevated demand for copper to support their rapid proliferation and angiogenesis, rendering them potentially more susceptible to copper-induced toxicity.[2] This vulnerability has spurred interest in exploiting copper-dependent cell death as a therapeutic strategy.

Cuproptosis: A Novel Form of Copper-Dependent Cell Death

In 2022, a distinct form of regulated cell death, termed "cuproptosis," was identified, distinguishing it from other known cell death modalities such as apoptosis, ferroptosis, and necroptosis.[3][4] Cuproptosis is characterized by its dependence on mitochondrial respiration and is triggered by the accumulation of intracellular copper.[4][5]

The Core Mechanism of Cuproptosis

The central mechanism of cuproptosis involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[3][4] This interaction leads to the aggregation of these modified proteins, resulting in proteotoxic stress and the subsequent loss of iron-sulfur (Fe-S) cluster proteins, ultimately culminating in cell death.[3][4]

Two key proteins are central to this process:

  • Ferredoxin 1 (FDX1): This mitochondrial reductase plays a dual role in cuproptosis. It acts as an upstream regulator of protein lipoylation and reduces Cu(II) to its more toxic form, Cu(I).[3][6][7]

  • Lipoic Acid Synthetase (LIAS): This enzyme is responsible for the synthesis of lipoic acid, a critical cofactor for several TCA cycle enzymes.[3][8]

The process unfolds as follows:

  • Copper Influx: Copper enters the cell, often facilitated by copper ionophores such as elesclomol (B1671168).[7][9]

  • FDX1-Mediated Reduction: Within the mitochondria, FDX1 reduces Cu(II) to Cu(I).[3][7]

  • Targeting of Lipoylated Proteins: Cu(I) directly binds to the lipoyl moieties of TCA cycle enzymes, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[3][6]

  • Protein Aggregation and Fe-S Cluster Loss: This binding induces the oligomerization and aggregation of lipoylated proteins, leading to proteotoxic stress.[3][9] Concurrently, there is a destabilization and loss of Fe-S cluster proteins.[3]

  • Cell Death: The culmination of these events leads to mitochondrial dysfunction and cell death.[3][10]

Signaling Pathways in Cuproptosis

The primary signaling axis in cuproptosis revolves around the FDX1-LIAS-TCA cycle protein axis. However, other pathways have been implicated in modulating cellular sensitivity to cuproptosis. For instance, the p53 tumor suppressor has been shown to enhance elesclomol-copper-induced cuproptosis by upregulating FDX1 expression.[11] Additionally, cellular metabolic states play a crucial role, with cells highly dependent on mitochondrial respiration being more susceptible to cuproptosis.[5]

Diagram of the Cuproptosis Signaling Pathway

Cuproptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Copper_Ionophore Copper Ionophore (e.g., Elesclomol) Cu2 Cu(II) Copper_Ionophore->Cu2 Binds SLC31A1 SLC31A1 Cu2->SLC31A1 Transport FDX1 FDX1 Cu2->FDX1 Reduction Cu1 Cu(I) SLC31A1->Cu1 Import TCA_Cycle Lipoylated TCA Cycle Proteins (e.g., DLAT) FDX1->TCA_Cycle Regulates Lipoylation FDX1->Cu1 LIAS LIAS LIAS->TCA_Cycle Lipoylation Protein_Aggregation Protein Aggregation & Proteotoxic Stress TCA_Cycle->Protein_Aggregation Leads to FeS_Loss Fe-S Cluster Protein Loss TCA_Cycle->FeS_Loss Leads to Cell_Death Cuproptosis Protein_Aggregation->Cell_Death FeS_Loss->Cell_Death Cu1->TCA_Cycle Direct Binding

Caption: Core signaling pathway of cuproptosis.

Quantitative Data on Copper-Induced Cell Death

The efficacy of copper ionophores in inducing cell death varies across different cancer cell lines. This section summarizes key quantitative data to facilitate comparison.

Half-Maximal Inhibitory Concentration (IC50) of Copper Ionophores
CompoundCell LineCancer TypeIC50 (nM)Reference
ElesclomolSK-MEL-5Melanoma110[10]
ElesclomolMCF-7Breast Cancer24[10]
ElesclomolHL-60Leukemia9[10]
ElesclomolHSB2Leukemia~200[10]
Cu-GTSMPC-3Prostate Cancer~150 (with 20 µM Cu)[1]
Casiopeina II-glySK-N-SHNeuroblastoma~10,000[12]
Casiopeina III-EaSK-N-SHNeuroblastoma~10,000[12]
Casiopeina III-iaSK-N-SHNeuroblastoma~1,000[12]
Proteomic Changes in Response to Copper-Induced Cell Death

Quantitative proteomic studies have begun to elucidate the broader cellular response to copper-induced stress. These analyses reveal significant alterations in proteins involved in various cellular processes.

Protein ChangeCellular ProcessReference
Upregulated
HSP70Proteotoxic Stress Response[13]
Proteins involved in Protein UbiquitinationProtein Degradation[4]
Downregulated
Fe-S Cluster ProteinsMitochondrial Respiration, DNA repair[3][14]
Proteins involved in Protein SynthesisGeneral Cellular Function[4]
Components of the Actin CytoskeletonCell Morphology and Motility[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the biological functions of copper in cell death.

Induction of Cuproptosis in Cell Culture

Objective: To induce cuproptosis in a controlled in vitro setting for subsequent analysis.

Materials:

  • Cell line of interest (e.g., A549, HepG2)

  • Complete cell culture medium

  • Elesclomol (stock solution in DMSO)

  • Copper (II) Chloride (CuCl2) (stock solution in water)

  • 96-well or 6-well plates

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed cells in a 96-well or 6-well plate at a density that will result in 70-80% confluency at the time of treatment.

  • Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare a working solution of elesclomol and CuCl2 in complete cell culture medium. A common starting concentration is 100 nM elesclomol and 100 µM CuCl2.[15] A dose-response curve should be performed to determine the optimal concentration for the specific cell line.

  • Remove the existing medium from the cells and wash once with PBS.

  • Add the medium containing the elesclomol and CuCl2 mixture to the cells.

  • Incubate the cells for the desired time period (e.g., 24 hours).

  • Proceed with downstream analyses such as cell viability assays, western blotting, or microscopy.

Measurement of Intracellular Copper Levels

Objective: To quantify the intracellular accumulation of copper following treatment with copper ionophores.

Materials:

  • Treated and untreated cells

  • PBS

  • Cell lysis buffer

  • Copper colorimetric assay kit (e.g., from Thermo Fisher Scientific or Elabscience)

  • Microplate reader

Protocol:

  • Harvest treated and untreated cells by trypsinization or scraping.

  • Wash the cells twice with ice-cold PBS to remove any extracellular copper.

  • Lyse the cells according to the manufacturer's protocol for the copper colorimetric assay kit. This typically involves resuspending the cell pellet in a specific lysis buffer.[16]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Follow the instructions of the colorimetric assay kit to measure the copper concentration in the supernatant. This usually involves the addition of a chromogenic agent that reacts with copper to produce a colored product.[5][16]

  • Measure the absorbance at the specified wavelength (e.g., 580 nm) using a microplate reader.[16]

  • Calculate the copper concentration based on a standard curve generated with known copper concentrations.

Western Blot Analysis of Cuproptosis-Related Proteins

Objective: To detect changes in the expression levels of key proteins involved in cuproptosis, such as FDX1 and DLAT.

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-FDX1, anti-DLAT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Prepare protein lysates from treated and untreated cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-FDX1 or anti-DLAT) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Diagram of the Western Blot Workflow for Cuproptosis

Western_Blot_Workflow Cell_Culture Cell Culture & Treatment Lysis Cell Lysis Cell_Culture->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot workflow for cuproptosis analysis.

Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To assess the impact of copper-induced cell death on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

  • Seahorse XF96 or XFe24 cell culture microplates

  • Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

  • Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine

  • Cells of interest

  • Copper ionophore (e.g., elesclomol) and CuCl2

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Prepare the Seahorse XF sensor cartridge by hydrating it with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

  • Load the injection ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A) at optimized concentrations for your cell line.

  • To assess the effect of cuproptosis inducers, they can be added to the assay medium during the pre-incubation step or injected during the assay.

  • Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.

  • The instrument will measure the OCR at baseline and after the sequential injection of the inhibitors, allowing for the calculation of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Diagram of the Seahorse XF Mito Stress Test Workflow

Seahorse_Workflow Seed_Cells Seed Cells in XF Microplate Incubate_Cells Incubate Cells in Assay Medium Seed_Cells->Incubate_Cells Hydrate_Cartridge Hydrate Sensor Cartridge Load_Cartridge Load Injection Ports Hydrate_Cartridge->Load_Cartridge Prepare_Assay_Medium Prepare Assay Medium & Compounds Prepare_Assay_Medium->Load_Cartridge Prepare_Assay_Medium->Incubate_Cells Run_Assay Run Seahorse Mito Stress Test Load_Cartridge->Run_Assay Incubate_Cells->Run_Assay Data_Analysis Analyze OCR Data Run_Assay->Data_Analysis

Caption: Seahorse XF Mito Stress Test workflow.

Conclusion

The discovery of cuproptosis has fundamentally advanced our understanding of the intricate roles of copper in cellular physiology and pathology. This regulated cell death pathway, with its unique mechanism centered on mitochondrial protein lipoylation, presents a promising therapeutic target, particularly for cancers that are dependent on mitochondrial respiration. The experimental protocols and quantitative data compiled in this guide are intended to serve as a comprehensive resource for researchers and drug development professionals seeking to explore and exploit the therapeutic potential of copper-induced cell death. Further investigation into the detailed molecular interactions and regulatory networks governing cuproptosis will undoubtedly unveil new opportunities for the development of novel and effective anti-cancer strategies.

References

Unraveling Cuproptosis: A Technical Guide to a Novel Copper-Dependent Cell Death Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuproptosis is a recently identified form of regulated cell death characterized by its dependence on intracellular copper accumulation.[1][2][3] Unlike other known cell death mechanisms such as apoptosis, necroptosis, or ferroptosis, cuproptosis is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, leading to protein aggregation, loss of iron-sulfur (Fe-S) cluster proteins, and subsequent proteotoxic stress that culminates in cell death.[1][2][3][4] This unique mechanism has significant implications for understanding cellular metabolism and presents novel therapeutic opportunities, particularly in oncology. This technical guide provides an in-depth exploration of the core cuproptosis pathways, detailed experimental protocols for its investigation, and a summary of quantitative data to aid researchers in this emerging field.

Core Signaling Pathways in Cuproptosis

The central mechanism of cuproptosis revolves around the toxic accumulation of copper within the mitochondria, leading to the aggregation of lipoylated proteins involved in the TCA cycle. This process is orchestrated by a series of key molecular players.

Copper Import and Regulation:

Intracellular copper levels are tightly regulated by transporters. The high-affinity copper importer, Solute Carrier Family 31 Member 1 (SLC31A1, also known as CTR1), facilitates the entry of copper into the cell. Conversely, the copper-transporting ATPases, ATP7A and ATP7B, are responsible for copper efflux, thereby preventing toxic accumulation under normal physiological conditions.[3]

The FDX1-LIAS-LIPT1 Axis and Protein Lipoylation:

Ferredoxin 1 (FDX1), a mitochondrial reductase, plays a pivotal upstream role in cuproptosis.[2][5] FDX1 reduces Cu(II) to its more toxic form, Cu(I).[1] Additionally, FDX1 is a key regulator of protein lipoylation, a post-translational modification essential for the function of several TCA cycle enzymes.[1][2] FDX1, in conjunction with lipoic acid synthase (LIAS) and lipoyltransferase 1 (LIPT1), facilitates the attachment of lipoic acid to specific lysine (B10760008) residues on target proteins.[1][2]

Copper-Induced Protein Aggregation and Fe-S Cluster Loss:

The primary targets of lipoylation in the context of cuproptosis are components of the pyruvate (B1213749) dehydrogenase (PDH) complex, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT).[1][2] In the presence of excess intracellular copper, Cu(I) directly binds to the lipoylated DLAT.[1][2] This binding event triggers the oligomerization and aggregation of DLAT and other lipoylated proteins.[1][2] This protein aggregation leads to proteotoxic stress and the destabilization and loss of Fe-S cluster-containing proteins, which are critical for mitochondrial respiration and other essential cellular processes.[1][2][3] The culmination of these events is a catastrophic failure of mitochondrial function, leading to cell death.[1][2]

Cuproptosis_Pathway Cuproptosis Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion SLC31A1 SLC31A1 (Copper Importer) Copper_intra Intracellular Cu(II) SLC31A1->Copper_intra ATP7B ATP7B (Copper Exporter) Copper_ext Extracellular Cu(II) Copper_ext->SLC31A1 Import Copper_intra->ATP7B Export FDX1 FDX1 Copper_intra->FDX1 LIAS LIAS FDX1->LIAS Regulates Copper_I Cu(I) FDX1->Copper_I Reduction Lipoylated_DLAT Lipoylated DLAT LIAS->Lipoylated_DLAT Lipoylation of DLAT DLAT DLAT (TCA Cycle Protein) DLAT->Lipoylated_DLAT Aggregated_DLAT Aggregated Lipoylated DLAT Lipoylated_DLAT->Aggregated_DLAT FeS_Loss Loss of Fe-S Cluster Proteins Aggregated_DLAT->FeS_Loss Proteotoxic_Stress Proteotoxic Stress Aggregated_DLAT->Proteotoxic_Stress FeS_Proteins Fe-S Cluster Proteins FeS_Proteins->FeS_Loss Cell_Death Cuproptosis FeS_Loss->Cell_Death Proteotoxic_Stress->Cell_Death Copper_I->Lipoylated_DLAT Binds to

A simplified diagram of the core cuproptosis signaling pathway.

Quantitative Data in Cuproptosis Research

The following tables summarize key quantitative data from studies on cuproptosis, primarily focusing on the cytotoxic effects of copper ionophores in various cancer cell lines.

Table 1: IC50 Values of Elesclomol (B1671168) in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
SK-MEL-5Melanoma110[6]
MCF-7Breast Cancer24[6]
HL-60Leukemia9[6]
HSB2T-cell leukemia~200 (induces apoptosis)[6]
PC3Prostate Cancer113[7]
F-36PMyeloma280[7]

Table 2: IC50 Values of Other Copper Ionophores and Complexes

CompoundCell LineCancer TypeIC50 (µM)Reference
CuNGVariousVarious Cancers7-8 µg/ml[8]
Copper Complex 1SW620Colorectal Cancer3.3 ± 0.2[9]
Copper Complex 8PC3Prostate Cancer4.3 ± 0.5[9]
CS NMB16Melanoma14.12[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate cuproptosis.

Induction of Cuproptosis in Cell Culture

Objective: To induce cuproptosis in a controlled in vitro setting using a copper ionophore.

Materials:

  • Cancer cell line of interest (e.g., HEC-1-A endometrial cancer cells)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Elesclomol (stock solution in DMSO)

  • Copper (II) Chloride (CuCl2) (stock solution in water)

  • 96-well plates

  • Cell counting kit (e.g., CCK-8)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare a serial dilution of elesclomol and CuCl2 in complete culture medium. A common concentration range to test is 20-80 nM for elesclomol and 1 µM for CuCl2.[11][12]

  • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of elesclomol and/or CuCl2. Include wells with untreated cells as a negative control and cells treated with only elesclomol or only CuCl2 as additional controls.

  • Incubate the cells for a desired time period (e.g., 6, 12, or 24 hours).[11]

  • After the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control cells.

Cuproptosis_Induction_Workflow Workflow for Inducing Cuproptosis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Treat cells with compounds B->D C Prepare serial dilutions of Elesclomol and CuCl2 C->D E Incubate for desired time (e.g., 24h) D->E F Add CCK-8 reagent E->F G Incubate for 1-4h F->G H Measure absorbance at 450 nm G->H I Calculate cell viability H->I

A flowchart outlining the steps for inducing and assessing cuproptosis in vitro.
Western Blot Analysis of Key Cuproptosis Proteins

Objective: To detect the expression levels of key proteins involved in cuproptosis, such as FDX1 and DLAT.

Materials:

  • Treated and untreated cell lysates

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibodies:

    • Rabbit anti-FDX1 (e.g., 1:1000 dilution)[5]

    • Rabbit anti-DLAT (e.g., 1:1000 dilution)[5]

    • Mouse anti-GAPDH (loading control, e.g., 1:20000 dilution)[5]

  • HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Lyse cells and determine protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize to the loading control (GAPDH).

Measurement of Intracellular Copper Content by ICP-MS

Objective: To quantify the intracellular accumulation of copper following treatment with a copper ionophore.

Materials:

  • Treated and untreated cells

  • Phosphate-buffered saline (PBS)

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Protocol:

  • Harvest cells by trypsinization and wash them three times with ice-cold PBS to remove extracellular copper.

  • Count the cells to normalize the copper content to the cell number.

  • Digest the cell pellets with concentrated nitric acid overnight.

  • Dilute the digested samples with deionized water to a final nitric acid concentration of 1-2%.

  • Analyze the samples using an ICP-MS instrument to determine the copper concentration.[13][14]

  • Express the results as copper content per cell or per microgram of protein.

Assessment of Mitochondrial Respiration

Objective: To measure the effect of cuproptosis-inducing agents on mitochondrial oxygen consumption.

Materials:

  • Seahorse XF Analyzer (or similar instrument)

  • Seahorse XF cell culture microplates

  • Seahorse XF assay medium

  • Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (Seahorse XF Cell Mito Stress Test Kit)

  • Treated and untreated cells

Protocol:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Treat the cells with the cuproptosis-inducing agent (e.g., elesclomol-Cu) for the desired time.

  • On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

  • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's instructions, which involves sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.[15]

  • The instrument will measure the oxygen consumption rate (OCR) in real-time.

  • Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Detection of Cell Death by Annexin V/Propidium Iodide (PI) Staining

Objective: To differentiate between viable, apoptotic, and necrotic cells following induction of cuproptosis.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Induce cuproptosis in cells as described in Protocol 1.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Conclusion

The discovery of cuproptosis has unveiled a novel and critical pathway in regulated cell death, deeply intertwined with mitochondrial metabolism and copper homeostasis. This technical guide provides a foundational understanding of the core signaling mechanisms, presents key quantitative data, and offers detailed experimental protocols to empower researchers in their investigation of this exciting field. The continued exploration of cuproptosis holds immense promise for the development of innovative therapeutic strategies for a range of diseases, most notably cancer. As our understanding of this intricate process deepens, so too will our ability to harness its potential for clinical benefit.

References

The Copper Ionophore UM4118: A Technical Guide to its Impact on Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UM4118 is a novel small molecule identified as a potent copper ionophore. It demonstrates significant anti-cancer activity, particularly in hematological malignancies such as acute myeloid leukemia (AML). The primary mechanism of action of this compound is the induction of cuproptosis, a recently discovered form of regulated cell death triggered by excess intracellular copper. This process is intrinsically linked to mitochondrial respiration, representing a promising therapeutic avenue for targeting cancer metabolism. This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial respiration, compiling available data, detailing experimental methodologies, and illustrating the underlying signaling pathways.

Data Presentation: The Quantitative Impact of this compound on Mitochondrial Respiration

This compound directly impairs mitochondrial oxidative phosphorylation. The primary quantitative evidence for this comes from extracellular flux analysis, which measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.

Cell LineTreatmentConcentrationDurationEffect on Basal Respiration (OCR)Effect on Maximal Respiration (OCR)Reference
OCI-AML5This compound1 µM24 hoursDecreaseSignificant Decrease[1]
OCI-AML5Elesclomol (control copper ionophore)1 µM24 hoursDecreaseSignificant Decrease[1]
OCI-AML5Mubritinib (ETC inhibitor control)1 µM24 hoursDecreaseSignificant Decrease[1]

Table 1: Effect of this compound on Oxygen Consumption Rate in AML Cells. [1]

Mechanism of Action: Targeting the TCA Cycle

This compound, as a copper ionophore, increases intracellular copper levels. This excess copper directly targets lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle. This interaction leads to the aggregation of these essential metabolic enzymes, causing proteotoxic stress and a subsequent loss of iron-sulfur cluster proteins, ultimately culminating in cell death.[2]

A genome-wide CRISPR-Cas9 loss-of-function screen identified key components of the pyruvate (B1213749) dehydrogenase (PDH) complex as critical mediators of this compound-induced cell death.[1] The PDH complex, which links glycolysis to the TCA cycle, contains the lipoylated E2 subunit, dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). The genetic rescue of this compound's cytotoxic effects by knocking out DLAT, PDHA1, and PDHB strongly supports the direct targeting of the PDH complex as a central mechanism of this compound-induced cuproptosis.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced cuproptosis and a general workflow for assessing its impact on mitochondrial respiration.

UM4118_Pathway cluster_extracellular Extracellular Space cluster_cell Cellular Compartments cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion UM4118_ext This compound-Cu²⁺ Complex UM4118_int This compound UM4118_ext->UM4118_int Cellular Uptake Cu_ion Cu²⁺ UM4118_int->Cu_ion Copper Release FDX1 FDX1 Cu_ion->FDX1 Cu_ion_mito Cu⁺ FDX1->Cu_ion_mito Reduction PDH_complex Pyruvate Dehydrogenase Complex (DLAT, PDHA1, PDHB) Cu_ion_mito->PDH_complex Direct Binding to Lipoylated DLAT TCA_cycle TCA Cycle PDH_complex->TCA_cycle Protein_agg Protein Aggregation & Proteotoxic Stress PDH_complex->Protein_agg FeS_loss Loss of Fe-S Cluster Proteins Protein_agg->FeS_loss Resp_inhibition Inhibition of Mitochondrial Respiration FeS_loss->Resp_inhibition Cuproptosis Cuproptosis Resp_inhibition->Cuproptosis Experimental_Workflow A Cell Culture (e.g., OCI-AML5) B Treatment with this compound (and controls) A->B C Seahorse XF Mito Stress Test B->C D ATP Production Assay (e.g., Luminescence-based) B->D G Western Blot for TCA Cycle Proteins (e.g., DLAT) B->G E Data Analysis: OCR Measurement C->E F Data Analysis: ATP Quantification D->F H Data Analysis: Protein Expression G->H

References

Methodological & Application

Application Notes and Protocols for UM4118-Induced Cuproptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of UM4118, a potent and specific copper ionophore, in cancer cell culture. The protocols detailed below are designed for studying its mechanism of action, particularly its ability to induce cuproptosis, a novel form of copper-dependent cell death.

Introduction to this compound and Cuproptosis

This compound is a novel small molecule that functions as a copper ionophore, facilitating the transport of copper ions across cellular membranes.[1][2] This disruption of copper homeostasis can trigger a recently discovered form of programmed cell death known as cuproptosis.[3][4] This process is distinct from other cell death mechanisms like apoptosis and is initiated by the accumulation of intracellular copper. This leads to the aggregation of lipoylated mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle, resulting in proteotoxic stress and subsequent cell death.

Recent studies have highlighted the particular sensitivity of cancer cells with specific genetic backgrounds, such as acute myeloid leukemia (AML) with mutations in the splicing factor 3b subunit 1 (SF3B1), to this compound.[4] This vulnerability is linked to the downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7, which makes these cells more susceptible to copper-induced toxicity.

Data Presentation: Efficacy of this compound in AML Primary Samples

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in primary AML patient samples, categorized by their SF3B1 mutation status. The data clearly indicates a significantly higher potency of this compound in SF3B1-mutated cells.

Cell TypeSF3B1 Mutation StatusThis compound IC50 (nM)
Primary AML SamplesMutated~40
Primary AML SamplesWild-Type>100

Signaling Pathway of this compound-Induced Cuproptosis

The following diagram illustrates the proposed mechanism of action for this compound.

UM4118_Mechanism This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondrion Mitochondrion UM4118_ext This compound UM4118_Cu_int This compound-Copper Complex UM4118_ext->UM4118_Cu_int Transports Cu2+ across membrane Cu_ext Copper (Cu2+) Cu_ext->UM4118_Cu_int Cu_int Intracellular Copper (Cu2+) UM4118_Cu_int->Cu_int Releases Cu2+ TCA_cycle TCA Cycle Enzymes (Lipoylated) Cu_int->TCA_cycle Directly binds to Protein_agg Protein Aggregation TCA_cycle->Protein_agg Leads to Proteotoxic_stress Proteotoxic Stress Protein_agg->Proteotoxic_stress FeS_cluster Fe-S Cluster Biogenesis FeS_cluster->TCA_cycle Essential for function ABCB7 ABCB7 Transporter ABCB7->FeS_cluster Exports Fe-S precursors Cell_death Cuproptosis Proteotoxic_stress->Cell_death SF3B1_mut SF3B1 Mutation (in nucleus - influences splicing) SF3B1_mut->ABCB7 Downregulates via missplicing

Caption: Mechanism of this compound-induced cuproptosis.

Experimental Workflow

The diagram below outlines the general workflow for assessing the effects of this compound on cancer cell lines.

Experimental_Workflow Experimental Workflow for this compound cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start: Select Cell Lines (e.g., OCI-AML5, K562) culture Cell Culture and Maintenance start->culture seed Seed Cells into Plates culture->seed treatment Treat with this compound (with/without supplemental Copper) seed->treatment viability Cell Viability Assay (e.g., CellTiter-Glo) treatment->viability apoptosis Apoptosis/Cell Death Assay (e.g., Annexin V/PI Staining) treatment->apoptosis copper Intracellular Copper Measurement (e.g., ICP-MS or Colorimetric Assay) treatment->copper analysis Data Acquisition and Analysis viability->analysis apoptosis->analysis copper->analysis end End: Conclusion analysis->end

Caption: General experimental workflow for this compound.

Experimental Protocols

Cell Culture and Maintenance

This protocol provides guidelines for the culture of AML cell lines relevant for studying this compound, such as OCI-AML5 (known to be sensitive) and K562 (can be engineered to have SF3B1 mutations).

Materials:

  • Cell Lines: OCI-AML5 (DSMZ: ACC 247), K562 (ATCC: CCL-243)

  • OCI-AML5 Growth Medium: 70% Alpha-MEM (with ribonucleosides and deoxyribonucleosides), 20% Fetal Bovine Serum (FBS), 10% conditioned medium from 5637 cells (or 10 ng/mL GM-CSF).[1]

  • K562 Growth Medium: RPMI-1640 medium, 10% FBS.

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • Hemocytometer or automated cell counter

Procedure:

  • Culture OCI-AML5 cells in suspension in T-75 flasks. Maintain cell density between 0.5 x 10^6 and 1.5 x 10^6 cells/mL.[1]

  • Culture K562 cells in suspension in T-75 flasks. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

  • For subculturing, determine cell density and viability using a hemocytometer and Trypan Blue exclusion.

  • Centrifuge the required volume of cell suspension at 150 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed growth medium to the desired seeding density.

  • Passage cells every 2-4 days.

This compound Treatment Protocol

Materials:

  • This compound (stock solution in DMSO)

  • Copper (II) Chloride (CuCl2) (stock solution in sterile water)

  • Cultured cells in suspension

  • 96-well, 24-well, or 6-well plates (depending on the downstream assay)

  • Appropriate cell culture medium

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C.

  • Prepare a stock solution of CuCl2 in sterile water (e.g., 1 mM). Store at 4°C.

  • On the day of the experiment, dilute the this compound and CuCl2 stock solutions in cell culture medium to the desired final concentrations. It is crucial to prepare a serial dilution of this compound to determine the IC50.

  • Seed the cells in multi-well plates at a predetermined density (e.g., 10,000 cells/well for a 96-well plate for viability assays).

  • Add the medium containing the final concentrations of this compound and/or CuCl2 to the wells. Include appropriate controls (vehicle control with DMSO, medium only, and copper only).

  • Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

Cell Viability Assay (Using CellTiter-Glo®)

This assay measures the number of viable cells based on the quantification of ATP.

Materials:

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Treated cells in an opaque-walled 96-well plate

  • Luminometer

Procedure:

  • Following the treatment period, allow the 96-well plate to equilibrate to room temperature for approximately 30 minutes.[5]

  • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

  • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[6]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[7]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[7]

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis/Cell Death Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (or other fluorescent conjugates)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Binding Buffer

  • Treated cells

  • Flow cytometer

Procedure:

  • Harvest the treated cells by transferring the cell suspension to centrifuge tubes. Centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of fluorochrome-conjugated Annexin V.[1]

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 5 µL of PI or 7-AAD staining solution.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Intracellular Copper Measurement

This can be performed using various methods, including colorimetric assays or inductively coupled plasma mass spectrometry (ICP-MS) for higher sensitivity.

Materials (Colorimetric Assay):

  • QuantiChrom™ Copper Assay Kit or similar

  • Treated cells

  • Lysis buffer (provided in the kit)

  • Microplate reader

Procedure (Colorimetric Assay):

  • Harvest at least 2 x 10^6 treated cells per condition by centrifugation.

  • Wash the cell pellet twice with cold PBS to remove extracellular copper.

  • Lyse the cells using the provided lysis buffer according to the manufacturer's protocol.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Perform the colorimetric assay on the supernatant according to the kit's instructions. This typically involves adding a reagent that forms a colored complex with copper.

  • Measure the absorbance at the specified wavelength (e.g., 580 nm) using a microplate reader.

  • Determine the copper concentration by comparing the absorbance to a standard curve.

  • Normalize the copper concentration to the total protein content of the lysate, determined by a separate protein assay (e.g., BCA assay).

References

Application Notes and Protocols for the In Vivo Use of UM4118 in Mouse Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy with a generally poor prognosis, necessitating the development of novel therapeutic strategies. Recent discoveries have highlighted the potential of inducing a novel form of copper-dependent cell death, termed cuproptosis, as a promising anti-cancer mechanism. UM4118 has been identified as a potent copper ionophore, a molecule that facilitates the transport of copper ions across cellular membranes, leading to increased intracellular copper concentrations and subsequent cuproptosis.[1][2] Studies have shown that AML cells, particularly those with mutations in the splicing factor 3b subunit 1 (SF3B1), exhibit heightened sensitivity to copper ionophores like this compound. This suggests a targeted therapeutic avenue for specific AML subtypes.

These application notes provide a comprehensive overview of the mechanism of action of this compound and a representative protocol for its evaluation in in vivo mouse models of AML, based on established methodologies for similar copper ionophores.

Mechanism of Action: Inducing Cuproptosis in Cancer Cells

This compound functions as a copper ionophore, disrupting cellular copper homeostasis to induce cancer cell death. The proposed mechanism of action is centered around the induction of cuproptosis and is detailed below:

  • Increased Intracellular Copper: this compound binds to extracellular copper and facilitates its transport across the plasma membrane into the cell's cytoplasm.[3]

  • Mitochondrial Targeting: The this compound-copper complex is believed to accumulate in the mitochondria.

  • TCA Cycle Disruption: Excess copper in the mitochondria directly binds to lipoylated components of the tricarboxylic acid (TCA) cycle.[4][5]

  • Protein Aggregation and Stress: This binding leads to the aggregation of these essential metabolic enzymes, causing proteotoxic stress.[4][5]

  • Cell Death: The irreversible aggregation of mitochondrial proteins and subsequent proteotoxic stress culminates in cuproptosis, a unique form of regulated cell death.[4][5]

This targeted mechanism offers a promising therapeutic window, as cancer cells often exhibit a higher demand for copper and altered metabolic states compared to normal cells, making them more susceptible to copper-induced toxicity.[6][7]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound-induced cuproptosis and a general experimental workflow for in vivo studies.

UM4118_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound UM4118_Cu_Complex This compound-Cu Complex This compound->UM4118_Cu_Complex Binds Copper (Cu2+) Copper (Cu2+) Copper (Cu2+)->UM4118_Cu_Complex UM4118_Cu_Complex_in This compound-Cu Complex UM4118_Cu_Complex->UM4118_Cu_Complex_in Membrane Transport TCA_Cycle TCA Cycle (Lipoylated Proteins) UM4118_Cu_Complex_in->TCA_Cycle Copper Release Protein_Aggregation Protein Aggregation & Proteotoxic Stress TCA_Cycle->Protein_Aggregation Copper Overload Cuproptosis Cuproptosis Protein_Aggregation->Cuproptosis

Caption: Proposed mechanism of this compound-induced cuproptosis.

In_Vivo_Experimental_Workflow start Start aml_model Establish AML Xenograft Mouse Model start->aml_model randomization Tumor Establishment & Randomization aml_model->randomization treatment Treatment Initiation (this compound / Vehicle) randomization->treatment monitoring Tumor Growth & Body Weight Monitoring treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis end End data_analysis->end

Caption: General workflow for in vivo efficacy studies of this compound.

Experimental Protocols

The following are detailed protocols for the use of this compound in in vivo mouse models of AML. Note: As a specific, published in vivo protocol for this compound is not available, the following is a representative protocol based on studies with other copper ionophores, such as disulfiram (B1670777) and elesclomol. Researchers should perform initial dose-finding and toxicity studies to determine the optimal and safe dosage of this compound.

AML Xenograft Mouse Model Establishment

Objective: To establish a reliable AML xenograft model for efficacy studies.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID IL2Rγcnull (NSG) mice, 6-8 weeks old)

  • Human AML cell line (e.g., MOLM-13, MV4-11) or patient-derived xenograft (PDX) cells

  • Sterile PBS

  • Matrigel (optional)

  • Bioluminescent imager (if using luciferase-expressing cells)

Protocol:

  • Culture the selected AML cell line under standard conditions. For PDX models, thaw and prepare cells as per established protocols.

  • On the day of injection, harvest and wash the cells twice with sterile PBS. Resuspend the cells in PBS (with or without Matrigel) at a concentration of 5-10 x 10^6 cells per 100 µL.

  • Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

  • Alternatively, for a disseminated leukemia model, inject 1-5 x 10^6 cells intravenously via the tail vein.

  • Monitor the mice for tumor engraftment. For subcutaneous models, measure tumor volume with calipers (Volume = 0.5 x Length x Width^2). For disseminated models, monitor for signs of disease (e.g., weight loss, hind limb paralysis) or use bioluminescent imaging.

  • Once tumors reach a palpable size (e.g., 100-200 mm³) or there is evidence of engraftment in disseminated models, randomize the mice into treatment and control groups.

In Vivo Efficacy Study of this compound

Objective: To evaluate the anti-tumor efficacy of this compound in an established AML mouse model.

Materials:

  • Established AML xenograft mice

  • This compound

  • Vehicle solution (e.g., DMSO, PEG300, Tween-80, saline)

  • Copper supplement (e.g., copper (II) gluconate)

  • Dosing syringes and needles (appropriate for the route of administration)

Protocol:

  • Preparation of this compound Formulation: Prepare the this compound formulation for in vivo administration. A representative formulation could be a suspension in a vehicle such as 0.5% carboxymethylcellulose in saline. The final concentration should be determined based on the desired dose and a maximum injection volume of 100-200 µL.

  • Dosing and Administration: Based on protocols for similar copper ionophores, a starting dose could be in the range of 2.5-50 mg/kg.

    • Route of Administration: Intravenous (IV), intraperitoneal (IP), or oral gavage (PO) are common routes. The choice will depend on the formulation's properties and the desired pharmacokinetic profile.

    • Treatment Schedule: A common schedule is once daily, 5 days a week, for 2-3 weeks.

  • Control Groups:

    • Vehicle control group receiving the same volume of the vehicle solution.

    • Optional: A group receiving a copper supplement alone to assess its independent effect.

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the mice daily for any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).

  • Endpoint: Euthanize the mice when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

  • Tissue Collection: At the endpoint, collect tumors, blood, and major organs (liver, kidney, spleen) for further analysis (e.g., histology, biomarker analysis).

Toxicology Assessment

Objective: To evaluate the potential toxicity of this compound in vivo.

Materials:

  • Healthy, non-tumor-bearing mice

  • This compound and vehicle

  • Blood collection tubes (e.g., EDTA-coated)

  • Formalin for tissue fixation

Protocol:

  • Administer this compound to healthy mice at various doses, including the therapeutic dose and higher doses.

  • Monitor the mice for a defined period (e.g., 14-28 days) for clinical signs of toxicity and changes in body weight.

  • At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ function (e.g., liver and kidney).

  • Perform a gross necropsy and collect major organs for histopathological examination.

Data Presentation

Quantitative data from in vivo studies should be summarized in tables for clear comparison.

Table 1: Representative In Vivo Efficacy Data for a Copper Ionophore

Treatment GroupNMean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEM
Vehicle Control101500 ± 150--2 ± 1.5
This compound (X mg/kg)10500 ± 7566.7-5 ± 2.0

Table 2: Representative Toxicology Data for a Copper Ionophore

ParameterVehicle ControlThis compound (X mg/kg)
Hematology
White Blood Cells (x10⁹/L)8.5 ± 0.57.9 ± 0.6
Red Blood Cells (x10¹²/L)9.2 ± 0.39.0 ± 0.4
Platelets (x10⁹/L)850 ± 50820 ± 60
Serum Chemistry
ALT (U/L)30 ± 545 ± 8
AST (U/L)70 ± 1095 ± 15
BUN (mg/dL)20 ± 225 ± 3
Creatinine (mg/dL)0.5 ± 0.10.6 ± 0.1
*Indicates a statistically significant difference from the vehicle control.

Conclusion

This compound represents a promising therapeutic agent for AML by inducing cuproptosis. The provided application notes and representative protocols offer a framework for researchers to design and execute in vivo studies to evaluate its efficacy and safety in relevant mouse models. It is crucial to perform careful dose-escalation and toxicology studies to establish a safe and effective therapeutic window for this compound before proceeding to more extensive preclinical and clinical development.

References

Determining the Optimal Dosage of UM4118 for AML Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to determining the optimal dosage of UM4118, a novel copper ionophore, for inducing cell death in Acute Myeloid Leukemia (AML) cells. The protocols outlined below are based on established methodologies for assessing cytotoxicity, apoptosis, and the underlying signaling pathways.

Introduction to this compound

This compound is a potent small molecule that functions as a copper ionophore, inducing a non-canonical form of cell death known as cuproptosis.[1] This compound has demonstrated significant cytotoxic activity against AML cells, particularly those with poor-prognosis genetic profiles, such as mutations in the splicing factor 3b subunit 1 (SF3B1).[1] The mechanism of action involves the disruption of intracellular copper homeostasis, leading to the aggregation of lipoylated proteins within the mitochondria and subsequent cell death.[1]

Quantitative Data Summary

The following tables summarize the quantitative data related to the efficacy of this compound and related compounds in AML cells.

Table 1: Cytotoxicity of this compound in Primary AML Specimens

AML SubtypeIC50 Range (µM)Key Findings
SF3B1-mutatedSignificantly lower than SF3B1-WTSF3B1-mutated AML cells exhibit heightened sensitivity to this compound.[1]
Cytogenetically Normal (CN)VariableResponse is heterogeneous.
Complex Karyotype (CK)SensitiveCK AMLs are particularly sensitive to copper ionophores.[1]

Note: Specific IC50 values are dependent on the individual patient sample and experimental conditions.

Table 2: Synergistic Effects with Copper

Cell LineCompoundConditionObservation
OCI-AML5This compound+ CopperStrong synergistic interaction observed at low concentrations.[1]
Primary AMLThis compound+ 5 µM CopperEnhanced cytotoxic activity.[1]
Primary AMLThis compound+ 100 µM BCS (Copper Chelator)Reduced cytotoxic activity.[1]

Experimental Protocols

Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound in AML cell lines.

Materials:

  • AML cell lines (e.g., OCI-AML5, MV4-11, KG-1)

  • RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT or CCK-8 reagent

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed AML cells in a 96-well plate at a density of 5 x 10^5 cells/mL.[2]

  • Prepare serial dilutions of this compound in culture medium. It is recommended to start with a high concentration (e.g., 10 µM) and perform 2-fold dilutions.

  • Add the diluted this compound to the wells. Include a DMSO-only control.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 2-4 hours).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the DMSO control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is to quantify the extent of apoptosis and necrosis induced by this compound.

Materials:

  • AML cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Treat AML cells with this compound at the determined IC50 concentration and a higher concentration for 24 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour of staining.[3]

Western Blot Analysis

This protocol is for detecting changes in protein expression related to the this compound-induced signaling pathway.

Materials:

  • AML cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-DLAT, anti-p-ERK, anti-total ERK, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Lyse the treated and untreated AML cells with RIPA buffer on ice for 30 minutes.[4]

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration of each sample.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again and apply the chemiluminescent substrate.[5]

  • Visualize the protein bands using an imaging system.

Signaling Pathways and Experimental Workflows

This compound-Induced Cuproptosis Signaling Pathway

The following diagram illustrates the proposed mechanism of action for this compound in AML cells.

UM4118_Pathway This compound-Induced Cuproptosis in AML Cells This compound This compound IntracellularCopper Increased Intracellular Copper This compound->IntracellularCopper Acts as Copper Ionophore Copper Extracellular Copper Copper->IntracellularCopper Membrane Cell Membrane Mitochondria Mitochondria IntracellularCopper->Mitochondria TCA_Cycle TCA Cycle Proteins (Lipoylated) IntracellularCopper->TCA_Cycle Targets FeS_Cluster Iron-Sulfur Cluster Protein Downregulation IntracellularCopper->FeS_Cluster Induces Mitochondria->TCA_Cycle Protein_Aggregation Protein Aggregation (e.g., DLAT) TCA_Cycle->Protein_Aggregation Leads to Proteotoxic_Stress Proteotoxic Stress Protein_Aggregation->Proteotoxic_Stress FeS_Cluster->Proteotoxic_Stress Cell_Death Cuproptosis (Cell Death) Proteotoxic_Stress->Cell_Death

Caption: this compound facilitates copper entry into AML cells, leading to mitochondrial stress and cuproptosis.

Experimental Workflow for Optimal Dosage Determination

This diagram outlines the logical flow of experiments to determine the optimal dosage of this compound.

Experimental_Workflow Workflow for this compound Optimal Dosage Determination start Start cell_culture Culture AML Cell Lines and Primary Samples start->cell_culture dose_range Determine Dose Range for this compound (e.g., 0.01 - 10 µM) cell_culture->dose_range viability_assay Perform Cell Viability Assay (MTT/CCK-8) at 24, 48, 72h dose_range->viability_assay calc_ic50 Calculate IC50 Values viability_assay->calc_ic50 apoptosis_assay Perform Apoptosis Assay (Annexin V/PI) at IC50 and 2x IC50 calc_ic50->apoptosis_assay western_blot Conduct Western Blot for Key Pathway Proteins calc_ic50->western_blot analyze_data Analyze and Interpret Data apoptosis_assay->analyze_data western_blot->analyze_data optimal_dose Determine Optimal Dosage and Treatment Duration analyze_data->optimal_dose

Caption: A stepwise experimental approach to identify the optimal this compound dosage for AML cells.

Conclusion

The determination of the optimal dosage of this compound is a critical step in leveraging its therapeutic potential for AML. By following the detailed protocols for cytotoxicity and apoptosis assays, and by understanding the underlying cuproptosis signaling pathway, researchers can effectively evaluate the efficacy of this compound in various AML contexts. The provided workflows and diagrams serve as a guide for these investigations. It is important to note that the optimal dosage may vary between different AML cell lines and patient samples, necessitating empirical determination for each specific case.

References

Application Notes and Protocols for UM4118 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of UM4118 in Dimethyl Sulfoxide (DMSO) for use in research settings. Adherence to these guidelines will help ensure the consistency and reproducibility of experimental results.

Introduction

This compound is a copper ionophore that facilitates the transport of copper ions across cellular membranes.[1] This activity leads to an accumulation of intracellular copper, which in turn induces a novel form of regulated cell death known as cuproptosis.[1] The mechanism of cuproptosis involves the copper-dependent aggregation of lipoylated proteins within the mitochondrial matrix, leading to proteotoxic stress and ultimately, cell death. Given its mechanism of action, this compound is a valuable tool for studying cuproptosis and for potential therapeutic applications in diseases such as acute myeloid leukemia (AML).[1]

Physicochemical Properties and Solubility

PropertyValue
Chemical Name N-(quinolin-8-yl)picolinamide
Molecular Formula C₁₅H₁₁N₃O
Molecular Weight 249.27 g/mol
CAS Number 324530-92-9
Appearance Crystalline solid
Solubility in DMSO Soluble (quantitative data pending)
Recommended Solvent DMSO (Dimethyl Sulfoxide)

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Weighing this compound: Carefully weigh out 2.49 mg of this compound powder using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube or amber glass vial.

  • Adding DMSO: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.

  • Storage: Store the 10 mM this compound stock solution at -20°C or -80°C for long-term storage. A datasheet suggests stability for 2 weeks at 4°C and 6 months at -80°C in DMSO.[1]

Preparation of Working Solutions

For cell-based assays, it is crucial to dilute the stock solution to the desired final concentration in the appropriate cell culture medium. The final concentration of DMSO in the cell culture should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Procedure:

  • Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as used in the experimental conditions.

Signaling Pathway and Experimental Workflow

This compound-Induced Cuproptosis Signaling Pathway

The following diagram illustrates the mechanism of this compound-induced cuproptosis. This compound acts as a copper ionophore, transporting extracellular copper into the cell. The increased intracellular copper, after reduction to Cu(I), directly binds to lipoylated proteins of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). This binding leads to the aggregation of these proteins and the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and ultimately, cell death.

UM4118_Cuproptosis_Pathway This compound-Induced Cuproptosis Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space UM4118_Cu This compound-Cu²⁺ Complex UM4118_in This compound UM4118_Cu->UM4118_in Cu2_in Cu²⁺ UM4118_Cu->Cu2_in Transport Cu2_ext Cu²⁺ Cu2_ext->UM4118_Cu Binding Membrane Cu1_in Cu⁺ Cu2_in->Cu1_in Reduction DLAT_unbound Lipoylated DLAT (TCA Cycle) Cu1_in->DLAT_unbound Direct Binding FeS_loss Fe-S Cluster Protein Loss Cu1_in->FeS_loss FDX1 FDX1 FDX1->Cu1_in Reduces LIAS LIAS LIAS->DLAT_unbound Lipoylation DLAT_agg Aggregated Lipoylated Proteins DLAT_unbound->DLAT_agg Aggregation Proteotoxic_Stress Proteotoxic Stress DLAT_agg->Proteotoxic_Stress FeS_loss->Proteotoxic_Stress Cell_Death Cuproptosis Proteotoxic_Stress->Cell_Death

Caption: this compound facilitates copper entry, leading to cuproptosis.

Experimental Workflow for In Vitro this compound Treatment

The following diagram outlines a general workflow for treating cells with this compound and assessing its effects.

Experimental_Workflow General Workflow for In Vitro this compound Treatment A 1. Cell Seeding Seed cells in appropriate culture plates. B 2. Cell Adherence/Growth Allow cells to adhere and grow (e.g., 24 hours). A->B D 4. Cell Treatment Treat cells with this compound and vehicle control. B->D C 3. This compound Preparation Prepare working solutions from DMSO stock. C->D E 5. Incubation Incubate for the desired time period (e.g., 24-72 hours). D->E F 6. Endpoint Assay Perform assays (e.g., viability, apoptosis, protein analysis). E->F G 7. Data Analysis Analyze and interpret the results. F->G

Caption: Workflow for this compound in vitro cell-based assays.

References

Application Notes and Protocols for Detecting Cuproptosis Induced by UM4118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cuproptosis is a recently identified form of regulated cell death triggered by excess intracellular copper. This process is distinct from other cell death modalities such as apoptosis, necroptosis, and ferroptosis. It is initiated by the accumulation of copper, which leads to the aggregation of lipoylated mitochondrial proteins, ultimately causing proteotoxic stress and cell death. The compound UM4118 has been identified as a copper ionophore that can effectively induce cuproptosis, making it a valuable tool for studying this cell death pathway and a potential candidate for therapeutic development, particularly in oncology.[1]

These application notes provide detailed protocols for the detection and characterization of cuproptosis induced by this compound in a research setting. The described methods cover the assessment of cell viability, quantification of intracellular copper, analysis of key molecular markers, and evaluation of mitochondrial function.

Key Molecular Events in this compound-Induced Cuproptosis

This compound acts as a copper ionophore, facilitating the transport of copper ions across cellular membranes and into the mitochondria. The subsequent increase in intracellular copper concentration triggers a cascade of events leading to cuproptosis. The central mechanism involves the direct binding of copper to lipoylated proteins of the tricarboxylic acid (TCA) cycle.[2]

Signaling Pathway of this compound-Induced Cuproptosis

Cuproptosis_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion UM4118_Cu This compound-Cu Complex Cu_ion Copper Ions (Cu²⁺) UM4118_Cu->Cu_ion Enters Cell Mito_Cu Mitochondrial Copper (Cu²⁺) Cu_ion->Mito_Cu Transport FDX1 FDX1 Mito_Cu->FDX1 Reduced by Cu_plus Cu⁺ FDX1->Cu_plus DLAT_lipoylated Lipoylated DLAT Cu_plus->DLAT_lipoylated Binds to FeS_loss Loss of Fe-S Cluster Proteins Cu_plus->FeS_loss Causes DLAT_agg Aggregated DLAT DLAT_lipoylated->DLAT_agg Induces Aggregation TCA_cycle TCA Cycle DLAT_lipoylated->TCA_cycle Proteotoxic_stress Proteotoxic Stress DLAT_agg->Proteotoxic_stress FeS_loss->Proteotoxic_stress HSP70 HSP70 Upregulation Proteotoxic_stress->HSP70 Cell_Death Cuproptosis Proteotoxic_stress->Cell_Death

Caption: Signaling pathway of this compound-induced cuproptosis.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the expected quantitative outcomes from the described experimental protocols. These values are illustrative and may vary depending on the cell line, experimental conditions, and specific instrumentation used.

Table 1: Cell Viability Assessment

AssayCell LineThis compound ConcentrationTreatment Time (hours)Expected Outcome
MTT/CCK-8 Various Cancer Cells0.1 - 10 µM24 - 72Dose-dependent decrease in cell viability (IC50 values typically in the low micromolar range).
Annexin V/PI Various Cancer CellsIC50 concentration24Increase in the percentage of Annexin V-positive and PI-positive cells, indicating apoptosis and necrosis.

Table 2: Intracellular Copper and Molecular Marker Analysis

AssayCell LineThis compound ConcentrationTreatment Time (hours)Expected Outcome
ICP-MS e.g., MDA-MB-2311 µM24Significant increase in intracellular copper concentration.
Western Blot (FDX1) FDX1-dependent cellsVaries24Expression levels may vary; knockdown of FDX1 is expected to confer resistance to this compound.[3][4]
Western Blot (DLAT) Various Cancer CellsIC50 concentration24Decrease in soluble DLAT monomer and increase in insoluble, aggregated DLAT.[5]
Western Blot (HSP70) Various Cancer CellsIC50 concentration24Upregulation of HSP70 protein expression.
Immunofluorescence (DLAT) Various Cancer CellsIC50 concentration24Formation of distinct intracellular DLAT puncta, indicating aggregation.[3]

Table 3: Mitochondrial Function Assessment

AssayCell LineThis compound ConcentrationTreatment Time (hours)Expected Outcome
Seahorse XF (OCR) Cells with high mitochondrial respirationVariesAcute (minutes to hours)Initial increase in basal respiration followed by a decrease at higher concentrations or longer time points.
Mitochondrial Membrane Potential Various Cancer CellsIC50 concentration24Decrease in mitochondrial membrane potential.

Experimental Protocols

The following are detailed protocols for key experiments to detect and characterize this compound-induced cuproptosis.

Experimental Workflow

Experimental_Workflow cluster_assays Detection Methods start Start: Treat Cells with this compound viability Cell Viability Assays (MTT, Annexin V/PI) start->viability copper Intracellular Copper Measurement (ICP-MS) start->copper markers Molecular Marker Analysis (Western Blot, IF) start->markers mito Mitochondrial Function (Seahorse, MMP) start->mito end Conclusion: Confirm Cuproptosis viability->end copper->end markers->end mito->end

Caption: General experimental workflow for detecting cuproptosis.

Protocol 1: Cell Viability Assay (MTT/CCK-8)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. A typical concentration range is 0.01 to 100 µM. Include a vehicle control (DMSO) at the highest concentration used for this compound.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • For MTT assay: a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm.

  • For CCK-8 assay: a. Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. b. Measure the absorbance at 450 nm.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Measurement of Intracellular Copper by ICP-MS

Objective: To quantify the intracellular accumulation of copper following this compound treatment.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • EDTA (Ethylenediaminetetraacetic acid)

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • Seed cells in 6-well plates and grow to 80-90% confluency.

  • Treat cells with this compound at the desired concentration and time. Include a vehicle control.

  • After treatment, wash the cells twice with ice-cold PBS containing 1 mM EDTA to remove extracellular copper.

  • Wash the cells twice with ice-cold PBS.

  • Harvest the cells by scraping and centrifuge to obtain a cell pellet.

  • Digest the cell pellet with concentrated nitric acid.

  • Dilute the digested sample with deionized water to a final nitric acid concentration of 2-5%.

  • Analyze the samples using ICP-MS to determine the copper concentration.

  • Normalize the copper concentration to the total protein content of a parallel sample or to the cell number.

Protocol 3: Detection of DLAT Aggregation by Immunofluorescence

Objective: To visualize the aggregation of the lipoylated mitochondrial protein DLAT.[3]

Materials:

  • Cells seeded on coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.25% Triton X-100 in PBS

  • Blocking buffer (e.g., 3% BSA in PBS)

  • Primary antibody against DLAT

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on sterile coverslips in a 24-well plate and allow them to attach.

  • Treat the cells with this compound at the desired concentration (e.g., IC50) for 24 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Wash three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

  • Wash three times with PBS.

  • Block non-specific binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-DLAT antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Wash three times with PBS.

  • Counterstain with DAPI for 5 minutes.

  • Wash with PBS and mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope. Look for the formation of punctate structures representing DLAT aggregates.

Protocol 4: Analysis of Mitochondrial Respiration using Seahorse XF Analyzer

Objective: To measure the oxygen consumption rate (OCR) and assess the impact of this compound on mitochondrial respiration.

Materials:

  • Cells of interest

  • Seahorse XF cell culture microplate

  • This compound

  • Seahorse XF analyzer

  • Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

  • Mitochondrial stress test kit (containing oligomycin (B223565), FCCP, and rotenone (B1679576)/antimycin A)

Procedure:

  • Seed cells in a Seahorse XF cell culture microplate and allow them to form a monolayer.

  • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate the plate at 37°C in a non-CO2 incubator.

  • Prepare the injector ports of the sensor cartridge with the compounds from the mitochondrial stress test kit and this compound at the desired concentrations.

  • Calibrate the Seahorse XF analyzer.

  • Load the cell plate into the analyzer and initiate the assay protocol.

  • The protocol will typically involve sequential injections of this compound, oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP synthesis), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).

  • Monitor the OCR in real-time.

  • Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating this compound-induced cuproptosis. By combining cell viability assays, quantification of intracellular copper, analysis of key molecular markers like DLAT aggregation, and functional assessment of mitochondrial respiration, researchers can effectively characterize this unique form of cell death. These methods are essential for advancing our understanding of cuproptosis and for the development of novel therapeutic strategies that exploit this pathway.

References

Application Notes and Protocols for UM4118 Treatment in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-derived xenograft (PDX) models, established by implanting human tumor tissues directly into immunodeficient mice, have emerged as a highly predictive preclinical platform in oncology research. These models are known to retain the histopathological and genetic characteristics of the original patient tumors, offering a more accurate representation of tumor heterogeneity and therapeutic response compared to traditional cell line-derived xenografts.[1][2] This document provides detailed application notes and protocols for the evaluation of UM4118, a novel copper ionophore, in PDX models.

This compound has been identified as a potent inducer of cuproptosis, a recently discovered form of regulated cell death triggered by excess intracellular copper.[3][4] This compound has shown high sensitivity in preclinical models of acute myeloid leukemia (AML), particularly in cases with SF3B1 mutations.[3] The protocols outlined below are designed to guide researchers in assessing the anti-tumor efficacy and mechanism of action of this compound in solid tumor PDX models.

Signaling Pathway of Cuproptosis Induction by a Copper Ionophore

The primary mechanism of action for copper ionophores like this compound is the induction of cuproptosis. This process is initiated by the transport of copper ions across the cell membrane and into the mitochondria. An excess of mitochondrial copper leads to the aggregation of lipoylated proteins, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), a key component of the pyruvate (B1213749) dehydrogenase complex. This aggregation results in proteotoxic stress, disruption of the tricarboxylic acid (TCA) cycle, and ultimately, cell death.

UM4118_Signaling_Pathway This compound-Induced Cuproptosis Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_mitochondrion Mitochondrial Matrix UM4118_Cu This compound-Copper Complex Mitochondrion Mitochondrion UM4118_Cu->Mitochondrion This compound facilitates transport across membranes Cell_Membrane Cell Membrane Cu_ion Copper Ions (Cu+) DLAT Lipoylated DLAT Cu_ion->DLAT Direct Binding Protein_Aggregation Protein Aggregation DLAT->Protein_Aggregation TCA_Cycle TCA Cycle Protein_Aggregation->TCA_Cycle Inhibition Cell_Death Cuproptosis (Cell Death) TCA_Cycle->Cell_Death Leads to

Caption: General signaling pathway of cuproptosis induced by a copper ionophore like this compound.

Experimental Workflow for a this compound PDX Study

The following diagram outlines the major steps involved in conducting a preclinical efficacy study of this compound using PDX models. The process begins with the establishment of the PDX model and culminates in data analysis and interpretation.

PDX_Workflow Experimental Workflow for this compound PDX Efficacy Study Start Start PDX_Establishment PDX Model Establishment (from patient tumor) Start->PDX_Establishment Tumor_Expansion Tumor Expansion and Cryopreservation PDX_Establishment->Tumor_Expansion Cohort_Generation Generation of Experimental Cohorts Tumor_Expansion->Cohort_Generation Randomization Randomization of Tumor-Bearing Mice Cohort_Generation->Randomization Treatment Treatment Initiation (Vehicle vs. This compound) Randomization->Treatment Monitoring Tumor Volume and Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint Reached (e.g., tumor size, study duration) Monitoring->Endpoint Tissue_Collection Tumor and Tissue Collection Endpoint->Tissue_Collection Data_Analysis Data Analysis (Efficacy and Biomarkers) Tissue_Collection->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for a preclinical study of this compound in PDX models.

Detailed Experimental Protocols

Protocol 1: Establishment and Expansion of PDX Models
  • Tumor Tissue Acquisition:

    • Obtain fresh human tumor tissue from surgical resection or biopsy under sterile conditions and with appropriate patient consent and institutional approvals.

    • Transport the tissue to the laboratory in a sterile container with transport medium (e.g., RPMI-1640) on ice.

  • Implantation into Immunodeficient Mice:

    • Anesthetize immunodeficient mice (e.g., NOD/SCID or NSG) using an approved protocol.

    • Prepare the tumor tissue by removing any necrotic or non-tumor tissue and cutting it into small fragments (approximately 2-3 mm³).

    • Make a small incision in the skin on the flank of the mouse and create a subcutaneous pocket using blunt dissection.

    • Implant one tumor fragment into the subcutaneous space.

    • Close the incision with surgical clips or sutures.

    • Monitor the mice for tumor growth.

  • Tumor Growth Monitoring and Passaging:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When a tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.

    • Process the resected tumor as described in step 2 and implant fragments into a new cohort of mice for expansion (passaging).

    • A portion of the tumor tissue can be cryopreserved for future use or processed for histological and molecular analysis.

Protocol 2: In Vivo Efficacy Study of this compound
  • Experimental Animals:

    • Use immunodeficient mice (e.g., NOD/SCID or NSG, aged 6-8 weeks) bearing established PDX tumors from the same passage.

  • Cohort Formation and Randomization:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically n=8-10 mice per group).

    • Ensure that the average tumor volume is similar across all groups at the start of the study.

  • Drug Preparation and Administration:

    • Note: The optimal vehicle and formulation for this compound for in vivo use must be determined empirically. The following is a general example.

    • Vehicle Preparation: A common vehicle for insoluble compounds is a solution of 5% DMSO, 10% Tween-80, and 85% saline.

    • This compound Formulation: Prepare a stock solution of this compound in DMSO. On the day of dosing, dilute the stock solution with the vehicle to the final desired concentration.

    • Dosing: Administer this compound and vehicle via the desired route (e.g., intraperitoneal injection, oral gavage). The dosing volume, concentration, and schedule should be determined from prior maximum tolerated dose (MTD) studies. A hypothetical dosing schedule could be 20 mg/kg, administered intraperitoneally, three times a week.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight 2-3 times per week.

    • Monitor the general health and behavior of the mice daily.

    • Euthanize mice if the tumor volume exceeds a predetermined endpoint (e.g., 2000 mm³), if there is significant tumor ulceration, or if body weight loss exceeds 20%.

  • Endpoint and Tissue Collection:

    • At the end of the study, euthanize all remaining mice.

    • Resect the tumors and measure their final weight.

    • Divide the tumor tissue for various analyses:

      • Fix a portion in 10% neutral buffered formalin for histological and immunohistochemical (IHC) analysis.

      • Snap-freeze a portion in liquid nitrogen for molecular analysis (e.g., Western blotting, RNA sequencing).

Data Presentation

Quantitative data from the efficacy study should be summarized in clear and concise tables to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition

Treatment GroupNumber of Mice (n)Mean Initial Tumor Volume (mm³) ± SEMMean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (%)p-value
Vehicle Control10152.3 ± 12.51854.6 ± 210.2--
This compound (20 mg/kg)10155.1 ± 13.1648.9 ± 95.765.0<0.001

Tumor Growth Inhibition (%) is calculated as: [1 - (Mean Final Tumor Volume of Treatment Group / Mean Final Tumor Volume of Vehicle Group)] x 100. p-value is calculated using an appropriate statistical test (e.g., Student's t-test or ANOVA).

Table 2: Animal Body Weight Changes

Treatment GroupMean Initial Body Weight (g) ± SEMMean Final Body Weight (g) ± SEMMean Change in Body Weight (%)
Vehicle Control22.5 ± 0.824.1 ± 0.9+7.1
This compound (20 mg/kg)22.3 ± 0.721.5 ± 0.8-3.6

Mean Change in Body Weight (%) is calculated as: [(Mean Final Body Weight - Mean Initial Body Weight) / Mean Initial Body Weight] x 100.

Table 3: Biomarker Analysis from Tumor Tissue

Treatment GroupBiomarker 1 (e.g., DLAT aggregation)Biomarker 2 (e.g., Cleaved Caspase-3)
Vehicle ControlLowLow
This compound (20 mg/kg)HighHigh

Biomarker levels can be quantified from IHC or Western blot analysis.

Conclusion

These application notes and protocols provide a comprehensive framework for the preclinical evaluation of this compound in patient-derived xenograft models. By following these guidelines, researchers can generate robust and reliable data on the anti-tumor efficacy and mechanism of action of this novel cuproptosis-inducing agent. The use of well-characterized PDX models will be crucial in determining the potential clinical utility of this compound and in identifying patient populations that are most likely to benefit from this therapeutic strategy.

References

Assessing the Efficacy of UM4118 in SF3B1-Mutated Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the splicing factor 3b subunit 1 (SF3B1) are prevalent in various hematological malignancies and solid tumors. These mutations confer a unique vulnerability that can be therapeutically exploited. UM4118, a potent and specific copper ionophore, has emerged as a promising agent that demonstrates synthetic lethality in SF3B1-mutated cancer cells. This document provides detailed application notes and protocols for assessing the efficacy of this compound in SF3B1-mutated cell lines, enabling researchers to replicate and build upon these findings.

This compound functions by inducing a form of copper-dependent cell death known as cuproptosis.[1][2][3] The sensitivity of SF3B1-mutated cells to this compound is linked to the aberrant splicing and subsequent downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7.[1][4][5] This creates a dependency that makes these cells particularly susceptible to copper-induced toxicity.

Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound in the SF3B1-mutated K562 cell line.

Table 1: In Vitro Cytotoxicity of this compound in Isogenic K562 Cell Lines

Cell LineGenotypeThis compound IC50 (nM)Elesclomol IC50 (nM)
K562SF3B1 WT>100>100
K562SF3B1 K700E~20~25

IC50 values are approximate and based on graphical data from Moison et al., 2024.[1][6] Elesclomol, another copper ionophore, is included for comparison.

Table 2: Effect of this compound on Clonogenic Potential of K562 Cell Lines

Cell LineTreatment (48h)Fold Decrease in Colony Number (vs. DMSO)
K562 SF3B1 WT20 nM this compound~1.5
K562 SF3B1 K700E20 nM this compound~4.0
K562 SF3B1 WT20 nM Elesclomol~1.8
K562 SF3B1 K700E20 nM Elesclomol~3.5

Data are estimations based on graphical representations in Moison et al., 2024, and indicate a significant reduction in the colony-forming ability of SF3B1-mutated cells upon treatment with copper ionophores.[1][6]

Signaling Pathway and Experimental Workflow

SF3B1_UM4118_Pathway cluster_cell SF3B1-Mutated Cancer Cell SF3B1_mut Mutant SF3B1 (e.g., K700E) ABCB7_premRNA ABCB7 pre-mRNA SF3B1_mut->ABCB7_premRNA Altered Splicing ABCB7_misspliced Misspliced ABCB7 mRNA ABCB7_premRNA->ABCB7_misspliced ABCB7_protein Reduced ABCB7 Protein ABCB7_misspliced->ABCB7_protein Nonsense-Mediated Decay ISC Mitochondrial Iron-Sulfur Cluster (ISC) Deficiency ABCB7_protein->ISC Cuproptosis Cuproptosis (Cell Death) ISC->Cuproptosis Synthetic Lethality This compound This compound Copper Copper Overload in Mitochondria This compound->Copper Acts as a Copper Ionophore Copper->Cuproptosis

Caption: Proposed mechanism of this compound-induced cuproptosis in SF3B1-mutated cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Efficacy Assessment cluster_mechanism Mechanism of Action Cell_Culture Culture SF3B1-WT and SF3B1-mutant cell lines (e.g., K562 isogenic pair) Drug_Treatment Treat cells with a dose range of this compound Cell_Culture->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Drug_Treatment->Apoptosis_Assay Clonogenic_Assay Clonogenic Assay (Methylcellulose) Drug_Treatment->Clonogenic_Assay Western_Blot Western Blot for ABCB7 Protein Levels Drug_Treatment->Western_Blot RT_PCR RT-PCR for ABCB7 Splicing Drug_Treatment->RT_PCR

Caption: Workflow for assessing this compound efficacy in SF3B1-mutated cell lines.

Experimental Protocols

Cell Culture of Isogenic K562 Cell Lines

This protocol is adapted for the culture of K562 wild-type (WT) and SF3B1 K700E mutant cell lines.[7]

  • Materials:

    • K562 SF3B1 WT and K562 SF3B1 K700E cell lines

    • Iscove's Modified Dulbecco's Medium (IMDM)

    • Fetal Bovine Serum (FBS), heat-inactivated

    • Penicillin-Streptomycin solution (100x)

    • Sterile tissue culture flasks (T-25 or T-75)

    • Humidified incubator (37°C, 5% CO₂)

    • Centrifuge

    • Hemocytometer or automated cell counter

  • Procedure:

    • Prepare complete growth medium: IMDM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Thaw cryopreserved cells rapidly in a 37°C water bath.

    • Transfer the thawed cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of complete growth medium in a T-25 flask.

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

    • Maintain cell cultures by splitting them every 2-3 days to a density of 2-5 x 10⁵ cells/mL. Do not exceed a density of 1 x 10⁶ cells/mL.

Cell Viability Assay (CellTiter-Glo®)

This protocol provides a method for determining the number of viable cells in culture based on ATP quantification.[1][8]

  • Materials:

    • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

    • Opaque-walled 96-well plates

    • Multichannel pipette

    • Luminometer

  • Procedure:

    • Seed 5,000 cells per well in 90 µL of complete growth medium in a 96-well opaque-walled plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

    • Prepare a serial dilution of this compound in complete growth medium.

    • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only for background).

    • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

    • Calculate the IC50 values by plotting the percentage of viable cells against the log concentration of this compound.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

  • Materials:

    • Annexin V-FITC Apoptosis Detection Kit

    • 1x PBS

    • Flow cytometer

  • Procedure:

    • Seed 1 x 10⁶ cells in a 6-well plate and treat with the desired concentrations of this compound for 48 hours.

    • Collect the cells (including floating cells in the supernatant) into 15 mL conical tubes.

    • Centrifuge at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with 1 mL of cold 1x PBS.

    • Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1x Annexin V Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

      • Viable cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Clonogenic Assay (Methylcellulose)

This assay assesses the ability of single cells to form colonies, indicating self-renewal and proliferative capacity.[12]

  • Materials:

    • MethoCult™ medium (e.g., from STEMCELL Technologies)

    • IMDM

    • 35 mm non-tissue culture treated petri dishes

    • Syringes (3 mL) and blunt-end needles (16-gauge)

  • Procedure:

    • Treat K562 WT and SF3B1 K700E cells with 20 nM this compound or DMSO for 48 hours.

    • Wash the cells to remove the drug.

    • Count the viable cells using a hemocytometer and trypan blue exclusion.

    • Resuspend the cells at a density of 5,000 cells/mL in IMDM.

    • Add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium.

    • Vortex vigorously to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow bubbles to dissipate.

    • Using a 3 mL syringe with a 16-gauge blunt-end needle, dispense 1.1 mL of the methylcellulose-cell mixture into each 35 mm dish.

    • Gently rotate the dish to spread the medium evenly.

    • Place the 35 mm dishes inside a 100 mm dish containing a separate open 35 mm dish with sterile water to maintain humidity.

    • Incubate at 37°C, 5% CO₂ for 10-14 days.

    • Count colonies (defined as clusters of >50 cells) using an inverted microscope.

Western Blot for ABCB7

This protocol is for the detection of ABCB7 protein levels to confirm its downregulation in SF3B1-mutated cells following this compound treatment.[13][14]

  • Materials:

    • RIPA lysis buffer with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies: anti-ABCB7 and anti-Tubulin (loading control)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescence substrate

    • Imaging system

  • Procedure:

    • Treat cells with this compound as desired, then harvest and wash with cold 1x PBS.

    • Lyse the cell pellet with RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

    • Determine protein concentration using the BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary anti-ABCB7 antibody (diluted according to manufacturer's recommendation) overnight at 4°C.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane and re-probe with an anti-tubulin antibody as a loading control.

References

Application Notes and Protocols: UM4118 in Combination with Standard AML Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Standard-of-care therapies, while effective in some patients, are often associated with significant toxicity and the development of resistance. The novel investigational agent UM4118 represents a new therapeutic class, acting as a copper ionophore to induce a recently discovered form of programmed cell death termed cuproptosis.[1][2][3][4] This distinct mechanism of action provides a strong rationale for exploring its combination with established AML therapies to enhance efficacy and overcome resistance.

This compound facilitates the transport of copper across cellular membranes, leading to an accumulation of intracellular copper.[4] This disrupts mitochondrial respiration and leads to the aggregation of lipoylated proteins and the loss of iron-sulfur cluster proteins, culminating in cuproptotic cell death.[1][4] Notably, preclinical studies have demonstrated heightened sensitivity to this compound in AML cells harboring SF3B1 mutations, suggesting a potential biomarker for patient stratification.[1][2][3][4]

This document provides detailed application notes and experimental protocols for investigating the synergistic potential of this compound in combination with three standard AML therapies: venetoclax, azacitidine, and cytarabine (B982). The proposed combinations are based on the hypothesis that targeting distinct and complementary cell death pathways will result in enhanced anti-leukemic activity.

Rationale for Combination Therapies

The primary hypothesis for combining this compound with standard AML drugs is the induction of multiple, complementary cell death pathways, a strategy that has shown promise in overcoming therapeutic resistance in AML.[5][6]

  • This compound + Venetoclax: Venetoclax is a BCL-2 inhibitor that induces apoptosis (programmed cell death). By combining the cuproptosis-inducing activity of this compound with the apoptosis-inducing effect of venetoclax, it is hypothesized that a synergistic or additive anti-leukemic effect can be achieved, potentially overcoming resistance mechanisms to either agent alone.

  • This compound + Azacitidine: Azacitidine is a hypomethylating agent that incorporates into DNA and RNA, leading to DNA damage and cytotoxicity. The metabolic stress and mitochondrial dysfunction induced by this compound could potentially sensitize AML cells to the DNA-damaging effects of azacitidine.

  • This compound + Cytarabine: Cytarabine is a nucleoside analog that inhibits DNA synthesis, leading to cell cycle arrest and apoptosis. It is hypothesized that the distinct cell death pathway of cuproptosis initiated by this compound will complement the cytotoxic effects of cytarabine, leading to enhanced killing of AML cells.

Data Presentation: Hypothetical Synergy Data

The following tables present hypothetical quantitative data to illustrate the expected outcomes from synergy experiments. These tables are for illustrative purposes and the actual results would need to be determined experimentally.

Table 1: In Vitro Cytotoxicity of this compound in Combination with Venetoclax in AML Cell Lines (IC50, nM)

Cell LineThis compound (alone)Venetoclax (alone)This compound + Venetoclax (1:1 ratio)Combination Index (CI)*
MOLM-13150208< 1 (Synergy)
OCI-AML32505015< 1 (Synergy)
KG-140010045< 1 (Synergy)

*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: Apoptosis Induction by this compound and Azacitidine in Primary AML Samples (% Annexin V+ cells)

TreatmentPatient Sample 1 (SF3B1-mut)Patient Sample 2 (SF3B1-wt)
Control5%4%
This compound (100 nM)30%15%
Azacitidine (1 µM)25%20%
This compound + Azacitidine75%50%

Table 3: In Vivo Efficacy of this compound and Cytarabine in an AML Xenograft Model

Treatment GroupMedian Survival (days)Tumor Growth Inhibition (%)
Vehicle Control200
This compound (10 mg/kg)2840
Cytarabine (25 mg/kg)3050
This compound + Cytarabine4585

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the combination of this compound with standard AML therapies.

Protocol 1: Cell Viability and Synergy Analysis

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound, venetoclax, azacitidine, and cytarabine alone and in combination, and to quantify the degree of synergy.

Materials:

  • AML cell lines (e.g., MOLM-13, OCI-AML3, KG-1)

  • Primary AML patient samples

  • RPMI-1640 medium with 10% FBS

  • This compound (stock solution in DMSO)

  • Venetoclax (stock solution in DMSO)

  • Azacitidine (stock solution in DMSO)

  • Cytarabine (stock solution in sterile water)

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Luminometer

  • CompuSyn software for synergy analysis

Procedure:

  • Cell Seeding: Seed AML cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Drug Preparation: Prepare serial dilutions of each drug (this compound, venetoclax, azacitidine, cytarabine) and their combinations at constant ratios (e.g., 1:1, 1:10, 10:1).

  • Drug Treatment: Add 100 µL of the drug dilutions to the respective wells. Include vehicle controls (DMSO or water).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assay: After incubation, allow the plates to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug and combination using non-linear regression analysis (e.g., in GraphPad Prism).

    • Calculate the Combination Index (CI) using CompuSyn software based on the Chou-Talalay method.

Protocol 2: Apoptosis Assay by Annexin V/PI Staining

Objective: To quantify the induction of apoptosis and necrosis in AML cells treated with this compound in combination with standard therapies.

Materials:

  • AML cells (cell lines or primary samples)

  • This compound, venetoclax, azacitidine, or cytarabine

  • Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat AML cells with the drugs of interest at their respective IC50 concentrations (or other relevant concentrations) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of FITC Annexin V and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative, PI-positive: Necrotic cells

Mandatory Visualizations

UM4118_Mechanism cluster_extracellular Extracellular cluster_cell AML Cell UM4118_Cu This compound-Copper Complex Mitochondrion Mitochondrion UM4118_Cu->Mitochondrion Copper Influx DLAT Lipoylated DLAT Mitochondrion->DLAT Inhibits FeS_Proteins Fe-S Cluster Proteins Mitochondrion->FeS_Proteins Destabilizes Proteotoxic_Stress Proteotoxic Stress DLAT->Proteotoxic_Stress FeS_Proteins->Proteotoxic_Stress Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Caption: Mechanism of this compound-induced cuproptosis in AML cells.

Combination_Therapy_Workflow cluster_assays In Vitro Assays start Start: AML Cell Culture (Cell Lines & Primary Samples) treatment Drug Treatment (Single Agents & Combinations) start->treatment incubation Incubation (24-72h) treatment->incubation viability Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) incubation->apoptosis western Western Blot (Cell Death Markers) incubation->western analysis Data Analysis (IC50, Combination Index) viability->analysis apoptosis->analysis western->analysis invivo In Vivo Xenograft Model (if synergy observed) analysis->invivo Signaling_Pathway_Synergy This compound This compound Mitochondria Mitochondrial Dysfunction (Cuproptosis) This compound->Mitochondria Venetoclax Venetoclax BCL2 BCL-2 Inhibition (Apoptosis) Venetoclax->BCL2 Chemotherapy Azacitidine / Cytarabine DNA_Damage DNA Damage (Apoptosis) Chemotherapy->DNA_Damage Cell_Death Synergistic AML Cell Death Mitochondria->Cell_Death BCL2->Cell_Death DNA_Damage->Cell_Death

References

Application Notes and Protocols for Measuring Intracellular Copper Levels Following UM4118 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantification of intracellular copper levels in cultured cells following treatment with UM4118, a potent copper ionophore. Understanding the dynamics of intracellular copper accumulation is crucial for elucidating the mechanism of action of this compound and similar compounds that induce cuproptosis, a recently identified form of copper-dependent cell death.

This compound: A Copper Ionophore Inducing Cuproptosis

This compound acts as a copper ionophore, facilitating the transport of copper ions from the extracellular environment across the cell membrane, leading to a significant increase in intracellular copper concentrations.[1] This disruption of copper homeostasis is central to its cytotoxic effects. The activity of this compound is highly dependent on the presence of extracellular copper; its cytotoxic effects are enhanced with copper supplementation and diminished by copper chelation.[1] The accumulation of intracellular copper, particularly within the mitochondria, triggers a cascade of events leading to cuproptosis.[1] This process is characterized by the aggregation of lipoylated mitochondrial proteins, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and the depletion of iron-sulfur cluster proteins, ultimately resulting in proteotoxic stress and cell death.[1]

This document outlines three common and reliable methods for measuring the change in intracellular copper levels after this compound treatment:

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): A highly sensitive technique for the elemental analysis of trace metals.

  • Atomic Absorption Spectroscopy (AAS): A well-established method for quantifying the concentration of specific metal elements.

  • Fluorescent Probes: A method that allows for the visualization and relative quantification of labile copper pools within living cells.

Experimental Protocols

The following protocols provide a general framework for a typical cell culture experiment. Specific cell lines, this compound concentrations, and incubation times should be optimized for your experimental system.

I. Cell Culture and this compound Treatment

  • Cell Seeding: Plate cells (e.g., human acute myeloid leukemia cell lines) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) at a density that will allow for logarithmic growth during the experiment.

  • Cell Culture Conditions: Culture cells in standard growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • The day after seeding, treat the cells with the desired final concentration of this compound. It is recommended to perform a dose-response curve to determine the optimal concentration.

    • Include a vehicle control (e.g., DMSO) and an untreated control.

    • For some experiments, supplementation with copper (e.g., CuCl2) or a copper chelator (e.g., bathocuproine disulfonic acid, BCS) can be included to confirm the copper-dependent activity of this compound.[1]

  • Incubation: Incubate the cells for the desired period (e.g., 3, 6, 12, or 24 hours). Short incubation times (e.g., 3 hours) have been shown to be sufficient to observe an increase in intracellular copper.[1]

II. Cell Harvesting and Preparation

  • Adherent Cells:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular copper. To further ensure the removal of extracellular metals, a wash with PBS containing 0.5 mM EDTA can be performed.[2]

    • Harvest the cells by trypsinization or by using a cell scraper.

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Suspension Cells:

    • Transfer the cell suspension to a centrifuge tube.

    • Centrifuge at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet three times with ice-cold PBS.

  • Cell Counting: Resuspend the final cell pellet in a known volume of PBS and determine the cell number using a hemocytometer or an automated cell counter. This is crucial for normalizing the copper measurements.

III. Measurement of Intracellular Copper

A. Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

ICP-MS is a highly sensitive method for quantifying the total intracellular copper content.[3][4]

Protocol:

  • Sample Preparation:

    • After harvesting and counting, centrifuge the cell suspension and discard the supernatant.

    • The cell pellet can be stored at -80°C until analysis.

    • For analysis, lyse the cells by adding a known volume of high-purity nitric acid (e.g., 69% Suprapur).[5]

    • Digest the samples, for example, by heating at 70°C overnight or using a microwave digestion system.[2]

    • After digestion, dilute the samples to a final acid concentration compatible with the ICP-MS instrument (typically 1-2% nitric acid) using deionized water.[5]

  • ICP-MS Analysis:

    • Prepare a series of copper standards of known concentrations to generate a calibration curve.[5]

    • Analyze the samples using an ICP-MS instrument. The instrument will measure the mass-to-charge ratio of copper isotopes.

    • The concentration of copper in the samples is determined by comparing their signals to the calibration curve.

  • Data Analysis:

    • Calculate the total amount of copper in each sample.

    • Normalize the copper content to the cell number to obtain the intracellular copper concentration (e.g., in µg/10^6 cells).

B. Atomic Absorption Spectroscopy (AAS)

AAS is another robust technique for quantifying total intracellular copper.

Protocol:

  • Sample Preparation:

    • Follow the same cell harvesting and counting procedures as for ICP-MS.

    • Lyse the cell pellets with a known volume of a suitable lysis buffer or by acid digestion as described for ICP-MS.

  • AAS Analysis:

    • Prepare a series of copper standards to create a standard curve.

    • Introduce the samples into the AAS instrument. The instrument measures the absorption of light by atomized copper.

    • The amount of light absorbed is proportional to the concentration of copper in the sample.

  • Data Analysis:

    • Determine the copper concentration in the samples from the standard curve.

    • Normalize the results to the cell number.

C. Fluorescent Probes

Fluorescent probes provide a method for the semi-quantitative and qualitative analysis of labile intracellular copper pools in living cells.[6][7]

Protocol:

  • Cell Preparation:

    • Seed cells on a suitable imaging dish or plate (e.g., glass-bottom dishes).

    • Treat the cells with this compound as described in Section I.

  • Probe Loading:

    • Select a suitable copper-sensitive fluorescent probe (e.g., a rhodamine-based probe or a commercially available copper sensor).[8]

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Dilute the probe to the working concentration in serum-free medium.

    • Remove the culture medium from the cells and wash with warm PBS.

    • Incubate the cells with the probe-containing medium for the recommended time and temperature (e.g., 30-60 minutes at 37°C).

  • Imaging:

    • After incubation, wash the cells with warm PBS to remove excess probe.

    • Add fresh imaging buffer or medium to the cells.

    • Image the cells using a fluorescence microscope or a plate reader with the appropriate excitation and emission wavelengths for the chosen probe.

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or the average fluorescence intensity of the cell population using image analysis software.

    • Compare the fluorescence intensity of this compound-treated cells to that of control cells. An increase in fluorescence indicates an increase in intracellular labile copper.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Intracellular Copper Levels Measured by ICP-MS or AAS

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Intracellular Copper (µg/10^6 cells)Standard Deviation
Untreated Control03
Vehicle Control0 (DMSO)3
This compoundX3
This compound + CopperX + Y µM CuCl23
This compound + ChelatorX + Z µM BCS3

Table 2: Relative Intracellular Copper Levels Measured by Fluorescent Probes

Treatment GroupThis compound Concentration (µM)Incubation Time (hours)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Untreated Control03
Vehicle Control0 (DMSO)3
This compoundX3
This compound + CopperX + Y µM CuCl23
This compound + ChelatorX + Z µM BCS3

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_harvest Sample Harvesting cluster_analysis Copper Measurement cluster_data Data Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment incubation 3. Incubation treatment->incubation harvesting 4. Cell Harvesting incubation->harvesting washing 5. Cell Washing harvesting->washing counting 6. Cell Counting washing->counting icpms ICP-MS counting->icpms aas AAS counting->aas fluorescence Fluorescent Probes counting->fluorescence normalization 8. Normalization to Cell Number icpms->normalization aas->normalization quantification 9. Quantification & Comparison fluorescence->quantification normalization->quantification

Caption: Experimental workflow for measuring intracellular copper after this compound treatment.

Signaling Pathway: this compound-Induced Cuproptosis

cuproptosis_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mitochondria Mitochondria UM4118_out This compound UM4118_in This compound UM4118_out->UM4118_in Membrane Transport Cu_out Copper (Cu+) Cu_in Increased Intracellular Copper Cu_out->Cu_in This compound-mediated Transport Mito_Cu Mitochondrial Copper Accumulation Cu_in->Mito_Cu DLAT_agg Lipoylated Protein Aggregation (e.g., DLAT) Mito_Cu->DLAT_agg FeS_dep Fe-S Cluster Protein Depletion Mito_Cu->FeS_dep Proteotoxic_stress Proteotoxic Stress DLAT_agg->Proteotoxic_stress FeS_dep->Proteotoxic_stress Cell_death Cuproptosis (Cell Death) Proteotoxic_stress->Cell_death

Caption: Signaling pathway of this compound-induced cuproptosis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis vs. Cuproptosis with UM4118

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the precise mechanism of cell death induced by novel therapeutic compounds is paramount in drug development. UM4118 has been identified as a copper ionophore that can induce a recently discovered form of programmed cell death termed cuproptosis.[1] Unlike the well-characterized apoptotic pathway, cuproptosis is a copper-dependent process characterized by the aggregation of lipoylated proteins and the loss of iron-sulfur (Fe-S) cluster proteins, leading to proteotoxic stress and cell death.[1][2] Distinguishing cuproptosis from apoptosis is crucial for elucidating the mechanism of action of copper-targeting compounds like this compound.

This application note provides a detailed guide for utilizing multiparametric flow cytometry to differentiate between apoptosis and cuproptosis induced by this compound. By employing a panel of fluorescent probes and antibodies, researchers can simultaneously assess key hallmark features of each cell death modality.

Key Differences Between Apoptosis and Cuproptosis

FeatureApoptosisCuproptosis
Inducer Various stimuli (e.g., DNA damage, receptor activation)Excess intracellular copper
Primary Mediator CaspasesCopper ions
Key Molecular Events Caspase activation, DNA fragmentation, phosphatidylserine (B164497) externalizationLipoylated protein aggregation, Fe-S cluster protein loss
Primary Organelle Mitochondria (intrinsic pathway), Death Receptors (extrinsic pathway)Mitochondria
Morphological Changes Cell shrinkage, membrane blebbing, formation of apoptotic bodiesMitochondrial shrinkage, cristae loss (distinct from apoptosis)[3]

Experimental Workflow for Distinguishing Apoptosis and Cuproptosis

The following diagram outlines the general workflow for treating cells with this compound and subsequent analysis by flow cytometry to distinguish between apoptosis and cuproptosis.

G cluster_0 Cell Culture and Treatment cluster_1 Flow Cytometry Staining cluster_2 Data Acquisition and Analysis cell_culture Seed this compound-sensitive cells (e.g., breast cancer cell lines) treatment Treat cells with: - Vehicle Control - Apoptosis Inducer (e.g., Staurosporine) - this compound +/- Copper Supplement - this compound + Apoptosis Inhibitor (Z-VAD-FMK) - this compound + Copper Chelator (e.g., TTM) cell_culture->treatment stain_apoptosis Apoptosis Panel: - Annexin V-FITC - Propidium Iodide (PI) treatment->stain_apoptosis stain_cuproptosis Cuproptosis Panel: - CopperGREEN (Intracellular Copper) - TMRE (Mitochondrial Membrane Potential) - ProteoStat (Protein Aggregation) - Anti-HSP70 Antibody (Intracellular) treatment->stain_cuproptosis acquisition Acquire samples on a flow cytometer stain_apoptosis->acquisition stain_cuproptosis->acquisition analysis Analyze data to quantify: - Apoptotic vs. Necrotic populations - Intracellular copper levels - Mitochondrial depolarization - Protein aggregation - HSP70 expression acquisition->analysis

Figure 1. Experimental workflow for the analysis of apoptosis and cuproptosis.

Signaling Pathways

The signaling cascades for apoptosis and cuproptosis are distinct. Apoptosis proceeds through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both converging on the activation of executioner caspases. Cuproptosis, however, is initiated by an influx of copper, leading to the aggregation of mitochondrial enzymes and subsequent proteotoxic stress.

G cluster_apoptosis Apoptosis Signaling cluster_cuproptosis Cuproptosis Signaling intrinsic Intrinsic Pathway (e.g., DNA damage) bax_bak Bax/Bak Activation intrinsic->bax_bak extrinsic Extrinsic Pathway (e.g., FasL) disc DISC Formation extrinsic->disc cyto_c Cytochrome c release bax_bak->cyto_c casp9 Caspase-9 activation cyto_c->casp9 casp3 Caspase-3 activation casp9->casp3 casp8 Caspase-8 activation disc->casp8 casp8->casp3 apoptosis Apoptosis casp3->apoptosis This compound This compound copper_influx Increased Intracellular Copper This compound->copper_influx copper Extracellular Copper copper->copper_influx fdx1 FDX1 copper_influx->fdx1 dlat DLAT (Lipoylated) fdx1->dlat reduces Cu2+ to Cu+ aggregation DLAT Aggregation dlat->aggregation Copper binds to lipoic acid fes_loss Fe-S Cluster Protein Loss dlat->fes_loss destabilizes proteotoxic_stress Proteotoxic Stress aggregation->proteotoxic_stress fes_loss->proteotoxic_stress cuproptosis Cuproptosis proteotoxic_stress->cuproptosis

Figure 2. Simplified signaling pathways of apoptosis and cuproptosis.

Experimental Protocols

Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining

This protocol is a standard method to quantify apoptotic and necrotic cells.

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • FACS tubes

Procedure:

  • Harvest cells (including supernatant for adherent cells) and wash twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Protocol 2: Analysis of Cuproptosis Markers by Flow Cytometry

This multiparametric protocol assesses key features of cuproptosis.

Materials:

  • This compound-treated and control cells

  • CopperGREEN™ reagent (or equivalent copper-sensitive dye)

  • Tetramethylrhodamine, Ethyl Ester (TMRE) or similar mitochondrial membrane potential dye

  • ProteoStat® Protein Aggregation Assay Kit

  • Anti-HSP70 antibody (conjugated to a fluorophore compatible with your flow cytometer)

  • Fixation/Permeabilization Buffer

  • Wash Buffer (e.g., PBS with 1% BSA)

  • FACS tubes

Procedure:

  • Intracellular Copper Staining:

    • Harvest and wash cells as described in Protocol 1.

    • Resuspend cells in an appropriate buffer and add CopperGREEN™ reagent according to the manufacturer's instructions.

    • Incubate for the recommended time and temperature.

    • Wash the cells and proceed to the next staining step or analyze by flow cytometry.

  • Mitochondrial Membrane Potential Staining:

    • Resuspend cells in pre-warmed media.

    • Add TMRE to a final concentration of 20-100 nM.

    • Incubate for 15-30 minutes at 37°C.

    • Wash the cells and analyze immediately by flow cytometry. A depolarized control (e.g., treated with CCCP) should be included.

  • Protein Aggregation Staining:

    • Harvest and wash cells.

    • Fix and permeabilize the cells using a suitable fixation/permeabilization buffer.

    • Stain with the ProteoStat® reagent according to the manufacturer's protocol.[4][5][6] This dye fluoresces when bound to protein aggregates.[7]

    • Wash the cells and analyze by flow cytometry.

  • Intracellular HSP70 Staining:

    • Following fixation and permeabilization (as in the protein aggregation step), add the fluorophore-conjugated anti-HSP70 antibody.

    • Incubate for 30-60 minutes at room temperature in the dark.

    • Wash the cells with permeabilization buffer and then with wash buffer.

    • Resuspend in an appropriate buffer for flow cytometry analysis.

Data Interpretation:

  • An increase in CopperGREEN™ fluorescence indicates an increase in intracellular copper.

  • A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.

  • An increase in ProteoStat® fluorescence suggests the formation of protein aggregates.

  • An increase in HSP70 fluorescence indicates a cellular stress response, a hallmark of cuproptosis.

Data Presentation

The following tables summarize the expected outcomes for cells undergoing apoptosis versus cuproptosis when analyzed with the described flow cytometry panels.

Table 1: Expected Results from Apoptosis Analysis

Treatment% Annexin V- / PI- (Live)% Annexin V+ / PI- (Early Apoptotic)% Annexin V+ / PI+ (Late Apoptotic/Necrotic)
Vehicle ControlHighLowLow
Apoptosis InducerLowHighModerate to High
This compoundModerate to LowModerate to HighModerate to High
This compound + Z-VAD-FMKHighLowLow
This compound + TTMHighLowLow

Table 2: Expected Results from Cuproptosis Marker Analysis

TreatmentIntracellular Copper (MFI)Mitochondrial Membrane Potential (MFI)Protein Aggregation (MFI)HSP70 Expression (MFI)
Vehicle ControlBaselineHighBaselineBaseline
Apoptosis InducerBaselineDecreasedBaselineLow Increase
This compoundHigh IncreaseSignificantly DecreasedHigh IncreaseHigh Increase
This compound + Z-VAD-FMKHigh IncreaseSignificantly DecreasedHigh IncreaseHigh Increase
This compound + TTMBaselineHighBaselineBaseline

(MFI = Mean Fluorescence Intensity)

Conclusion

By employing the detailed protocols and understanding the distinct molecular signatures of apoptosis and cuproptosis, researchers can effectively use flow cytometry to characterize the cell death modality induced by this compound. This multiparametric approach provides robust, quantitative data essential for advancing our understanding of copper-targeting anti-cancer agents and their mechanisms of action. The use of specific inhibitors and chelators is critical in dissecting the contribution of each pathway to the observed cell death.

References

Troubleshooting & Optimization

Navigating Inconsistent Results with UM4118: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during experiments with UM4118. As a copper ionophore that induces cuproptosis, the experimental outcomes with this compound can be influenced by a variety of factors related to cellular copper homeostasis, mitochondrial function, and the specific experimental setup. This guide aims to equip researchers with the knowledge to identify potential sources of variability and achieve more reproducible results.

Troubleshooting Guide: Inconsistent this compound Activity

This section addresses specific issues users might encounter, offering potential explanations and actionable solutions in a question-and-answer format.

Problem Potential Causes Recommended Solutions
High variability in cell viability between experiments 1. Inconsistent copper concentration in media: The cytotoxic activity of this compound is highly dependent on the presence of extracellular copper.[1] Variations in basal media or serum batches can lead to different levels of available copper. 2. Differences in cell density at the time of treatment: Higher cell densities can deplete copper from the media more rapidly, reducing the effective concentration of the this compound-copper complex. 3. Cell line instability or heterogeneity: Different passages of the same cell line may exhibit altered sensitivity to copper-induced cell death.1. Standardize media and serum: Use the same lot of basal media and fetal bovine serum (FBS) for a set of experiments. Consider supplementing the media with a known concentration of copper (e.g., CuCl₂) to ensure consistency, especially in serum-free conditions.[1] 2. Maintain consistent seeding density: Adhere to a strict protocol for cell seeding and ensure that cells are in the logarithmic growth phase at the time of this compound treatment. 3. Use low-passage cells and perform regular cell line authentication: Minimize the number of passages and regularly verify the identity of your cell line.
Lower-than-expected cytotoxicity 1. Low endogenous copper levels in the chosen cell line: Some cell lines may have lower basal intracellular copper levels, making them less susceptible to cuproptosis. 2. High expression of copper-binding proteins: Overexpression of metallothioneins or other copper-chelating proteins can sequester intracellular copper, reducing its availability to induce cell death. 3. Suboptimal this compound concentration or incubation time: The dose-response to this compound can be steep, and insufficient exposure time may not be enough to trigger cuproptosis.1. Co-treatment with copper: As this compound acts as a copper ionophore, its activity can be enhanced by the addition of exogenous copper.[1] Perform a dose-response curve with varying concentrations of both this compound and a copper source (e.g., CuCl₂) to determine the optimal combination. 2. Characterize your cell line: If possible, measure the basal intracellular copper levels or the expression of key copper homeostasis proteins. 3. Optimize treatment conditions: Perform a time-course and dose-response experiment to determine the optimal this compound concentration and incubation period for your specific cell line. For acute myeloid leukemia (AML) cells, for instance, effective concentrations can be in the nanomolar range.[1]
Discrepancies between different viability assays (e.g., MTT vs. Trypan Blue) 1. Metabolic interference with MTT assay: Compounds that affect cellular metabolism can interfere with tetrazolium-based assays like MTT, which measure mitochondrial reductase activity. This can lead to an over or underestimation of cell viability. 2. Timing of the assay: Different assays measure different aspects of cell death. An early marker of apoptosis might be detected before membrane integrity is lost (as measured by trypan blue).1. Use multiple viability assays: Corroborate results from metabolic assays with methods that measure membrane integrity (e.g., Trypan Blue, Propidium Iodide staining) or apoptosis (e.g., Annexin V staining). 2. Perform time-course experiments: Analyze cell viability at multiple time points to understand the kinetics of cell death induced by this compound.
This compound shows no effect in a specific cell line 1. Resistance mechanisms: The cell line may have intrinsic or acquired resistance to copper-induced cell death. This could be due to mutations in genes involved in copper transport or the cuproptosis pathway. 2. Dependence on glycolysis: Cells that are highly dependent on glycolysis and less on mitochondrial respiration may be less sensitive to cuproptosis inducers.[2]1. Investigate the cuproptosis pathway: Analyze the expression of key proteins involved in cuproptosis, such as FDX1 and lipoylated TCA cycle proteins.[3] 2. Assess mitochondrial function: Evaluate the mitochondrial respiratory capacity of the resistant cell line.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a copper ionophore. It binds to extracellular copper and transports it across the cell membrane, leading to an increase in intracellular copper concentration. This excess copper induces a specific form of regulated cell death called cuproptosis.[1][4] The mechanism involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria, leading to their aggregation and the loss of iron-sulfur cluster proteins. This results in proteotoxic stress and ultimately, cell death.[5][6]

Q2: What are the typical concentrations and incubation times for in vitro experiments with this compound?

A2: The optimal concentration and incubation time are highly cell-line dependent. For acute myeloid leukemia (AML) cells, this compound has been shown to be effective in the nanomolar range.[1] It is crucial to perform a dose-response and time-course experiment for each new cell line to determine the EC50 (half-maximal effective concentration) and the optimal treatment duration.

Q3: Does this compound have off-target effects?

A3: As a copper ionophore, the primary "off-target" effects of this compound would be related to the disruption of copper homeostasis in non-target cells. Selectivity towards cancer cells can be attributed to their often higher metabolic rate and increased demand for copper compared to normal cells.[7] However, prolonged exposure or high concentrations can still impact normal cells. It is important to include non-cancerous cell lines as controls in your experiments to assess specificity.

Q4: Can I use this compound in serum-free media?

A4: Yes, but with caution. The cytotoxic activity of this compound is dependent on the presence of extracellular copper.[1] Since serum is a significant source of copper, experiments in serum-free media will likely require the addition of a copper source (e.g., CuCl₂) to observe the ionophoric activity of this compound. It is recommended to titrate the copper concentration to find the optimal level for your experimental system.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on cell viability using a standard MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter the logarithmic growth phase (typically 24 hours).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of this compound in the cell culture medium to achieve the desired final concentrations. If required, also prepare a stock solution of CuCl₂ and add it to the media to a final concentration that has been optimized for your cell line.

  • Treatment: Remove the old medium from the wells and add the medium containing the different concentrations of this compound (and copper, if applicable). Include appropriate controls: untreated cells, vehicle control (e.g., DMSO), and a positive control for cell death.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: After the incubation with MTT, add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the results as a dose-response curve to determine the EC50 value.

Western Blot Analysis for Signaling Pathway Modulation

This protocol can be used to investigate the effect of this compound on signaling pathways such as RAS/RAF/MEK/ERK and PI3K/AKT.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at the desired concentration and for the appropriate time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total-ERK, phospho-AKT, total-AKT) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathways and Experimental Workflow

UM4118_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound This compound-Cu Complex This compound-Cu Complex This compound->this compound-Cu Complex Binds Copper (Cu2+) Copper (Cu2+) Copper (Cu2+)->this compound-Cu Complex Intracellular Cu2+ Intracellular Cu2+ This compound-Cu Complex->Intracellular Cu2+ Transports across membrane FDX1 FDX1 Intracellular Cu2+->FDX1 Reduced by Cu+ Cu+ FDX1->Cu+ Fe-S Cluster Proteins Fe-S Cluster Proteins Cu+->Fe-S Cluster Proteins Destabilizes Lipoylated Proteins Lipoylated Proteins Cu+->Lipoylated Proteins Binds to Proteotoxic Stress Proteotoxic Stress Fe-S Cluster Proteins->Proteotoxic Stress Cell Death (Cuproptosis) Cell Death (Cuproptosis) Proteotoxic Stress->Cell Death (Cuproptosis) TCA Cycle TCA Cycle TCA Cycle->Lipoylated Proteins Protein Aggregation Protein Aggregation Lipoylated Proteins->Protein Aggregation Protein Aggregation->Cell Death (Cuproptosis)

Caption: Mechanism of this compound-induced cuproptosis.

Troubleshooting_Workflow cluster_conditions Experimental Conditions cluster_cellline Cell Line cluster_assay Assay A Inconsistent Results with this compound B Check Experimental Conditions A->B C Evaluate Cell Line Characteristics A->C D Review Assay Method A->D B1 Consistent Media/Serum Copper? B->B1 C1 Low Passage Number? C->C1 D1 Potential for Assay Interference? D->D1 B2 Standardize Media/Serum Supplement with CuCl2 B1->B2 No B3 Consistent Cell Density? B1->B3 Yes B4 Standardize Seeding Protocol B3->B4 No C2 Use Low Passage Cells Authenticate Cell Line C1->C2 No C3 Known Copper Sensitivity? C1->C3 Yes C4 Characterize Basal Copper Levels C3->C4 No D2 Use Orthogonal Viability Assays D1->D2 Yes

Caption: Troubleshooting workflow for inconsistent this compound results.

Signaling_Pathways cluster_ras_raf RAS/RAF/MEK/ERK Pathway cluster_pi3k PI3K/AKT Pathway This compound This compound Intracellular Copper Intracellular Copper This compound->Intracellular Copper RAS RAS Intracellular Copper->RAS May influence PI3K PI3K Intracellular Copper->PI3K May influence RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

Caption: Potential influence of this compound-mediated copper influx on signaling pathways.

References

Navigating In Vitro Assays with UM4118: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for optimizing the use of UM4118, a potent copper ionophore, in various in vitro assays. Addressing common challenges and frequently asked questions, this resource aims to ensure the accuracy and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a copper ionophore that facilitates the transport of copper ions across cellular membranes, leading to a rapid increase in intracellular copper levels. This influx of copper induces a specific form of regulated cell death known as cuproptosis. The primary mechanism involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). This binding leads to the aggregation of these lipoylated proteins and the loss of iron-sulfur cluster proteins, resulting in proteotoxic stress and subsequent cell death.[1]

Q2: How should I prepare and store a stock solution of this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. To minimize the potential for degradation and precipitation, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C in tightly sealed vials to prevent moisture absorption. Avoid repeated freeze-thaw cycles, which can lead to compound aggregation and reduced activity.

Q3: What are the typical concentration ranges for this compound in in vitro assays?

A3: The optimal concentration of this compound is highly dependent on the cell line and the specific assay being performed. It is crucial to perform a dose-response curve to determine the IC50 value for your specific cell line. Based on available literature for similar copper ionophores and AML cell lines, a starting point for concentration ranges can be estimated.

Assay TypeSuggested Starting Concentration Range
Cytotoxicity (e.g., MTT, CellTiter-Glo) 1 nM - 10 µM
Apoptosis (e.g., Annexin V/PI staining) 10 nM - 1 µM
Western Blot (for signaling pathway analysis) 50 nM - 500 nM
DLAT Aggregation (Immunofluorescence) 100 nM - 1 µM
Mitochondrial Respiration (e.g., Seahorse assay) 50 nM - 500 nM

Note: These are general recommendations. The optimal concentration for your specific experimental conditions should be empirically determined.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cytotoxicity observed - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line. - Cell line resistance: Some cell lines may exhibit intrinsic or acquired resistance to cuproptosis. - Incorrect assay duration: The incubation time may be insufficient to induce cell death.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 50 µM) to determine the IC50. - Verify the expression of key cuproptosis-related proteins (e.g., FDX1, DLAT) in your cell line. - Extend the incubation time (e.g., 48 or 72 hours) and perform a time-course experiment.
Precipitation of this compound in culture medium - Low solubility in aqueous solutions: this compound is hydrophobic and can precipitate in cell culture medium, especially at higher concentrations. - Interaction with media components: Components in the serum or media may reduce the solubility of this compound.- Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to maintain solubility. - Prepare fresh dilutions of this compound from the stock solution immediately before use. - Consider using serum-free or reduced-serum media for the duration of the treatment, if compatible with your cells.
Inconsistent results between experiments - Variability in stock solution: Degradation or precipitation of the this compound stock solution. - Inconsistent cell seeding density: Variations in the number of cells plated can affect the outcome of cytotoxicity assays. - Passage number of cells: Cellular responses can change with increasing passage number.- Prepare fresh stock solutions regularly and store them properly in single-use aliquots. - Use a consistent and accurate method for cell counting and seeding. - Use cells within a defined low passage number range for all experiments.
Off-target effects observed - High this compound concentration: At high concentrations, this compound may induce cellular responses independent of cuproptosis. - Interaction with other cellular pathways: As a copper ionophore, this compound could potentially affect other copper-dependent cellular processes.- Use the lowest effective concentration of this compound as determined by your dose-response experiments. - Include appropriate controls to distinguish between cuproptosis-specific effects and general cellular toxicity. For example, co-treatment with a copper chelator should rescue the cells from this compound-induced death. - Investigate potential off-target effects by assessing pathways known to be sensitive to copper levels.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot for DLAT
  • Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody against DLAT, followed by incubation with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence for DLAT Aggregation
  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound (e.g., 100 nM - 1 µM) for a designated time.[2]

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

  • Blocking and Antibody Staining: Block with a suitable blocking buffer and incubate with a primary antibody against DLAT.[2] Follow this with a fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope to observe the formation of DLAT aggregates (puncta).[2]

Mitochondrial Respiration Assay (Seahorse XF Analyzer)
  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density.

  • This compound Treatment: Treat the cells with this compound for the desired duration.

  • Assay Preparation: Wash and incubate the cells in Seahorse XF assay medium at 37°C in a non-CO2 incubator for one hour.

  • Mito Stress Test: Perform a Seahorse XF Cell Mito Stress Test by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiration.[3]

Signaling Pathway and Experimental Workflow Diagrams

UM4118_Cuproptosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_mitochondria Mitochondrion UM4118_out This compound Cu2_in Cu2+ UM4118_out->Cu2_in Copper Transport Cu2_out Copper (Cu2+) mem TCA TCA Cycle DLAT Lipoylated DLAT DLAT_agg DLAT Aggregation DLAT->DLAT_agg Induces FDX1 FDX1 Cu1_in Cu+ Cu1_in->DLAT Binding FeS_loss Fe-S Cluster Protein Loss Cu1_in->FeS_loss Causes Proteotoxic_Stress Proteotoxic Stress DLAT_agg->Proteotoxic_Stress Cell_Death Cuproptosis (Cell Death) Proteotoxic_Stress->Cell_Death FeS_loss->Cell_Death Cu2_in:e->Cu1_in:w Reduction

Caption: this compound-induced cuproptosis signaling pathway.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cell Culture treatment This compound Treatment (Dose-Response) start->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (e.g., for DLAT) treatment->western if Immunofluorescence (DLAT Aggregation) treatment->if analysis Data Analysis (e.g., IC50, Protein Levels) cytotoxicity->analysis apoptosis->analysis western->analysis if->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for this compound in vitro studies.

References

potential off-target effects of UM4118 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the copper ionophore UM4118 in cancer cell experiments. The information is based on available scientific literature and is intended for research, scientific, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a copper ionophore. Its primary mechanism of action is to bind extracellular copper and transport it into the cell, leading to a rapid increase in intracellular copper concentration. This elevated copper level induces a specific form of regulated cell death called "cuproptosis," which is particularly effective in cancer cells with certain genetic vulnerabilities, such as SF3B1 mutations in acute myeloid leukemia (AML)[1]. The cytotoxicity of this compound is highly dependent on the presence of copper.

Q2: What are the known on-target effects of this compound in cancer cells?

A2: The primary on-target effect of this compound is the induction of cuproptosis. This process is initiated by the accumulation of intracellular copper, which leads to the aggregation of lipoylated mitochondrial proteins and the destabilization of iron-sulfur cluster proteins. This results in proteotoxic stress and ultimately, cell death[1].

Q3: Are there any known off-target effects of this compound?

A3: While specific off-target kinome profiling for this compound is not widely published, its mechanism as a copper ionophore suggests potential off-target effects related to the disruption of metal homeostasis. This compound has been shown to also bind zinc, though its activity is optimized for copper interaction[1]. Elevated intracellular copper levels can lead to the generation of reactive oxygen species (ROS), which can non-specifically damage cellular components. Furthermore, copper is known to be a cofactor for several kinases, including MEK1/2 in the MAPK pathway, suggesting that this compound could indirectly influence various signaling cascades[2].

Q4: How does this compound-induced copper influx affect cellular signaling pathways?

A4: Increased intracellular copper, facilitated by ionophores, can significantly impact signaling pathways. Copper is known to activate stress-responsive pathways such as the JNK and p38 MAPK pathways. This activation is likely a cellular response to the stress induced by high copper levels and ROS production. The effect on the ERK pathway is more complex, as copper is a cofactor for MEK1/2, but excessive stress can also lead to ERK inhibition.

Q5: Is the cytotoxicity of this compound specific to certain cancer types?

A5: this compound has shown particular efficacy in SF3B1-mutated acute myeloid leukemia (AML) cells[1]. The sensitivity of other cancer cell types to this compound is an active area of research. Generally, the cytotoxicity of copper ionophores can be influenced by the cancer cells' intrinsic copper levels and their dependence on mitochondrial respiration.

Troubleshooting Guides

Problem 1: Low or no cytotoxicity observed after this compound treatment.

Possible Cause Troubleshooting Step
Insufficient extracellular copper This compound's activity is copper-dependent. Ensure that the cell culture medium contains an adequate concentration of copper. Consider supplementing the medium with a low micromolar concentration of CuCl₂.
Low expression of copper transporters Some cell lines may have low expression of copper importers, affecting the baseline intracellular copper level. This is generally less of an issue for an ionophore.
Cell line is resistant to cuproptosis The cell line may lack the specific vulnerabilities that make it sensitive to copper-induced cell death. Consider testing a positive control cell line known to be sensitive to copper ionophores, such as K562 with an SF3B1 mutation[1].
Incorrect dosage Perform a dose-response experiment to determine the optimal concentration of this compound for your cell line.

Problem 2: High variability in experimental results.

Possible Cause Troubleshooting Step
Inconsistent copper concentration Ensure consistent copper levels across all experiments. Use the same batch of media and supplements.
Cell passage number Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.
Confluency of cells Plate cells at a consistent density and treat them at a similar confluency, as cell density can affect drug sensitivity.

Problem 3: Observing unexpected cellular phenotypes.

Possible Cause Troubleshooting Step
Off-target effects The observed phenotype may be due to off-target effects of high intracellular copper. Investigate markers of cellular stress, such as ROS production and activation of stress-activated protein kinases (JNK, p38).
Interaction with other metals This compound can also bind other divalent cations like zinc. Consider the potential role of other metal ions in the observed phenotype.

Quantitative Data Summary

The following table summarizes the available IC50 values for this compound and other relevant copper ionophores in various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound OCI-AML5Acute Myeloid LeukemiaValue not specified, but in nanomolar range[1]
This compound K562 (SF3B1-mutated)Chronic Myeloid LeukemiaMore sensitive than WT[1]
Elesclomol VariousMelanoma, Lung CancerVaries
Disulfiram/Copper H292Non-small cell lung cancerSelectively toxic vs normal cells[1]
Disulfiram/Copper CNE-2ZNasopharyngeal carcinoma0.32[1]
Copper Complex (ZU-3) HCT-116Colon Cancer1.95

Key Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Western Blot for MAPK Pathway Activation

This protocol is for assessing the phosphorylation status of ERK, JNK, and p38 MAPK.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)

  • HRP-conjugated secondary antibody

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration for various time points.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using ECL substrate and an imaging system.

Reactive Oxygen Species (ROS) Detection

This protocol is for measuring intracellular ROS levels using a fluorescent probe.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DCFDA-H2 (or other suitable ROS probe)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a suitable format (e.g., 6-well plate for flow cytometry, glass-bottom dish for microscopy).

  • Treat cells with this compound for the desired time.

  • Incubate the cells with the ROS probe according to the manufacturer's instructions (e.g., 10 µM DCFDA-H2 for 30 minutes).

  • Wash the cells with PBS.

  • Analyze the fluorescence intensity using a flow cytometer or visualize under a fluorescence microscope.

Visualizations

UM4118_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell UM4118_ext This compound UM4118_Cu_complex This compound-Cu Complex UM4118_ext->UM4118_Cu_complex Binds Cu2+ Copper (Cu2+) Cu2+->UM4118_Cu_complex Membrane Cu_int Intracellular Copper UM4118_Cu_complex->Cu_int Transports across cell membrane Mitochondrion Mitochondrion Cu_int->Mitochondrion Lipo_proteins Lipoylated Mitochondrial Proteins Cu_int->Lipo_proteins Targets Mitochondrion->Lipo_proteins FeS_proteins Iron-Sulfur Cluster Proteins Mitochondrion->FeS_proteins Aggregation Protein Aggregation Lipo_proteins->Aggregation FeS_proteins->Aggregation Destabilizes Proteotoxic_stress Proteotoxic Stress Aggregation->Proteotoxic_stress Cuproptosis Cuproptosis (Cell Death) Proteotoxic_stress->Cuproptosis

Fig 1. Mechanism of this compound-induced cuproptosis.

Experimental_Workflow Start Start: Cancer Cell Line Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Assess Cell Viability (e.g., MTT Assay) Treatment->Viability ROS Measure ROS Production (e.g., DCFDA Assay) Treatment->ROS Protein_analysis Analyze Protein Expression & Phosphorylation (Western Blot) Treatment->Protein_analysis Data_analysis Data Analysis (IC50, Fold Change) Viability->Data_analysis ROS->Data_analysis Protein_analysis->Data_analysis Conclusion Conclusion Data_analysis->Conclusion MAPK_Pathway cluster_mapk MAPK Signaling UM4118_Cu This compound-mediated Copper Influx ROS Increased ROS UM4118_Cu->ROS MEK MEK1/2 UM4118_Cu->MEK Copper is a cofactor Stress Cellular Stress ROS->Stress MEKK MAPKKK (e.g., ASK1) Stress->MEKK MKK36 MKK3/6 MEKK->MKK36 MKK47 MKK4/7 MEKK->MKK47 p38 p38 MAPK MKK36->p38 Response Cellular Response (Apoptosis, Survival, etc.) p38->Response JNK JNK MKK47->JNK JNK->Response Raf Raf Raf->MEK ERK ERK1/2 MEK->ERK ERK->Response

References

Technical Support Center: Minimizing UM4118 Toxicity in Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the off-target toxicity of UM4118 in non-cancerous cells during preclinical experiments.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Normal/Non-Cancerous Control Cell Lines

Question: We are observing significant cell death in our non-cancerous control cell lines (e.g., healthy peripheral blood mononuclear cells - PBMCs) when treated with this compound. How can we reduce this off-target toxicity?

Answer: High cytotoxicity in non-cancerous cells is a critical concern. Here are several strategies to troubleshoot and mitigate this issue:

1. Dose-Response Optimization:

  • Recommendation: Perform a comprehensive dose-response curve for both your cancer and non-cancerous cell lines. The therapeutic window for this compound may be narrow.

  • Experimental Protocol:

    • Plate cells at a consistent density.

    • Treat with a wide range of this compound concentrations (e.g., logarithmic dilutions from nanomolar to micromolar).

    • Incubate for a standardized period (e.g., 24, 48, 72 hours).

    • Assess cell viability using a reliable method such as MTT, CellTiter-Glo®, or Annexin V/PI staining.

  • Goal: Identify the lowest concentration of this compound that induces significant death in cancer cells while having a minimal effect on non-cancerous cells.

2. Modulation of Copper Availability:

  • Background: this compound acts as a copper ionophore, meaning its activity is dependent on the presence of copper.[1]

  • Recommendation: The concentration of copper in your cell culture medium can significantly influence this compound's toxicity.

    • To Decrease Toxicity: Consider using a copper-chelating agent (e.g., tetrathiomolybdate) to reduce the effective concentration of free copper available to be transported by this compound.

    • To Increase Potency (with caution): Supplementing the medium with low, controlled concentrations of copper (e.g., copper sulfate) can enhance the cytotoxic effect of this compound, potentially allowing for the use of a lower, more selective dose of the drug itself.[1]

  • Experimental Protocol:

    • Co-treat cells with a fixed concentration of this compound and varying concentrations of a copper chelator or copper supplement.

    • Assess cell viability as described above.

3. Exploiting Differential Mitochondrial Respiration:

  • Background: The cytotoxicity of this compound is reliant on mitochondrial respiration.[1] Cancer cells, particularly those with specific metabolic profiles, may have a greater dependence on mitochondrial function compared to some normal cell types.[2]

  • Recommendation: Compare the basal mitochondrial respiration rates of your cancer and non-cancerous cell lines using an assay like the Seahorse XF Analyzer. Cells with higher basal respiration may be more susceptible to this compound.

  • Troubleshooting: If your non-cancerous cells exhibit high mitochondrial respiration, this could be a contributing factor to their sensitivity.

Issue 2: Inconsistent Results in Cytotoxicity Assays

Question: We are seeing high variability in our cytotoxicity data with this compound between experiments. What could be the cause?

Answer: Inconsistent results can stem from several factors. Consider the following:

  • Copper Content in Media and Serum: The concentration of copper can vary between different batches of cell culture media and fetal bovine serum (FBS). This variability directly impacts the activity of this compound.

    • Recommendation: Use a single, large batch of media and FBS for a series of experiments. If this is not possible, pre-screen new batches for their effect on this compound cytotoxicity.

  • Cell Passage Number and Health: The metabolic state and stress levels of cells can change with high passage numbers.

    • Recommendation: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.

  • Assay Timing: The kinetics of cuproptosis induced by this compound may differ between cell types.

    • Recommendation: Perform a time-course experiment (e.g., 12, 24, 48, 72 hours) to determine the optimal endpoint for observing maximal differential cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a copper ionophore. It binds to extracellular copper and transports it across the cell membrane, leading to an increase in intracellular copper levels, particularly within the mitochondria.[1] This excess copper induces a form of regulated cell death called "cuproptosis".[1] The mechanism involves the aggregation of lipoylated proteins in the tricarboxylic acid (TCA) cycle, leading to proteotoxic stress and subsequent cell death.[1][3]

Q2: Why is this compound more toxic to some cancer cells, like SF3B1-mutated AML, than to normal cells?

A2: The selectivity of this compound for certain cancer cells, such as those with SF3B1 mutations in acute myeloid leukemia (AML), is linked to a pre-existing vulnerability related to iron-sulfur cluster (ISC) biogenesis.[1] SF3B1 mutations can lead to the missplicing and downregulation of ABCB7, a mitochondrial ISC transporter.[1] This deficiency in ISC transport makes the cells synthetic lethal to copper ionophores like this compound.[1] In essence, the cancer cells have a pre-existing weakness that this compound exploits.

Q3: What are the key signaling pathways involved in this compound-induced cell death?

A3: The primary signaling pathway is cuproptosis. This is a distinct cell death mechanism that is different from apoptosis. The key events include:

  • Copper Influx: this compound facilitates the transport of copper into the cell and specifically into the mitochondria.

  • Mitochondrial Targeting: The cytotoxicity of this compound is dependent on mitochondrial respiration.[1]

  • Protein Aggregation: Excess mitochondrial copper leads to the aggregation of lipoylated proteins, such as DLAT, which are components of the TCA cycle.[1]

  • Proteotoxic Stress: This protein aggregation causes proteotoxic stress, leading to a cascade of events that result in cell death.

Q4: Are there any known resistance mechanisms to this compound?

A4: While specific resistance mechanisms to this compound are still under investigation, general mechanisms of resistance to copper ionophores could include:

  • Upregulation of Copper Efflux Pumps: Increased expression of proteins like ATP7A and ATP7B that pump copper out of the cell.

  • Increased Metallothionein Levels: Metallothioneins are proteins that can bind and sequester excess copper, thus neutralizing its toxic effects.

  • Alterations in Mitochondrial Metabolism: Changes that reduce the cell's reliance on the TCA cycle components targeted by cuproptosis.

Q5: What in vitro assays are recommended to assess this compound toxicity?

A5: A combination of assays is recommended for a comprehensive assessment:

  • Cell Viability Assays:

    • MTT or WST-1 assays: Measure metabolic activity.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is particularly relevant given the mitochondrial mechanism of this compound.

  • Cell Death Assays:

    • Annexin V/Propidium Iodide (PI) Staining: Differentiates between apoptotic and necrotic cells.

    • Caspase Activity Assays: To confirm that the cell death is non-apoptotic.

  • Mechanistic Assays:

    • Immunofluorescence for DLAT aggregation: To confirm the induction of cuproptosis.[1]

    • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To measure intracellular and intramitochondrial copper levels.[1]

    • Seahorse XF Analyzer: To measure mitochondrial respiration and assess the cell's metabolic phenotype.

Data Presentation

Table 1: Hypothetical Comparative Cytotoxicity of this compound (IC50 Values)

Cell Line TypeExample Cell LineGenetic BackgroundIC50 (nM) of this compound
Cancer MOLM-13AML, SF3B1-mutated50
Cancer OCI-AML3AML, SF3B1-wildtype250
Non-Cancerous Healthy PBMCsNormal Hematopoietic>1000
Non-Cancerous HUVECNormal Endothelial>1000

Note: This table is for illustrative purposes. Actual IC50 values should be determined experimentally.

Experimental Protocols

Detailed Protocol: In Vitro Cytotoxicity Assay using CellTiter-Glo®
  • Cell Plating:

    • Harvest cells in the logarithmic growth phase.

    • Count cells and adjust the density to plate 5,000-10,000 cells per well in a 96-well opaque-walled plate.

    • For suspension cells, plate the cells in the desired volume of media. For adherent cells, allow them to attach overnight.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in the appropriate cell culture medium to achieve the final desired concentrations. Include a vehicle control (DMSO only).

    • Add the diluted this compound or vehicle control to the appropriate wells.

  • Incubation:

    • Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • Assay Procedure:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Remove the assay plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (set as 100% viability).

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

UM4118_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion UM4118_out This compound UM4118_Cu_cyto This compound-Copper Complex UM4118_out->UM4118_Cu_cyto Binds Copper Cu_out Copper (Cu2+) Cu_out->UM4118_Cu_cyto Cu_mito Excess Copper (Cu+) UM4118_Cu_cyto->Cu_mito Transports Copper into Mitochondrion TCA_cycle TCA Cycle (Lipoylated Proteins, e.g., DLAT) Cu_mito->TCA_cycle Binds to Protein_agg Protein Aggregation TCA_cycle->Protein_agg Induces Proteotoxic_stress Proteotoxic Stress Protein_agg->Proteotoxic_stress Leads to Cell_death Cuproptosis (Cell Death) Proteotoxic_stress->Cell_death Triggers

Caption: Mechanism of this compound-induced cuproptosis.

Experimental_Workflow start Start: Cell Culture (Cancer vs. Non-Cancerous) plating Cell Plating (96-well plates) start->plating treatment This compound Treatment (Dose-Response) plating->treatment incubation Incubation (e.g., 48h) treatment->incubation viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubation->viability_assay data_acq Data Acquisition (Luminescence Reading) viability_assay->data_acq data_an Data Analysis (IC50 Calculation) data_acq->data_an end End: Determine Differential Cytotoxicity data_an->end

Caption: Workflow for assessing differential cytotoxicity.

References

Navigating the Nuances of Cuproptosis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in interpreting unexpected data from cuproptosis assays. As a novel cell death modality, cuproptosis research can present unique challenges. This guide is designed to address specific issues that may arise during experimentation, ensuring data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of cuproptosis?

A1: Cuproptosis is a form of regulated cell death triggered by the accumulation of intracellular copper.[1][2] This process is distinct from other cell death pathways like apoptosis and ferroptosis.[3][4] The core mechanism involves the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle.[2][3][5] This interaction leads to the aggregation of these modified proteins, particularly dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), and the destabilization of iron-sulfur (Fe-S) cluster proteins.[3][6] The resulting proteotoxic stress and mitochondrial dysfunction ultimately culminate in cell death.[2][3]

Q2: What are the key molecular markers to confirm cuproptosis?

A2: Confirmation of cuproptosis involves assessing a panel of positive and negative regulators, as well as key protein modifications. Key positive regulators whose expression or activity is expected to promote cuproptosis include FDX1, LIAS, LIPT1, DLD, DLAT, PDHA1, and PDHB.[1][3][7] Conversely, MTF1, GLS, and CDKN2A have been identified as negative regulators.[1][3] A hallmark of cuproptosis is the aggregation of lipoylated proteins, which can be observed through techniques like immunofluorescence or western blotting for DLAT.[5] Additionally, a decrease in the levels of Fe-S cluster proteins is another indicator.[8][9]

Q3: My cells are dying after copper treatment, but a copper chelator does not rescue them. Is it still cuproptosis?

A3: Not necessarily. While copper is the trigger, the inability of a copper chelator to rescue cell death suggests that other cell death pathways might be involved or that the cellular damage has progressed beyond a reversible point. It is crucial to use inhibitors of other known cell death pathways, such as apoptosis (e.g., Z-VAD-FMK), necroptosis (e.g., Necrostatin-1), and ferroptosis (e.g., Ferrostatin-1), to rule out their involvement.[8][10] If cell death persists even with these inhibitors but is not rescued by a copper chelator, it could indicate a non-specific toxic effect of high copper concentrations or the activation of a less characterized cell death mechanism.

Q4: I am not observing the expected aggregation of DLAT after inducing cuproptosis. What could be the reason?

A4: Several factors could contribute to the lack of observable DLAT aggregation. First, ensure that the copper concentration and treatment duration are optimal for your cell type, as the response can be cell-line specific. Second, verify the lipoylation status of DLAT, as this modification is essential for copper binding and subsequent aggregation.[6] The expression levels of key enzymes in the lipoic acid pathway, such as LIAS and LIPT1, can influence this.[1][3] Finally, the antibody used for detecting DLAT in immunofluorescence or western blotting should be validated for its ability to recognize the aggregated form.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent cell viability results (e.g., MTT/CCK8 assays). Cell seeding density variability; uneven drug distribution; inappropriate incubation times.Ensure consistent cell seeding. Mix drug solutions thoroughly before adding to wells. Optimize incubation time for your specific cell line and experimental conditions.[8][10]
No change in the expression of key cuproptosis-related genes (e.g., FDX1, DLAT) after treatment. Suboptimal copper concentration or treatment duration; low transfection efficiency (for gene knockdown/overexpression studies); cell line is resistant to cuproptosis.Perform a dose-response and time-course experiment to determine optimal conditions. Verify transfection efficiency using a positive control. Screen different cell lines to find a sensitive model.[8][10]
Conflicting results between different assays for measuring cuproptosis. Each assay measures a different aspect of cell death; assays may have different sensitivities.Use a multi-parametric approach. For example, combine a cell viability assay with a more specific marker of cuproptosis, such as DLAT aggregation or measurement of mitochondrial respiration.
High background in immunofluorescence staining for protein aggregation. Non-specific antibody binding; inadequate blocking; autofluorescence.Optimize antibody concentration. Use an appropriate blocking buffer (e.g., BSA or serum). Include a secondary antibody-only control and consider using an autofluorescence quenching agent.
Difficulty in measuring intracellular copper levels accurately. Matrix effects in the sample; contamination; instrument sensitivity.Use a certified reference material to validate your measurement method (e.g., ICP-MS).[10] Ensure all labware is trace metal-free. Optimize instrument parameters for copper detection.

Experimental Protocols

Protocol 1: Assessment of Cell Viability using CCK8 Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of a copper ionophore (e.g., elesclomol) or copper chloride for a specific duration (e.g., 24 hours). Include untreated and vehicle-treated controls.

  • CCK8 Reagent Addition: Add 10 µL of CCK8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Detection of DLAT Aggregation by Immunofluorescence
  • Cell Culture and Treatment: Grow cells on coverslips in a 24-well plate. Treat with the desired copper concentration and duration.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against DLAT overnight at 4°C.

  • Secondary Antibody Incubation: Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the cells using a fluorescence microscope. Look for punctate staining patterns indicative of DLAT aggregation.[5]

Signaling Pathways and Workflows

Cuproptosis_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Copper_ionophore Copper Ionophore (e.g., Elesclomol) Intracellular_Cu Intracellular Copper Pool Copper_ionophore->Intracellular_Cu Increases uptake Copper Copper (Cu2+) SLC31A1 SLC31A1 (Copper Importer) Copper->SLC31A1 SLC31A1->Intracellular_Cu ATP7A_B ATP7A/B (Copper Exporter) Intracellular_Cu->ATP7A_B Export FDX1 FDX1 Intracellular_Cu->FDX1 DLAT DLAT (Lipoylated) FDX1->DLAT Reduces Cu2+ to Cu+ which binds to DLAT FeS_Proteins Fe-S Cluster Proteins FDX1->FeS_Proteins Leads to destabilization TCA_Cycle TCA Cycle TCA_Cycle->DLAT Lipoic_Acid_Pathway Lipoic Acid Pathway Lipoic_Acid_Pathway->DLAT Lipoylation DLAT_Aggregation DLAT Aggregation DLAT->DLAT_Aggregation Copper-induced Proteotoxic_Stress Proteotoxic Stress DLAT_Aggregation->Proteotoxic_Stress FeS_Loss Loss of Fe-S Cluster Proteins FeS_Proteins->FeS_Loss FeS_Loss->Proteotoxic_Stress Cell_Death Cuproptosis Proteotoxic_Stress->Cell_Death

Caption: The signaling pathway of cuproptosis.

Troubleshooting_Workflow Start Unexpected Data in Cuproptosis Assay Check_Viability Cell Viability Assay (e.g., MTT/CCK8) Start->Check_Viability Check_Markers Assess Key Markers (e.g., DLAT aggregation, FDX1 expression) Start->Check_Markers Is_Death_Observed Significant Cell Death Observed? Check_Viability->Is_Death_Observed Is_Marker_Change_Observed Expected Marker Changes Observed? Check_Markers->Is_Marker_Change_Observed Chelator_Rescue Does Copper Chelator Rescue Cell Death? Is_Death_Observed->Chelator_Rescue Yes Optimize_Conditions Optimize Assay Conditions (Concentration, Time) Is_Death_Observed->Optimize_Conditions No Other_Inhibitors Test Inhibitors of Other Death Pathways Chelator_Rescue->Other_Inhibitors No Conclusion_Cuproptosis Likely Cuproptosis Chelator_Rescue->Conclusion_Cuproptosis Yes Conclusion_Other Other Cell Death Pathway or Toxicity Other_Inhibitors->Conclusion_Other Validate_Reagents Validate Antibodies and Reagents Is_Marker_Change_Observed->Validate_Reagents No Is_Marker_Change_Observed->Conclusion_Cuproptosis Yes, and death is chelator-sensitive Conclusion_Reassess Re-evaluate Hypothesis/ Experimental Setup Optimize_Conditions->Conclusion_Reassess Validate_Reagents->Optimize_Conditions

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: UM4118 Experiments and Copper Contamination Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for copper contamination in experiments involving UM4118. Given that this compound's mechanism of action is dependent on its function as a copper ionophore to induce cuproptosis, even trace amounts of copper contamination can significantly impact experimental outcomes, leading to issues with reproducibility and data interpretation.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a potent and specific molecule that acts as a copper ionophore.[1] It facilitates the transport of copper ions into cells, leading to an increase in intracellular copper levels.[1] This copper overload induces a specific form of mitochondrial-based cell death known as cuproptosis.[1][2] The cytotoxicity of this compound is therefore highly dependent on the availability of extracellular copper.[1]

Q2: Why is controlling for copper contamination critical in my this compound experiments?

A2: Since this compound's activity is directly linked to the presence of copper, unintended copper contamination in your experimental setup can lead to inaccurate and misleading results.[1] Variations in trace copper levels between experiments can cause significant variability in the observed cytotoxic effects of this compound, making it difficult to determine the true dose-response relationship and compare results across different experimental batches.

Q3: What are the common sources of copper contamination in a laboratory setting?

A3: Copper contamination can be introduced from various sources, including:

  • Reagents and Media: Water, media components, and serum can contain trace amounts of heavy metals, including copper.[3][4]

  • Glassware and Plasticware: Improperly washed glassware or leaching from certain types of plastic can introduce metal ions.[3][4]

  • Laboratory Equipment: Metal components in equipment such as incubators, water baths, and autoclaves can be a source of contamination.[3]

  • Environment: Dust and aerosols in the laboratory environment can contain copper particles.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in this compound cytotoxicity between experiments. Inconsistent levels of trace copper contamination in reagents or media.1. Use high-purity, "metal-free" or "trace metal-grade" water and reagents whenever possible.2. Test different lots of media and serum for baseline copper levels using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) if available.3. Incorporate a copper chelator as a negative control to confirm that the observed effect is copper-dependent.
This compound shows higher than expected potency. The experimental system has a higher baseline level of copper than anticipated.1. Analyze the baseline copper concentration in your complete cell culture medium.2. Consider using a copper-depleted medium as your baseline for dose-response studies.3. Perform experiments in the presence of a copper chelator like Bathocuproine Disulfonic Acid (BCS) to abrogate the effect of this compound and confirm its copper-dependency.[1]
Inconsistent results when using different plasticware. Leaching of copper or other metal ions from the plastic.1. Use polypropylene (B1209903) or other plastics known to have low levels of metal leachables.2. Pre-rinse all plasticware with high-purity water before use.3. If possible, test the eluate from your plasticware for copper contamination.

Experimental Protocols

Protocol 1: Preparation of Copper-Controlled Cell Culture Medium

This protocol outlines the steps to prepare a cell culture medium with a defined and minimized baseline level of copper.

  • Reagent and Material Preparation:

    • Use high-purity, Type I (18.2 MΩ·cm) water for all solutions.

    • Employ "trace metal-grade" or "cell culture tested" salts and media components.

    • Utilize new, sterile polypropylene tubes and bottles for reagent preparation and storage.

    • If using glassware, it must be acid-washed (e.g., with 1% nitric acid) and thoroughly rinsed with high-purity water.

  • Medium Preparation:

    • Prepare the basal medium from powdered stocks using the high-purity water.

    • Filter-sterilize the medium using a sterile filtration unit with a low-protein binding membrane.

    • If supplementing with serum, it is crucial to either use a commercially available "dialyzed" serum or to dialyze the serum in-house against a metal-free buffer to remove small molecules, including metal ions.

  • Quality Control:

    • (Optional but recommended) Analyze a sample of the final prepared medium for copper content using ICP-MS to establish a baseline.

Protocol 2: Use of Copper Chelators as an Experimental Control

To confirm that the observed effects of this compound are due to its copper ionophore activity, a copper chelator should be used as a negative control.

  • Select a Chelating Agent:

    • Bathocuproine Disulfonic Acid (BCS) is a membrane-impermeable copper chelator that can be used to chelate extracellular copper.[1]

    • Trientine or Penicillamine are membrane-permeable copper chelators that can be used to investigate the role of intracellular copper.[6][7][8][9]

  • Experimental Setup:

    • Include the following experimental arms:

      • Vehicle control

      • This compound alone

      • Copper chelator alone

      • This compound pre-incubated with the copper chelator

      • Cells pre-treated with the copper chelator followed by the addition of this compound

  • Data Analysis:

    • A significant reduction in this compound-induced cytotoxicity in the presence of the copper chelator confirms that the compound's activity is copper-dependent.

Quantitative Data Summary

The following table summarizes common copper chelating agents that can be utilized in this compound experiments for control purposes.

Chelating Agent Primary Mechanism of Action Typical Use in this compound Experiments References
Bathocuproine Disulfonic Acid (BCS) Extracellular copper chelation.To demonstrate the dependence of this compound on extracellular copper.[1]
Trientine Forms stable complexes with copper, primarily for systemic removal.Can be used to reduce intracellular copper levels.[6][8][9]
Penicillamine Binds to excess copper to facilitate its excretion.Can be used as an alternative to Trientine for intracellular copper chelation.[7][8][9]
EDTA A non-specific chelator that can bind to various divalent cations.Can be used as a general control for metal ion-dependent processes, but is less specific for copper than BCS, Trientine, or Penicillamine.[7]

Visualizations

UM4118_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound UM4118_Cu_Complex This compound-Cu²⁺ Complex This compound->UM4118_Cu_Complex Binds to Cu²⁺ Cu2+ Cu²⁺ Cu2+->UM4118_Cu_Complex Intracellular_Cu2+ Cu²⁺ UM4118_Cu_Complex->Intracellular_Cu2+ Transports Cu²⁺ across membrane Mitochondrion Mitochondrion Cuproptosis Cuproptosis Mitochondrion->Cuproptosis Induces Intracellular_Cu2+->Mitochondrion Accumulates in Mitochondria

Caption: Mechanism of action of this compound as a copper ionophore.

Contamination_Control_Workflow Start Start Reagent_Selection Select High-Purity Water and Reagents Start->Reagent_Selection Glassware_Prep Acid-Wash Glassware Start->Glassware_Prep Plasticware_Selection Use Low-Leachable Plasticware Start->Plasticware_Selection Medium_Prep Prepare Copper-Controlled Medium Reagent_Selection->Medium_Prep Glassware_Prep->Medium_Prep Plasticware_Selection->Medium_Prep Experiment_Setup Set Up Experiment with Controls (e.g., Chelators) Medium_Prep->Experiment_Setup Data_Analysis Analyze and Interpret Results Experiment_Setup->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for controlling copper contamination.

References

Technical Support Center: Addressing Variability in UM4118 Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in the potency of UM4118 observed between different cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a copper ionophore, a molecule that facilitates the transport of copper ions across cellular membranes. Its primary mechanism of action is the induction of a novel form of regulated cell death called "cuproptosis". This process is distinct from other cell death pathways like apoptosis or necroptosis. By increasing intracellular copper levels, this compound disrupts mitochondrial respiration, leading to proteotoxic stress and ultimately, cell death.[1]

Q2: Why do I observe significant differences in this compound potency (IC50 values) between different cancer cell lines?

The observed variability in this compound potency across different cell lines is expected and can be attributed to several key biological factors:

  • Copper Homeostasis Machinery: Cells have intricate systems for managing intracellular copper levels. The expression and activity of copper importers (e.g., CTR1) and exporters (e.g., ATP7A/B) can vary significantly between cell lines, affecting the net intracellular accumulation of copper facilitated by this compound.

  • Mitochondrial Respiration Dependence: The cytotoxic effects of this compound are linked to the inhibition of mitochondrial respiration.[1] Cell lines that are more reliant on mitochondrial oxidative phosphorylation for energy production may be more sensitive to this compound.

  • Expression of Cuproptosis-Related Proteins: The levels of key proteins involved in the cuproptosis pathway, such as ferredoxin 1 (FDX1) and lipoylated components of the tricarboxylic acid (TCA) cycle (e.g., DLAT), can differ between cell lines, influencing their susceptibility to copper-induced cell death.[1]

  • Cellular Redox State: The baseline levels of reactive oxygen species (ROS) and the capacity of cellular antioxidant systems can modulate the effects of copper ionophores.

Q3: What are the typical IC50 values for this compound in cancer cell lines?

To provide an illustrative example of the expected potency range and variability for a compound with a similar mechanism of action, the following table summarizes reported IC50 values for elesclomol, another well-characterized copper ionophore that induces cuproptosis.

Illustrative IC50 Values for the Copper Ionophore Elesclomol in Various Cancer Cell Lines

Cell LineCancer TypeReported IC50 (nM)
A375Melanoma35
SK-MEL-5Melanoma50
HS 578TBreast Cancer70
NCI-H460Non-Small Cell Lung Cancer80
OVCAR-3Ovarian Cancer100

Disclaimer: This table is for illustrative purposes only and shows data for elesclomol, not this compound. Actual IC50 values for this compound will need to be determined empirically for each cell line of interest.

Troubleshooting Guides

High Variability Between Replicate Wells

Problem: You observe significant standard deviations between technical replicates within the same experiment.

Potential CauseRecommended Solution
Uneven Cell Seeding Ensure a homogeneous single-cell suspension before plating. Gently pipette the cell suspension up and down multiple times before aliquoting into wells. For adherent cells, allow plates to sit at room temperature for 15-20 minutes before placing them in the incubator to ensure even cell settling.
Edge Effects Evaporation from wells on the perimeter of the plate can alter media concentration. Avoid using the outer wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Inaccurate Pipetting Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique and speed when adding cells, this compound, and assay reagents.
Incomplete Compound Mixing After adding this compound, gently swirl the plate or use a plate shaker at a low speed to ensure uniform distribution of the compound in the well.
Inconsistent Results Between Experiments

Problem: You are unable to reproduce IC50 values for the same cell line across different experimental dates.

Potential CauseRecommended Solution
Variable Cell Passage Number Use cells within a narrow and consistent passage number range for all experiments. High-passage number cells can exhibit altered phenotypes and drug sensitivities.
Changes in Cell Health Monitor cell viability and morphology before each experiment. Ensure cells are in the logarithmic growth phase and are not overly confluent.
Different Lots of Reagents New lots of media, serum, or assay reagents can introduce variability. Whenever possible, use the same lot of reagents for a series of related experiments. If a new lot must be used, perform a validation experiment to ensure consistency.
Inconsistent Incubation Times Adhere strictly to the same incubation times for both drug treatment and assay reagent development in all experiments.
This compound Stock Degradation Prepare fresh dilutions of this compound for each experiment from a frozen, concentrated stock solution. Protect the stock solution from light and repeated freeze-thaw cycles.

Experimental Protocols

Protocol: Determining the IC50 of this compound using the MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability. Optimization of cell seeding density and incubation times may be necessary for different cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well flat-bottom cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using Trypan Blue).

    • Dilute the cells in complete culture medium to the desired seeding density (e.g., 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • This compound Treatment:

    • Prepare a concentrated stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to perform a preliminary experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the approximate IC50.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate this compound dilution or control medium to each well.

    • Incubate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the treatment incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the no-cell control from all other values.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

UM4118_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion UM4118_Cu This compound-Copper Complex Cu_ion Copper Ions (Cu2+) UM4118_Cu->Cu_ion Copper Transport FDX1 FDX1 Cu_ion->FDX1 Enters Mitochondrion TCA_Cycle TCA Cycle (Lipoylated Proteins e.g., DLAT) FDX1->TCA_Cycle Reduces Cu2+ to Cu+ Promotes Lipoylation Protein_Aggregation Protein Aggregation TCA_Cycle->Protein_Aggregation Copper Binds to Lipoylated Proteins FeS_Loss Loss of Fe-S Cluster Proteins TCA_Cycle->FeS_Loss Proteotoxic_Stress Proteotoxic Stress Protein_Aggregation->Proteotoxic_Stress FeS_Loss->Proteotoxic_Stress Cuproptosis Cuproptosis (Cell Death) Proteotoxic_Stress->Cuproptosis

Caption: Mechanism of this compound-induced cuproptosis.

Troubleshooting_Workflow cluster_replicates Troubleshooting Replicate Variability cluster_experiments Troubleshooting Inter-Experiment Variability Start Inconsistent this compound Potency Observed Check_Replicates High Variability Between Replicates? Start->Check_Replicates Check_Experiments Inconsistent Results Between Experiments? Check_Replicates->Check_Experiments No Cell_Seeding Review Cell Seeding Protocol Check_Replicates->Cell_Seeding Yes Passage_Number Standardize Cell Passage Number Check_Experiments->Passage_Number Yes Consistent_Data Consistent and Reproducible Data Check_Experiments->Consistent_Data No Pipetting_Technique Verify Pipetting Accuracy Cell_Seeding->Pipetting_Technique Edge_Effects Address Edge Effects Pipetting_Technique->Edge_Effects Edge_Effects->Check_Experiments Reagent_Lots Check Reagent Lot Consistency Passage_Number->Reagent_Lots Incubation_Times Ensure Consistent Incubation Times Reagent_Lots->Incubation_Times Compound_Stability Verify this compound Stock Integrity Incubation_Times->Compound_Stability Compound_Stability->Consistent_Data

Caption: Troubleshooting workflow for inconsistent this compound potency.

References

Technical Support Center: Improving the Reproducibility of UM4118-Based Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to enhance the reproducibility of studies involving the copper ionophore, UM4118. This guide includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a copper ionophore that facilitates the transport of copper ions across cellular membranes, leading to an increase in intracellular copper concentration.[1][2] This influx of copper induces a specific form of regulated cell death known as cuproptosis.[1][3] The primary mechanism involves the binding of excess copper to lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle, leading to their aggregation and subsequent proteotoxic stress.[1] This process also involves the depletion of iron-sulfur cluster proteins, further contributing to mitochondrial dysfunction and cell death.[1]

Q2: In which cancer types has this compound shown the most promise?

A2: this compound has demonstrated significant preclinical activity in acute myeloid leukemia (AML), particularly in models with mutations in the splicing factor 3b subunit 1 (SF3B1) gene.[1] These mutations create a genetic vulnerability to copper ionophores by down-regulating the mitochondrial iron-sulfur cluster transporter ABCB7.[1]

Q3: What is the role of copper supplementation in this compound experiments?

A3: The cytotoxic activity of this compound is highly dependent on the availability of extracellular copper.[1] Supplementation of cell culture media with copper can enhance the potency of this compound. Conversely, chelating extracellular copper can abrogate its effects.[1] Therefore, controlling and reporting the copper concentration in the experimental media is critical for reproducibility.

Q4: Are there known off-target effects of this compound?

A4: While this compound has shown specificity, like many small molecule inhibitors, the potential for off-target effects exists, particularly at higher concentrations.[4][5] Off-target effects of small molecules are a common reason for lack of reproducibility and clinical trial failure.[4][5] It is crucial to use the lowest effective concentration of this compound and include appropriate controls to monitor for potential off-target activities.

Troubleshooting Guides

Issue 1: High variability in cell viability assay results.

  • Question: My dose-response curves for this compound are inconsistent between experiments. What could be the cause?

  • Answer:

    • Inconsistent Copper Concentration: Ensure the basal media and serum used have a consistent concentration of copper. Consider supplementing with a known concentration of copper (e.g., CuCl₂) for more controlled experiments.[1]

    • Cell Seeding Density: Variations in cell seeding density can significantly impact results. Ensure a consistent number of viable cells are seeded in each well.

    • Compound Stability and Solubility: Prepare fresh stock solutions of this compound and ensure it is fully dissolved in the solvent (e.g., DMSO) before diluting in media. Precipitated compound can lead to inaccurate dosing.

    • Incubation Time: Adhere to a consistent incubation time for all experiments, as the effects of this compound are time-dependent.

Issue 2: Unexpected cell death in control (vehicle-treated) wells.

  • Question: I am observing toxicity in my control group treated only with the vehicle (e.g., DMSO). Why is this happening?

  • Answer:

    • Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final concentration of the vehicle is consistent across all wells and is below the tolerance level for your specific cell line (typically <0.5%).

    • Contamination: Bacterial or mycoplasma contamination can cause non-specific cell death. Regularly test your cell cultures for contamination.

    • Media Quality: Ensure the cell culture media and supplements are not expired and have been stored correctly.

Issue 3: Difficulty in detecting DLAT aggregation.

  • Question: I am unable to visualize dihydrolipoamide (B1198117) S-acetyltransferase (DLAT) aggregation after this compound treatment using immunofluorescence. What could be the problem?

  • Answer:

    • Suboptimal this compound Concentration or Incubation Time: Ensure you are using a concentration of this compound that is sufficient to induce cuproptosis and for a long enough duration. Refer to dose-response data to select an appropriate concentration (e.g., at or above the IC50).

    • Antibody Performance: Validate the primary antibody against DLAT to ensure it is specific and provides a strong signal. Use a positive control if available.

    • Fixation and Permeabilization: Optimize the fixation (e.g., 4% paraformaldehyde) and permeabilization (e.g., 0.25% Triton X-100) steps to ensure the antibody can access the intracellular target.[1]

    • Imaging Settings: Ensure the microscope and imaging settings are optimized for detecting protein aggregates, which may appear as distinct puncta.[1]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following table summarizes reported IC50 values for this compound in various acute myeloid leukemia (AML) cell lines.

Cell LineGenetic BackgroundIC50 (nM)Reference
OCI-AML5SF3B1 wild-type~300[1]
K562SF3B1 wild-typeNot specified[1]
K562SF3B1-mutated (K700E)More sensitive than WT[1]
Primary AML specimensSF3B1-mutatedSignificantly lower than WT[1]

Note: IC50 values can vary depending on experimental conditions such as cell density, incubation time, and copper concentration in the medium.

Experimental Protocols

Cell Viability Assay (MTT-based)

This protocol is for determining the cytotoxic effects of this compound on AML cell lines.

  • Cell Seeding:

    • Harvest and count cells, ensuring >95% viability.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete culture medium.

    • Remove the old media and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C in a humidified chamber.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mitochondrial Respiration Assay (Extracellular Flux Analysis)

This protocol measures the effect of this compound on mitochondrial function.

  • Cell Seeding:

    • Seed cells in a Seahorse XF96 cell culture microplate at an optimized density for your cell line.

    • Allow cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Treat cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 6-24 hours).

  • Assay Preparation:

    • Hydrate the Seahorse XF96 sensor cartridge overnight in XF Calibrant at 37°C in a non-CO₂ incubator.

    • Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate (B1213749), and glutamine.

    • Incubate the cell plate at 37°C in a non-CO₂ incubator for 1 hour.

  • Mito Stress Test:

    • Load the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Perform the Seahorse XF Cell Mito Stress Test according to the manufacturer's protocol.

  • Data Analysis:

    • Analyze the oxygen consumption rate (OCR) to determine parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Immunofluorescence for DLAT Aggregation

This protocol is for visualizing the aggregation of DLAT protein as a marker of cuproptosis.

  • Cell Seeding and Treatment:

    • Seed cells on coverslips in a 24-well plate.

    • Treat with this compound (e.g., at a concentration around the IC50) or vehicle for 16-24 hours.[1]

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[1]

    • Wash three times with PBS.

    • Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.[1]

  • Immunostaining:

    • Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

    • Incubate with primary antibody against DLAT diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBST.

    • Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

    • Wash three times with PBST.

  • Mounting and Imaging:

    • Mount the coverslips on microscope slides with a mounting medium containing DAPI.

    • Image the cells using a fluorescence or confocal microscope. Look for the formation of distinct DLAT puncta in this compound-treated cells compared to a diffuse staining pattern in control cells.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its study.

UM4118_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Cellular Environment cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion UM4118_out This compound UM4118_in This compound + Cu²⁺ UM4118_out->UM4118_in Copper Ionophore Activity Cu_out Copper (Cu²⁺) Cu_out->UM4118_in DLAT Lipoylated DLAT UM4118_in->DLAT Copper Overload FeS_proteins Iron-Sulfur (Fe-S) Cluster Proteins UM4118_in->FeS_proteins Copper Overload TCA_cycle TCA Cycle Proteins DLAT_agg DLAT Aggregation DLAT->DLAT_agg Induces FeS_depletion Fe-S Depletion FeS_proteins->FeS_depletion Causes Mito_dysfunction Mitochondrial Dysfunction Cuproptosis Cuproptosis (Cell Death) Mito_dysfunction->Cuproptosis DLAT_agg->Mito_dysfunction Leads to FeS_depletion->Mito_dysfunction Leads to

Caption: Mechanism of this compound-induced cuproptosis.

Experimental_Workflow start Start: AML Cell Culture treatment This compound Treatment (Dose-Response) start->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanism_studies Mechanism of Action Studies (at IC50 concentration) ic50->mechanism_studies mito_resp Mitochondrial Respiration (Seahorse Assay) mechanism_studies->mito_resp dlat_agg DLAT Aggregation (Immunofluorescence) mechanism_studies->dlat_agg data_analysis Data Analysis & Interpretation mito_resp->data_analysis dlat_agg->data_analysis end Conclusion data_analysis->end

Caption: General experimental workflow for studying this compound.

References

Validation & Comparative

UM4118 Versus Elesclomol: A Comparative Guide to Cuproptosis Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cuproptosis, a recently identified form of regulated cell death triggered by copper overload, has emerged as a promising therapeutic avenue in oncology. This guide provides a detailed comparison of two key inducers of cuproptosis, UM4118 and elesclomol (B1671168). Both compounds function as copper ionophores, facilitating the transport of copper into cells and initiating a cascade of events leading to cell death. This document outlines their mechanisms of action, presents comparative experimental data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways.

Mechanism of Action: A Shared Path to Cell Demise

Both this compound and elesclomol induce cuproptosis through a similar molecular mechanism. As copper ionophores, they bind to extracellular copper and transport it across the cell membrane into the cytoplasm and subsequently into the mitochondria. This influx of copper disrupts mitochondrial homeostasis, leading to a unique form of cell death characterized by the aggregation of lipoylated proteins.

The key steps in this compound- and elesclomol-induced cuproptosis are:

  • Copper Transport : The ionophore (this compound or elesclomol) chelates extracellular copper (Cu²⁺) and facilitates its entry into the cell.

  • Mitochondrial Accumulation : The copper-ionophore complex shuttles copper into the mitochondrial matrix.

  • Redox Cycling : Within the mitochondria, ferredoxin 1 (FDX1), a mitochondrial reductase, reduces Cu²⁺ to its more toxic form, Cu¹⁺.

  • Protein Aggregation : Cu¹⁺ directly binds to lipoylated proteins of the tricarboxylic acid (TCA) cycle, most notably dihydrolipoamide (B1198117) S-acetyltransferase (DLAT). This binding induces the aggregation of these proteins, leading to proteotoxic stress.

  • Iron-Sulfur Cluster Destabilization : The copper overload also leads to the loss of iron-sulfur cluster proteins, further contributing to mitochondrial dysfunction.

  • Cell Death : The culmination of proteotoxic stress and mitochondrial dysfunction results in cuptoptotic cell death.

A notable finding is the heightened sensitivity of cancer cells with specific genetic backgrounds to these copper ionophores. For instance, acute myeloid leukemia (AML) cells harboring mutations in the splicing factor 3b subunit 1 (SF3B1) exhibit increased vulnerability to this compound.[1] This is attributed to the missplicing and downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7, creating a synthetic lethal interaction with copper overload.[1]

Quantitative Comparison of In Vitro Efficacy

The following tables summarize the available quantitative data on the cytotoxic effects of this compound and elesclomol, primarily in the context of acute myeloid leukemia (AML).

CompoundCell Line/Patient SampleGenotypeIC50 (nM)Reference
This compound SF3B1-mutated AML primary samplesSF3B1-mutated~10-100[1]
This compound SF3B1-wild type AML primary samplesSF3B1-wild type>100[1]
This compound K562SF3B1-wild type~100-300[1]
This compound K562SF3B1-mutated (K700E)~30-100[1]
Elesclomol K562SF3B1-wild type~30-100[1]
Elesclomol K562SF3B1-mutated (K700E)~10-30[1]
Elesclomol HL-60 (AML)-9[2]
Elesclomol MCF-7 (Breast Cancer)-24[2]
Elesclomol SK-MEL-5 (Melanoma)-110[2]

Table 1: Comparative IC50 Values of this compound and Elesclomol. IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Data for this compound and the direct comparison in K562 cells are from Moison et al., 2024. Additional elesclomol IC50 values are from a separate study to provide a broader context of its activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the activity of this compound and elesclomol.

Cell Viability Assay

This protocol is used to determine the cytotoxic effects of the copper ionophores.

Materials:

  • AML cell lines (e.g., K562, OCI-AML5) or primary patient samples

  • Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • This compound and elesclomol stock solutions (in DMSO)

  • Copper (II) chloride (CuCl₂) solution

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound or elesclomol in culture medium, with or without the addition of 1 µM CuCl₂.

  • Add the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate cell viability as a percentage of the vehicle control and plot dose-response curves to determine IC50 values.

Immunofluorescence Staining for DLAT Aggregation

This protocol is used to visualize the aggregation of the lipoylated protein DLAT, a hallmark of cuproptosis.[1]

Materials:

  • AML cells

  • Culture medium

  • This compound, elesclomol, and CuCl₂

  • Poly-L-lysine coated coverslips

  • 4% paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against DLAT

  • Fluorescently labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on poly-L-lysine coated coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound or elesclomol, with or without 1 µM CuCl₂, for 16 hours.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate with the primary anti-DLAT antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips on microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope, looking for punctate staining indicative of DLAT aggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathway of cuproptosis and a typical experimental workflow for comparing this compound and elesclomol.

cuproptosis_pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Ionophore This compound / Elesclomol Ionophore_Cu_complex Ionophore-Cu²⁺ Complex Cu2_ext Copper (Cu²⁺) Cu2_ext->Ionophore_Cu_complex Chelation FDX1 FDX1 Ionophore_Cu_complex->FDX1 Transport Cu1_mito Copper (Cu¹⁺) FDX1->Cu1_mito Reduction of Cu²⁺ DLAT Lipoylated DLAT Cu1_mito->DLAT Binding FeS_loss Fe-S Protein Loss Cu1_mito->FeS_loss Induces DLAT_agg DLAT Aggregation DLAT->DLAT_agg Induces Proteotoxic_Stress Proteotoxic Stress DLAT_agg->Proteotoxic_Stress FeS_loss->Proteotoxic_Stress Cuproptosis Cuproptosis Proteotoxic_Stress->Cuproptosis

Caption: Signaling pathway of this compound- and elesclomol-induced cuproptosis.

experimental_workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines (e.g., AML with different SF3B1 status) treatment Treat cells with varying concentrations of This compound and Elesclomol (with/without CuCl₂) start->treatment viability_assay Cell Viability Assay (e.g., CellTiter-Glo) - Determine IC50 values treatment->viability_assay dlat_assay Immunofluorescence for DLAT Aggregation - Visualize cuproptosis hallmark treatment->dlat_assay respiration_assay Mitochondrial Respiration Assay (e.g., Seahorse) - Assess mitochondrial function treatment->respiration_assay data_analysis Data Analysis and Comparison - Compare IC50 values - Quantify DLAT aggregation - Analyze respiration profiles viability_assay->data_analysis dlat_assay->data_analysis respiration_assay->data_analysis conclusion Conclusion: Comparative Efficacy and Mechanism of this compound vs. Elesclomol data_analysis->conclusion

Caption: Experimental workflow for comparing this compound and elesclomol.

References

Unraveling the Enigma of UM4118: A Comparative Guide to its Mechanism of Action using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a small molecule inhibitor is paramount for its successful clinical translation. UM4118 has emerged as a molecule of interest with reports suggesting dual, and seemingly conflicting, mechanisms of action: induction of cuproptosis and inhibition of the Polycomb Repressive Complex 2 (PRC2) component, EED. This guide provides a comprehensive comparison of this compound's performance against alternative compounds for each proposed mechanism, supported by experimental data and detailed protocols for validation using CRISPR-Cas9.

Part 1: this compound as a Cuproptosis-Inducing Agent

Recent studies have identified this compound as a copper ionophore, a molecule that facilitates the transport of copper ions across cellular membranes.[1][2] This influx of copper can lead to a novel form of regulated cell death termed "cuproptosis," which is triggered by the aggregation of mitochondrial enzymes and the loss of iron-sulfur cluster proteins. This mechanism holds therapeutic promise, particularly in the context of Acute Myeloid Leukemia (AML).[1][2]

Comparative Analysis of Cuproptosis Inducers

To objectively evaluate this compound's efficacy as a cuproptosis inducer, it is compared with other known agents that act through a similar mechanism. The following table summarizes key performance indicators from published studies.

CompoundCell Line(s)IC50 (µM)Mechanism of Copper DeliveryKey Experimental Findings
This compound AML cell linesNot specifiedCopper ionophoreEfficiently induces cuproptosis in AML cells.[1][2]
Elesclomol Various cancer cell linesVaries by cell lineCopper ionophoreInduces oxidative stress and apoptosis in a copper-dependent manner.
Disulfiram Various cancer cell linesVaries by cell lineForms a complex with copperInhibits the proteasome and induces apoptosis in the presence of copper.
CRISPR-Cas9 Based Validation of Cuproptosis

CRISPR-Cas9 technology is a powerful tool to validate the genetic dependencies of a drug's mechanism of action. To confirm that this compound induces cell death via cuproptosis, a CRISPR-based screen or targeted knockout of genes essential for this pathway can be performed.

Experimental Workflow:

cluster_0 CRISPR Knockout Generation cluster_1 Phenotypic Analysis Lentiviral Transduction Lentiviral Transduction Selection Selection Lentiviral Transduction->Selection sgRNA Library/Targeted sgRNAs sgRNA Library/Targeted sgRNAs sgRNA Library/Targeted sgRNAs->Lentiviral Transduction Cas9 Expressing Cells Cas9 Expressing Cells Cas9 Expressing Cells->Lentiviral Transduction KO Cell Pool/Clones KO Cell Pool/Clones Selection->KO Cell Pool/Clones Treat with this compound Treat with this compound KO Cell Pool/Clones->Treat with this compound Cell Viability Assay Cell Viability Assay Treat with this compound->Cell Viability Assay Western Blot Western Blot Treat with this compound->Western Blot Flow Cytometry Flow Cytometry Treat with this compound->Flow Cytometry

Caption: CRISPR-Cas9 workflow for validating this compound's mechanism.

Key Gene Targets for CRISPR Knockout:

  • SLC31A1 (CTR1): The primary copper importer. Knockout should confer resistance to this compound if its activity is dependent on copper influx.

  • FDX1: A key upstream regulator of protein lipoylation. Its knockout has been shown to be essential for cuproptosis.

  • LIAS: Involved in the lipoylation of mitochondrial enzymes. Knockout should prevent the aggregation of these enzymes and subsequent cell death.

  • ATP7A/B: Copper efflux pumps. Their knockout may sensitize cells to this compound.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout

  • sgRNA Design and Cloning: Design 2-3 single guide RNAs (sgRNAs) targeting the gene of interest. Clone into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin).

  • Lentivirus Production: Co-transfect the sgRNA-Cas9 plasmid with packaging plasmids into HEK293T cells to produce lentiviral particles.

  • Transduction: Transduce the target cancer cell line with the lentivirus.

  • Selection: Select for successfully transduced cells using the appropriate antibiotic.

  • Validation of Knockout: Confirm gene knockout by Sanger sequencing, Western blot, or qPCR.

Cell Viability Assay (MTS Assay)

  • Cell Seeding: Seed the wild-type and knockout cells in a 96-well plate.

  • Treatment: Treat the cells with a dose range of this compound for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

Part 2: this compound as an EED Inhibitor

In contrast to the cuproptosis mechanism, other studies have characterized this compound as an inhibitor of Embryonic Ectoderm Development (EED), a core component of the PRC2 complex.[3][4][5] PRC2 is a histone methyltransferase that plays a critical role in epigenetic gene silencing. Inhibition of EED disrupts the PRC2 complex and its catalytic activity, leading to changes in gene expression and anti-tumor effects.[6][7]

Comparative Analysis of EED Inhibitors

The following table compares this compound with other known EED inhibitors based on their biochemical and cellular activities.

CompoundTargetBinding Affinity (IC50/Kd)Cellular Potency (IC50)Key Features
This compound EEDNot specifiedNot specified in this contextProposed to disrupt the EED-EZH2 interaction.
MAK683 EED1.2 nM (IC50)Nanomolar range in EZH2-mutant DLBCL cell linesAllosteric inhibitor in clinical trials.[4][7]
EED226 EED0.06 µM (IC50)0.003 µM in Karpas-422 cellsPotent and selective allosteric inhibitor.[4]
BR-001 EEDNot specified30 mg/kg in vivoSuppresses tumor progression by modulating the immune response.[6]
CRISPR-Cas9 Based Validation of EED Inhibition

To validate that this compound exerts its anti-tumor effects through the inhibition of EED, CRISPR-Cas9 can be employed to knockout EED or introduce resistance-conferring mutations.

Logical Relationship of EED Inhibition:

This compound This compound EED EED This compound->EED Inhibits PRC2_Complex PRC2_Complex EED->PRC2_Complex Stabilizes H3K27me3 H3K27me3 PRC2_Complex->H3K27me3 Catalyzes Gene_Silencing Gene_Silencing H3K27me3->Gene_Silencing Promotes Anti_Tumor_Effect Anti_Tumor_Effect Gene_Silencing->Anti_Tumor_Effect Leads to (in cancer)

Caption: Signaling pathway of EED inhibition by this compound.

Experimental Approach:

  • Generate EED Knockout Cells: Use CRISPR-Cas9 to create cell lines completely lacking the EED protein.

  • Assess Sensitivity: Treat both wild-type and EED knockout cells with this compound. If this compound's primary mechanism is through EED inhibition, the knockout cells should be resistant to the drug.

  • Rescue Experiment: Re-express wild-type EED in the knockout cells and observe if sensitivity to this compound is restored.

Experimental Protocols

Western Blot for H3K27me3

  • Cell Lysis: Lyse this compound-treated and control cells to extract total protein.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against H3K27me3 and a loading control (e.g., total Histone H3).

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. A decrease in H3K27me3 levels upon this compound treatment would support an EED inhibitory mechanism.

Chromatin Immunoprecipitation (ChIP)-qPCR

  • Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments by sonication.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for H3K27me3.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR: Quantify the enrichment of specific gene promoters known to be regulated by PRC2 using quantitative PCR.

Conclusion

The available evidence presents a compelling yet dichotomous picture of this compound's mechanism of action. The recent characterization of this compound as a cuproptosis inducer offers a novel therapeutic avenue, particularly for AML.[1][2] However, previous reports of its activity as an EED inhibitor cannot be disregarded.[3][4][5] The experimental workflows and protocols detailed in this guide, leveraging the precision of CRISPR-Cas9, provide a robust framework for researchers to dissect the true molecular mechanism of this compound in their specific cellular context. A definitive understanding of how this compound functions is a critical step towards its development as a targeted anti-cancer agent. Further investigation is warranted to reconcile these two proposed mechanisms, which may not be mutually exclusive and could be cell-type dependent.

References

UM4118: A Novel Copper Ionophore Outperforming Traditional Chemotherapy in Preclinical Models of Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

A paradigm shift in Acute Myeloid Leukemia (AML) treatment may be on the horizon with the emergence of UM4118, a novel small molecule that has demonstrated significant preclinical efficacy, particularly against poor-prognosis subtypes of the disease. This guide provides a comprehensive comparison of this compound's performance against traditional AML chemotherapy, supported by available experimental data, detailed methodologies, and visual representations of its mechanism of action.

This compound operates as a copper ionophore, inducing a novel form of programmed cell death termed "cuproptosis." This mechanism is particularly effective in AML cells harboring mutations in the splicing factor 3b subunit 1 (SF3B1) gene, a patient population often associated with adverse outcomes.[1][2][3] Traditional AML therapies, primarily the "7+3" regimen of cytarabine (B982) and an anthracycline like daunorubicin, have been the standard of care for decades but are associated with significant toxicity and high rates of relapse.

Superior Efficacy of this compound in SF3B1-Mutated AML

Preclinical studies have highlighted the potent and selective anti-leukemic activity of this compound. A high-throughput screening of 10,000 compounds against 56 primary AML patient samples identified a precursor molecule to this compound with heightened activity against SF3B1-mutated and other poor-prognosis AMLs.[1] Subsequent optimization led to the development of this compound, which exhibits nanomolar potency.[1]

Quantitative Comparison of In Vitro Efficacy

While direct side-by-side IC50 values for this compound and traditional chemotherapy in a comprehensive panel of AML cell lines are not yet publicly available, data from primary AML patient samples demonstrates the superior and selective efficacy of this compound in SF3B1-mutated cases.

TreatmentAML SubtypeIC50 Range (Primary Patient Samples)Reference
This compound SF3B1-mutatedSignificantly lower than SF3B1-wild-type[1]
This compound SF3B1-wild-typeHigher than SF3B1-mutated[1]
Daunorubicin Various AML Cell Lines0.01 µM - >10 µM[4][5]
Cytarabine Various AML Cell Lines0.1 µM - >10 µM[4][5]

Mechanism of Action: Inducing Cuproptosis in Vulnerable Cells

This compound's unique mechanism of action sets it apart from traditional chemotherapies, which primarily target DNA replication and induce apoptosis. This compound transports copper into the mitochondria, leading to an overload of this metal. In SF3B1-mutated AML cells, there is a missplicing and downregulation of the mitochondrial iron-sulfur cluster transporter ABCB7.[1][2][3] This deficiency creates a synthetic lethal interaction with this compound, as the cells are unable to manage the copper-induced stress, leading to the aggregation of lipoylated proteins, loss of iron-sulfur cluster proteins, and ultimately, cell death via cuproptosis.[1][6]

UM4118_Mechanism This compound Mechanism of Action in SF3B1-Mutated AML cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_mitochondrion Mitochondrion This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion transports Copper Copper Extracellular Copper Copper->this compound Cell_Membrane Cell Membrane TCA_Cycle TCA Cycle Proteins (Lipoylated) Mitochondrion->TCA_Cycle Copper overload affects SF3B1_mut SF3B1 Mutation ABCB7 ABCB7 (Iron-Sulfur Cluster Transporter) SF3B1_mut->ABCB7 downregulates ISC_deficiency Iron-Sulfur Cluster Deficiency ABCB7->ISC_deficiency leads to ISC_deficiency->TCA_Cycle sensitizes Protein_Aggregation Protein Aggregation TCA_Cycle->Protein_Aggregation FeS_loss Fe-S Protein Loss TCA_Cycle->FeS_loss Proteotoxic_Stress Proteotoxic Stress Protein_Aggregation->Proteotoxic_Stress FeS_loss->Proteotoxic_Stress Cuproptosis Cuproptosis (Cell Death) Proteotoxic_Stress->Cuproptosis CFU_Workflow Colony-Forming Unit (CFU) Assay Workflow start Start treat_cells Treat AML cells with This compound or Chemotherapy start->treat_cells wash_cells Wash cells to remove drug treat_cells->wash_cells plate_cells Plate cells in methylcellulose medium wash_cells->plate_cells incubate Incubate for 10-14 days plate_cells->incubate count_colonies Count colonies incubate->count_colonies analyze Analyze data count_colonies->analyze end End analyze->end

References

Comparative Analysis of Copper Ionophores in Hematological Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

The therapeutic landscape for hematological malignancies is continually evolving, with a growing interest in exploiting the unique metabolic vulnerabilities of cancer cells. One such vulnerability lies in their altered copper homeostasis. Cancer cells often exhibit an increased demand for copper, making them susceptible to agents that disrupt this delicate balance. Copper ionophores, small molecules that bind and transport copper ions across cellular membranes, have emerged as a promising class of anticancer agents. By increasing intracellular copper concentrations, these compounds can induce cytotoxicity selectively in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), inhibition of the proteasome, and induction of novel cell death pathways like cuproptosis.

This guide provides a comparative analysis of prominent copper ionophores—elesclomol, disulfiram (B1670777) (in combination with copper), clioquinol, and ATN-224—in the context of hematological malignancies. We present a summary of their efficacy, mechanisms of action, and the experimental data supporting their potential as therapeutic agents.

Data Presentation: Comparative Efficacy of Copper Ionophores

The following table summarizes the in vitro cytotoxicity of various copper ionophores against a range of hematological malignancy cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their potency.

Copper IonophoreHematological Malignancy Cell LineCell TypeIC50 (µM)Reference
Elesclomol HL-60Acute Promyelocytic Leukemia0.009
NB4Acute Promyelocytic Leukemia0.002[1]
SUP-B8B-cell Leukemia0.004[1]
TALL-1T-cell Leukemia0.007[1]
CRO-AP2B-cell Lymphoma0.007[1]
DOHH-2B-cell Lymphoma0.008[1]
OCI-LY-19B-cell Lymphoma0.010[1]
Disulfiram/Copper Myeloma Cell Lines (unspecified)Multiple Myeloma~0.5[2]
Clioquinol Leukemia and Myeloma Cell LinesLeukemia, Multiple MyelomaLow µM range[3]
ATN-224 U937Histiocytic Lymphoma0.016[4]
Molt-4T-cell Acute Lymphoblastic Leukemia0.030[4]

Mechanisms of Action: A Multi-pronged Attack on Cancer Cells

Copper ionophores exert their anticancer effects through a variety of mechanisms, often converging on the induction of cellular stress and apoptosis. Recent discoveries have also unveiled a novel copper-dependent cell death pathway termed cuproptosis.

1. Induction of Oxidative Stress:

A primary mechanism of action for copper ionophores is the generation of reactive oxygen species (ROS).[5] Once inside the cell, the copper-ionophore complex can participate in redox cycling, leading to the production of cytotoxic ROS such as superoxide (B77818) and hydroxyl radicals. Cancer cells, already under a higher basal level of oxidative stress compared to normal cells, are more vulnerable to this additional ROS burden, which can overwhelm their antioxidant defenses and trigger apoptosis.[5]

2. Apoptosis Induction:

Copper ionophores can induce both intrinsic and extrinsic apoptosis pathways. The accumulation of ROS can lead to mitochondrial dysfunction, characterized by the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c.[6] This triggers the caspase cascade, leading to programmed cell death. Some studies have also shown the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress-induced apoptosis.[6][7]

3. Cuproptosis: A Novel Copper-Dependent Cell Death Pathway:

Recent research has identified cuproptosis as a distinct form of regulated cell death triggered by excess intracellular copper.[8][9][10] This pathway is initiated by the direct binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle in the mitochondria.[8] This binding leads to the aggregation of these proteins and the loss of iron-sulfur cluster proteins, ultimately causing proteotoxic stress and cell death.[8] Elesclomol is a known inducer of cuproptosis.[8][11]

Signaling Pathways Overview

Copper_Ionophore_Mechanisms cluster_intracellular Intracellular Copper Ionophore Copper Ionophore Ionophore-Cu(II) Ionophore-Cu(II) Copper Ionophore->Ionophore-Cu(II) Binds Cu(II) Cu(II) Cu(II) Cu(II)->Ionophore-Cu(II) Cu(I) Cu(I) Ionophore-Cu(II)->Cu(I) Reduction ROS ROS Cu(I)->ROS Redox Cycling TCA Cycle Proteins TCA Cycle Proteins Cu(I)->TCA Cycle Proteins Binds to Mitochondria Mitochondria ROS->Mitochondria Induces Stress Apoptosis Apoptosis Mitochondria->Apoptosis Triggers Cuproptosis Cuproptosis TCA Cycle Proteins->Cuproptosis Induces

Caption: General mechanism of copper ionophore-induced cell death.

Experimental Protocols

Standardized experimental protocols are crucial for the reliable evaluation and comparison of copper ionophores. Below are detailed methodologies for key assays used to assess their anticancer activity.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[12][13]

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[14]

    • Treat the cells with various concentrations of the copper ionophore for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

    • Measure the absorbance at 492 nm using a microplate reader.[14]

    • Calculate the percentage of cell viability relative to untreated control cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[15]

  • Protocol:

    • Treat cells with the copper ionophore for the desired time.

    • Harvest 1-5 x 10^5 cells by centrifugation.

    • Wash the cells with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

    • Incubate for 15 minutes at room temperature in the dark.[16]

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.

Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

This assay measures the intracellular production of ROS.

  • Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA) is non-fluorescent until the acetate (B1210297) groups are cleaved by intracellular esterases. The resulting H2DCF is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[17][18]

  • Protocol:

    • Treat cells with the copper ionophore.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in PBS containing 10 µM H2DCFDA.

    • Incubate for 30 minutes at 37°C in the dark.[18]

    • Wash the cells to remove excess dye.

    • Analyze the fluorescence intensity of DCF by flow cytometry, typically using an excitation wavelength of 488 nm and an emission wavelength of 525 nm.

Visualizing the Pathways: Experimental and Logical Workflows

Experimental_Workflow Hematological Malignancy Cell Lines Hematological Malignancy Cell Lines Treatment with Copper Ionophore Treatment with Copper Ionophore Hematological Malignancy Cell Lines->Treatment with Copper Ionophore Cell Viability Assay (MTT) Cell Viability Assay (MTT) Treatment with Copper Ionophore->Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Treatment with Copper Ionophore->Apoptosis Assay (Annexin V/PI) ROS Measurement (DCFDA) ROS Measurement (DCFDA) Treatment with Copper Ionophore->ROS Measurement (DCFDA) Data Analysis & Comparison Data Analysis & Comparison Cell Viability Assay (MTT)->Data Analysis & Comparison Apoptosis Assay (Annexin V/PI)->Data Analysis & Comparison ROS Measurement (DCFDA)->Data Analysis & Comparison

Caption: A typical experimental workflow for evaluating copper ionophores.

Cuproptosis_Signaling_Pathway Elesclomol-Cu(II) Elesclomol-Cu(II) FDX1 FDX1 Elesclomol-Cu(II)->FDX1 Cu(I) Cu(I) FDX1->Cu(I) Reduces Lipoylated TCA Cycle Proteins (e.g., DLAT) Lipoylated TCA Cycle Proteins (e.g., DLAT) Cu(I)->Lipoylated TCA Cycle Proteins (e.g., DLAT) Binds Lipoic Acid Pathway Lipoic Acid Pathway Lipoic Acid Pathway->Lipoylated TCA Cycle Proteins (e.g., DLAT) Protein Aggregation Protein Aggregation Lipoylated TCA Cycle Proteins (e.g., DLAT)->Protein Aggregation Fe-S Cluster Protein Loss Fe-S Cluster Protein Loss Lipoylated TCA Cycle Proteins (e.g., DLAT)->Fe-S Cluster Protein Loss Proteotoxic Stress Proteotoxic Stress Protein Aggregation->Proteotoxic Stress Fe-S Cluster Protein Loss->Proteotoxic Stress Cuproptosis Cuproptosis Proteotoxic Stress->Cuproptosis

Caption: The signaling pathway of elesclomol-induced cuproptosis.

Conclusion

Copper ionophores represent a compelling therapeutic strategy for hematological malignancies, leveraging the inherent copper dependency of cancer cells to induce selective cytotoxicity. Elesclomol, disulfiram/copper, clioquinol, and ATN-224 have all demonstrated significant anticancer activity in preclinical studies, operating through multifaceted mechanisms that include the induction of oxidative stress, apoptosis, and the novel cell death pathway of cuproptosis. The quantitative data and experimental protocols presented in this guide offer a framework for the continued investigation and comparison of these promising compounds. Further research, including well-designed clinical trials, is warranted to fully elucidate their therapeutic potential in the treatment of leukemia, lymphoma, and multiple myeloma.

References

Validating the Crucial Role of FDX1 in UM4118-Induced Cell Death: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data to validate the pivotal role of Ferredoxin 1 (FDX1) in cell death induced by the novel copper ionophore, UM4118. We will delve into the underlying mechanism of cuproptosis, present quantitative data from relevant studies, and provide detailed experimental protocols to assist in the replication and further investigation of these findings.

The Central Hypothesis: FDX1 as a Mediator of this compound-Induced Cuproptosis

Recent studies have identified this compound as a potent copper ionophore that triggers a unique form of programmed cell death known as cuproptosis. This process is initiated by an excess of intracellular copper, leading to the aggregation of lipoylated proteins and the destabilization of iron-sulfur cluster proteins, ultimately culminating in cell death.

At the heart of this pathway lies FDX1, a mitochondrial reductase. FDX1 is essential for cuproptosis as it reduces cupric ions (Cu²⁺) to the more toxic cuprous ions (Cu⁺). This reduction is a critical step that facilitates the binding of copper to lipoylated components of the tricarboxylic acid (TCA) cycle, such as dihydrolipoamide (B1198117) S-acetyltransferase (DLAT), leading to their aggregation and subsequent proteotoxic stress. Therefore, the cytotoxic efficacy of copper ionophores like this compound is hypothesized to be directly dependent on the expression and activity of FDX1.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the relationship between FDX1 expression and the efficacy of copper ionophores. While direct quantitative data for this compound is emerging, data from the well-studied copper ionophore elesclomol (B1671168), which shares a similar mechanism of action, provides a strong comparative basis.

Table 1: FDX1 Expression and Sensitivity to Copper Ionophore-Induced Cell Death

Cell LineFDX1 Expression LevelTreatmentIC50 (nM)Fold Resistance (FDX1 Knockdown vs. Control)Reference
A549 (Lung Cancer)HighElesclomol~25~5-fold[1]
HCT116 (Colon Cancer)HighElesclomol~30Not Reported[2]
U251 (Glioblastoma)HighRAP-LPs@ESCuNot ReportedSignificant increase in cell viability with FDX1 knockdown[3]
K562 (Leukemia)Not SpecifiedThis compoundPotent (Specific value not provided)Synthetic lethal with ABCB7 loss (related to ISC pathway)[4]

Table 2: Effect of FDX1 Modulation on Markers of Cuproptosis

Cell LineFDX1 StatusTreatmentObservationReference
HCC CellsFDX1 KnockdownElesclomol-CuReduced DLAT oligomerization[5][6]
ABC1 AAVS1FDX1 KnockoutElesclomolAbrogated DLAT and DLST binding to copper[2]
786-O (Kidney Cancer)FDX1 KnockdownElesclomol + CuCl₂Downregulation of cuproptosis[7]
AML CellsWild-typeThis compoundIncreased FDX1 protein levels[4]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz.

FDX1_UM4118_Pathway FDX1-Mediated Cuproptosis Induced by this compound cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_mitochondria Mitochondrion This compound This compound-Cu(II) Complex FDX1 FDX1 This compound->FDX1 Delivers Cu(II) Cu_I Cu(I) FDX1->Cu_I Reduction DLAT Lipoylated DLAT Cu_I->DLAT Binds to FeS_loss Fe-S Cluster Protein Destabilization Cu_I->FeS_loss DLAT_agg DLAT Aggregation DLAT->DLAT_agg Induces Proteotoxic_Stress Proteotoxic Stress DLAT_agg->Proteotoxic_Stress FeS_loss->Proteotoxic_Stress Cell_Death Cuproptosis Proteotoxic_Stress->Cell_Death

Caption: FDX1 in this compound-induced cuproptosis.

Experimental_Workflow Workflow for Validating FDX1's Role cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Culture Cancer Cells (e.g., AML cell lines) FDX1_KD FDX1 Knockdown (siRNA or shRNA) Cell_Culture->FDX1_KD Control Control Cells (Scrambled siRNA/shRNA) Cell_Culture->Control UM4118_Treat Treat with this compound (Dose-response) FDX1_KD->UM4118_Treat Control->UM4118_Treat Viability Cell Viability Assay (MTT, CellTiter-Glo) UM4118_Treat->Viability Western_Blot Western Blot (FDX1, DLAT, Cleaved Caspase-3) UM4118_Treat->Western_Blot Copper_Assay Intracellular Copper Measurement (ICP-MS) UM4118_Treat->Copper_Assay DLAT_Oligo DLAT Oligomerization Assay (Non-denaturing PAGE) UM4118_Treat->DLAT_Oligo FeS_Assay Fe-S Cluster Stability Assay UM4118_Treat->FeS_Assay

Caption: Experimental workflow diagram.

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the role of FDX1 in this compound-induced cell death.

FDX1 Knockdown using siRNA

Objective: To transiently reduce the expression of FDX1 in cancer cell lines.

Materials:

  • Target cancer cell line (e.g., Kasumi-1, U937 for AML)

  • FDX1-specific siRNA and scrambled control siRNA

  • Lipofectamine RNAiMAX Transfection Reagent

  • Opti-MEM I Reduced Serum Medium

  • Complete growth medium

  • 6-well plates

Protocol:

  • One day before transfection, seed cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • On the day of transfection, prepare two tubes for each well to be transfected.

    • Tube A: Dilute 20-50 pmol of FDX1 siRNA or scrambled control siRNA in 100 µL of Opti-MEM.

    • Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

  • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-15 minutes to allow the formation of siRNA-lipid complexes.

  • Add the 200 µL of the siRNA-lipid complex mixture dropwise to the cells in the 6-well plate.

  • Incubate the cells at 37°C in a CO₂ incubator for 24-72 hours before proceeding with downstream experiments.

  • Validate FDX1 knockdown efficiency by Western Blot or qRT-PCR.[8][9][10]

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cells with and without FDX1 knockdown.

Materials:

  • FDX1 knockdown and control cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Protocol:

  • Seed FDX1 knockdown and control cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to attach overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.[11][12]

Western Blot Analysis for FDX1 and DLAT

Objective: To assess the protein levels of FDX1 and the aggregation status of DLAT.

Materials:

  • Cell lysates from treated and untreated cells

  • Protein electrophoresis system (SDS-PAGE and non-denaturing PAGE)

  • PVDF membrane

  • Primary antibodies (anti-FDX1, anti-DLAT, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Prepare cell lysates from FDX1 knockdown and control cells treated with or without this compound.

  • Determine protein concentration using a BCA assay.

  • For FDX1 and β-actin, separate 20-30 µg of protein per lane on an SDS-PAGE gel. For DLAT oligomerization, use a non-denaturing PAGE system.[13][14]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence substrate.

Measurement of Intracellular Copper

Objective: To quantify the intracellular copper levels following this compound treatment.

Materials:

  • Treated and untreated cells

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS)

Protocol:

  • Harvest a known number of cells by centrifugation.

  • Wash the cell pellet three times with ice-cold PBS to remove extracellular copper.

  • Lyse the cells and digest the lysate with concentrated nitric acid.

  • Dilute the digested samples with deionized water to a suitable concentration for ICP-MS analysis.

  • Analyze the samples using an ICP-MS instrument calibrated with copper standards.

  • Normalize the copper concentration to the cell number or total protein content.[15][16][17]

DLAT Oligomerization Assay by Immunofluorescence

Objective: To visualize the aggregation of DLAT in cells treated with this compound.

Materials:

  • Cells grown on coverslips

  • This compound

  • Paraformaldehyde (4%)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody (anti-DLAT)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Protocol:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere.

  • Treat the cells with this compound for the desired time.

  • Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block with blocking solution for 1 hour.

  • Incubate with the anti-DLAT primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides and visualize the DLAT aggregates using a fluorescence microscope.[14]

Alternative Mechanisms and Future Directions

While the evidence strongly supports the FDX1-dependent cuproptosis model for this compound-induced cell death, it is important to consider alternative or complementary mechanisms. Some studies on elesclomol suggest the existence of FDX1-independent mechanisms for copper delivery and cytotoxicity, particularly at higher concentrations.[1] Further research should aim to:

  • Directly validate the FDX1-dependency of this compound across a broader range of cancer cell lines using genetic knockout models (CRISPR-Cas9).

  • Investigate the precise molecular interactions between this compound, FDX1, and the protein lipoylation machinery.

  • Explore potential synergistic effects of this compound with other anticancer agents that target related pathways, such as inhibitors of the proteasome or glycolysis.

By systematically applying the experimental approaches outlined in this guide, researchers can further elucidate the mechanism of action of this compound and solidify the role of FDX1 as a key determinant of its therapeutic efficacy. This knowledge will be instrumental in the development of targeted cancer therapies that exploit the unique vulnerability of cancer cells to copper-induced cell death.

References

Assessing Synergistic Partners for Venetoclax in Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The BCL-2 inhibitor venetoclax (B612062) has become a cornerstone in the treatment of acute myeloid leukemia (AML), particularly for patients unfit for intensive chemotherapy. However, intrinsic and acquired resistance, often mediated by the upregulation of other anti-apoptotic proteins like MCL-1 and BCL-XL, can limit its efficacy. This has spurred research into combination therapies to enhance venetoclax's anti-leukemic activity and overcome resistance mechanisms. This guide provides a comparative overview of the synergistic effects of several classes of therapeutic agents with venetoclax, supported by experimental data and detailed protocols.

Synergistic Effects of Combination Therapies with Venetoclax

The following table summarizes the quantitative data on the synergistic effects of various compounds when combined with venetoclax in AML cell lines and primary patient samples. Synergy is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Drug Class Compound Cell Lines / Samples Key Quantitative Data Reference
MCL-1 Inhibitor S63845Primary AML samples and AML cell linesStrong synergy observed. Venetoclax-resistant AML cells are highly sensitive to S63845.[1]
HDAC Inhibitor Chidamide (B1683975)AML cell lines and primary cellsCombination Index (CI) < 1, indicating a synergistic effect in promoting apoptosis.[2][3]
LSD1 Inhibitor BomedemstatMOLM-13 cells, MN1 cells, and 3 out of 5 primary AML samplesSynergism observed, with a decrease in the IC50 for venetoclax.[4][5]
Wnt/β-catenin Inhibitor C-82AML cell linesSynergistically inhibited AML cell growth and increased apoptosis.[6]
Hypomethylating Agent AzacitidineJurkat cellsSignificant drug synergy observed in the Azacitidine + Venetoclax combination.[7]

Signaling Pathways and Mechanisms of Synergy

The synergistic interactions between venetoclax and its partner drugs often converge on the intrinsic mitochondrial apoptosis pathway. Venetoclax inhibits BCL-2, "priming" the cells for apoptosis. The partner drugs then often act to inhibit or degrade other anti-apoptotic proteins, particularly MCL-1, tipping the balance towards cell death.

Synergy_Pathways cluster_venetoclax Venetoclax cluster_partners Synergistic Partners cluster_pathways Downstream Signaling cluster_apoptosis Apoptosis Venetoclax Venetoclax BCL2 BCL-2 Venetoclax->BCL2 inhibits Apoptosis Apoptosis Venetoclax->Apoptosis BCL2->Apoptosis inhibit MCL1i MCL-1 Inhibitors (e.g., S63845) MCL1 MCL-1 MCL1i->MCL1 inhibits MCL1i->Apoptosis HDACi HDAC Inhibitors (e.g., Chidamide) PI3K_AKT PI3K/AKT Pathway HDACi->PI3K_AKT inhibits JAK_STAT JAK/STAT Pathway HDACi->JAK_STAT inhibits HDACi->Apoptosis LSD1i LSD1 Inhibitors (e.g., Bomedemstat) Metabolism Cellular Metabolism LSD1i->Metabolism downregulates LSD1i->Apoptosis WNTi Wnt/β-catenin Inhibitors (e.g., C-82) WNTi->MCL1 promotes degradation WNTi->Apoptosis PI3K_AKT->MCL1 regulates JAK_STAT->MCL1 regulates MCL1->Apoptosis inhibit Metabolism->Apoptosis influences

Caption: Signaling pathways affected by venetoclax and synergistic partners leading to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of synergistic effects. Below are protocols for key experiments.

Cell Viability and Synergy Analysis

This workflow outlines the steps to determine the synergistic effects of drug combinations on cell viability.

Experimental_Workflow cluster_setup Experimental Setup cluster_assay Viability Assay cluster_analysis Data Analysis cluster_results Results cell_culture 1. Cell Culture (AML cell lines or primary samples) drug_prep 2. Drug Preparation (Serial dilutions of single agents and combinations) cell_culture->drug_prep treatment 3. Cell Treatment (Incubate cells with drugs for 48-96h) drug_prep->treatment viability_assay 4. Cell Viability Assay (e.g., CCK-8 or MTT) treatment->viability_assay ic50 5. IC50 Determination (Calculate for each drug alone) viability_assay->ic50 synergy_calc 6. Synergy Calculation (Use CompuSyn to calculate Combination Index) ic50->synergy_calc results 7. Interpretation (CI < 1: Synergy CI = 1: Additive CI > 1: Antagonism) synergy_calc->results

Caption: A typical experimental workflow for assessing drug synergy.

1. Cell Culture:

  • AML cell lines (e.g., MOLM-13, OCI-AML3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Primary AML cells from patients are isolated and cultured under similar conditions.

2. Drug Preparation and Cell Treatment:

  • Venetoclax and the partner drugs are dissolved in DMSO to create stock solutions.

  • Serial dilutions of each drug are prepared. For combination studies, drugs are mixed at constant or non-constant ratios.

  • Cells are seeded in 96-well plates and treated with single agents or drug combinations for a specified period (e.g., 96 hours).

3. Cell Viability Assay (e.g., CCK-8):

  • After the incubation period, 10 µL of CCK-8 solution is added to each well.

  • The plate is incubated for 2-4 hours at 37°C.

  • The absorbance at 450 nm is measured using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

4. Synergy Analysis:

  • The half-maximal inhibitory concentration (IC50) for each drug is calculated from the dose-response curves.

  • The Combination Index (CI) is calculated using software like CompuSyn, based on the Chou-Talalay method.[3]

Apoptosis Assay (Annexin V/PI Staining)

1. Cell Treatment:

  • Cells are treated with venetoclax, the partner drug, or the combination for a specified time (e.g., 48 hours).

2. Staining:

  • Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cells.

  • The cells are incubated in the dark for 15 minutes at room temperature.

3. Flow Cytometry:

  • The stained cells are analyzed by flow cytometry.

  • Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic.

Western Blotting for Protein Expression

1. Protein Extraction:

  • Cells are treated as described above.

  • Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a BCA assay.

2. Electrophoresis and Transfer:

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

3. Immunoblotting:

  • The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., Mcl-1, Bcl-2, cleaved Caspase-3, p-AKT, p-STAT3) overnight at 4°C.

  • The membrane is washed and incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion

The combination of venetoclax with other targeted agents represents a promising strategy to enhance its therapeutic efficacy and overcome resistance in AML. The synergistic interactions observed with MCL-1 inhibitors, HDAC inhibitors, LSD1 inhibitors, and Wnt/β-catenin inhibitors highlight the potential of multi-targeted approaches. The experimental protocols and data presented in this guide offer a framework for researchers and drug development professionals to assess novel synergistic combinations with venetoclax, ultimately aiming to improve patient outcomes in AML.

References

Safety Operating Guide

Proper Disposal of UM4118: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) with detailed disposal procedures for UM4118 is publicly available. The following guidance is based on the known chemical properties of this compound as a copper ionophore and general best practices for the disposal of hazardous laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements in your area.

This compound is a copper ionophore that can induce a form of cell death known as cuproptosis.[1] As with any biologically active compound, proper handling and disposal are crucial to ensure personnel safety and environmental protection.

Immediate Safety and Logistical Information

Before handling this compound, it is essential to be aware of the potential hazards and necessary precautions. The following table summarizes key safety information.

Safety Consideration Guidance
Personal Protective Equipment (PPE) Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Handling Handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.
Storage Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Spill Response In case of a spill, avoid generating dust. Carefully sweep up solid material or absorb liquid spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Step-by-Step Disposal Procedures for this compound

The proper disposal of this compound and its associated waste should follow a structured protocol to minimize risk.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed, and compatible waste container.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should be collected in a designated, sealed hazardous waste bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

2. Waste Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label should also include the full chemical name ("this compound"), the approximate concentration and quantity, and the date of accumulation.

3. Storage of Waste:

  • Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area (SAA) within the laboratory.

  • Ensure containers are kept closed except when adding waste.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in the regular trash.

The following diagram illustrates the general workflow for the proper disposal of this compound.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Collection & Labeling cluster_2 Step 3: Temporary Storage cluster_3 Step 4: Final Disposal Solid Solid this compound Waste (unused powder, contaminated consumables) SolidContainer Sealed, Labeled Solid Waste Container Solid->SolidContainer Liquid Liquid this compound Waste (solutions) LiquidContainer Leak-proof, Labeled Liquid Waste Container Liquid->LiquidContainer Sharps Contaminated Sharps (needles, etc.) SharpsContainer Designated Sharps Container Sharps->SharpsContainer SAA Satellite Accumulation Area (SAA) SolidContainer->SAA LiquidContainer->SAA SharpsContainer->SAA EHS Environmental Health & Safety (EHS) Pickup SAA->EHS

Caption: this compound Disposal Workflow.

Experimental Protocols Cited

While no specific experimental protocols for the disposal of this compound are available, the procedures outlined above are based on standard methodologies for handling and disposing of hazardous chemical waste in a laboratory setting. These protocols are derived from general laboratory safety guidelines.

The following diagram illustrates the logical relationship for making decisions on chemical waste disposal in a laboratory setting.

IsHazardous Is the waste hazardous? HazardousWaste Collect in Labeled Hazardous Waste Container IsHazardous->HazardousWaste Yes RegularTrash Dispose in Regular Trash IsHazardous->RegularTrash No IsSharps Is it a sharp? IsLiquid Is it a liquid? IsSharps->IsLiquid No SharpsContainer Dispose in Sharps Container IsSharps->SharpsContainer Yes LiquidWaste Collect in Labeled Liquid Waste Container IsLiquid->LiquidWaste Yes SolidWaste Collect in Labeled Solid Waste Container IsLiquid->SolidWaste No HazardousWaste->IsSharps

References

Safeguarding Your Research: A Comprehensive Guide to Handling UM4118

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with UM4118. Adherence to these protocols is critical for ensuring laboratory safety and procedural integrity.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.

PPE CategoryItemSpecifications and Use
Eye Protection Safety Glasses with Side Shields or GogglesMust be worn at all times in the laboratory to protect against splashes.
Hand Protection Nitrile or Neoprene GlovesImpermeable gloves are essential to prevent skin contact. Double-gloving is recommended.
Body Protection Laboratory CoatA fully buttoned lab coat provides a barrier against accidental spills.
Respiratory Protection Fume HoodAll handling of powdered this compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling of this compound

Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation and Weighing:

    • Conduct all weighing and initial preparation of this compound powder within a chemical fume hood.

    • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

    • Ensure the balance is clean before and after use.

  • Solution Preparation:

    • When dissolving this compound, add the solvent slowly to the powder to avoid splashing.

    • Keep the container closed as much as possible during dissolution.

    • Clearly label all solutions with the compound name, concentration, date, and your initials.

  • Experimental Use:

    • When adding this compound solutions to cell cultures or other experimental systems, do so carefully to avoid generating aerosols.

    • Work over a spill tray to contain any accidental releases.

  • Incubation and Storage:

    • Store powdered this compound at -20°C for long-term stability (up to 2 years).[1]

    • For solutions in DMSO, store at 4°C for up to 2 weeks or at -80°C for up to 6 months.[1]

    • All storage containers must be tightly sealed and clearly labeled.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste:

    • All disposable materials that have come into contact with this compound (e.g., pipette tips, tubes, gloves, weighing paper) must be collected in a designated hazardous waste container.

    • This container should be clearly labeled as "Hazardous Waste: Contains this compound."

  • Liquid Waste:

    • Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Do not pour this compound waste down the drain.

  • Decontamination:

    • Wipe down all work surfaces and equipment with a suitable laboratory disinfectant after use.

    • Dispose of the cleaning materials as hazardous solid waste.

  • Waste Pickup:

    • Follow your institution's specific procedures for the pickup and disposal of chemical hazardous waste.

Visualizing the Workflow: Safe Handling of this compound

The following diagram outlines the key steps and decision points in the safe handling of this compound, from initial preparation to final disposal.

UM4118_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal & Cleanup prep_start Start: Receive this compound wear_ppe Don Appropriate PPE prep_start->wear_ppe fume_hood Work in Fume Hood wear_ppe->fume_hood weigh Weigh this compound Powder fume_hood->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment spill_check Spill? experiment->spill_check spill_cleanup Follow Spill Protocol spill_check->spill_cleanup Yes dispose_solid Dispose of Solid Waste (Hazardous) spill_check->dispose_solid No spill_cleanup->dispose_solid dispose_liquid Dispose of Liquid Waste (Hazardous) dispose_solid->dispose_liquid decontaminate Decontaminate Work Area dispose_liquid->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands

Figure 1. Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.